molecular formula C8H12N2 B2712939 (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 2230789-85-0

(4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2712939
CAS No.: 2230789-85-0
M. Wt: 136.198
InChI Key: LCONNNJMUCBRSP-SSDOTTSWSA-N
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Description

(4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a chiral, saturated derivative of the pyrrolopyrazine heterocyclic system. This scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in biologically active compounds. The specific (4R) stereochemistry and the methyl substituent at the 4-position are critical structural features known to influence the molecule's three-dimensional conformation and its interaction with biological targets. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research indicates that closely related perhydropyrrolo[1,2-a]pyrazine derivatives demonstrate significant investigational broad-spectrum anticonvulsant activity in preclinical models, including models of pharmacoresistant epilepsy . The pyrrolo[1,2-a]pyrazine core is also explored in other fields, such as oncology, where similar structures have been investigated as potential inhibitors of kinases like RSK (Ribosomal S6 Kinase) . As such, this chiral building block is valued for constructing molecules for central nervous system (CNS) and anticancer drug discovery programs. The product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4R)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-5-9-6-8-3-2-4-10(7)8/h2-4,7,9H,5-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCONNNJMUCBRSP-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a chiral, saturated heterocyclic amine belonging to the pyrrolopyrazine class of compounds.[1] The pyrrolopyrazine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2] A thorough understanding of the physicochemical properties of this specific stereoisomer is critical for its potential development in pharmaceuticals, including formulation, pharmacokinetics, and toxicological assessment. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine, contextualized with data from its aromatic analog and the unsubstituted saturated parent compound. Methodologies for the experimental determination of these properties are also detailed to provide a framework for empirical validation.

Chemical Identity and Structure

The foundational step in characterizing any molecule is to unequivocally define its structure. (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is the saturated (perhydro) derivative of 4-methylpyrrolo[1,2-a]pyrazine. The designation "(4R)" specifies the stereochemistry at the chiral center, which is the carbon atom bearing the methyl group.

Molecular Structure:

Caption: 2D structure of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine.

Table 1: Chemical Identifiers

IdentifierValueSource
Molecular Formula C₈H₁₄N₂Calculated
Molecular Weight 138.21 g/mol Calculated
Canonical SMILES C[C@H]1CN2CCCN2C1Predicted
IUPAC Name (4R)-4-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazinePredicted

Comparative Physicochemical Data

Table 2: Physicochemical Property Comparison

Property4-methylpyrrolo[1,2-a]pyrazine (Aromatic Analog)octahydropyrrolo[1,2-a]pyrazine (Saturated Parent)(4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (Predicted)
Molecular Formula C₈H₈N₂[3][4]C₇H₁₄N₂[5]C₈H₁₄N₂
Molecular Weight 132.16 g/mol [3][6]126.20 g/mol [5]138.21 g/mol
logP (Octanol/Water) 1.643 (Calculated)[7]0.2 (Calculated)[5]~0.5 - 1.0
Water Solubility 1445 mg/L @ 25 °C (Estimated)[8]Higher than aromatic analogHigher than aromatic analog, likely > 2000 mg/L
pKa (Conjugate Acid) Lower (less basic)Higher (more basic)Expected to be in the range of 8.0 - 10.0
Boiling Point HigherLower than methylated analogExpected to be in the range of 180 - 220 °C
Polar Surface Area 17.3 Ų (Calculated for 1,4-dimethyl analog)[9]15.3 Ų (Calculated)[5]~15-20 Ų

In-Depth Analysis of Key Physicochemical Parameters

Stereochemistry and Optical Activity

The presence of a single chiral center at the C4 position dictates that (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is an optically active compound. It will rotate plane-polarized light, and its enantiomer, (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine, will rotate light to an equal but opposite degree. The specific rotation is a key parameter to be determined experimentally. The self-recognition of enantiomers can sometimes lead to different physicochemical properties between the racemate and the pure enantiomers, such as differences in solubility and melting point.[10]

Solubility

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability. The saturation of the pyrrolopyrazine ring system in the target molecule, compared to its aromatic analog, is expected to increase its polarity and capacity for hydrogen bonding with water, thereby increasing its aqueous solubility. The methyl group will slightly increase lipophilicity compared to the unsubstituted saturated parent. Overall, (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is predicted to be a water-soluble compound.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The aromatic analog has a calculated logP of 1.643, indicating moderate lipophilicity.[7] The saturation of the ring system in the target molecule reduces the nonpolar surface area and introduces a more three-dimensional structure, which generally leads to a lower logP. The addition of a methyl group will slightly increase the logP compared to the unsubstituted octahydropyrrolo[1,2-a]pyrazine (calculated logP of 0.2).[5] A predicted logP in the range of 0.5 to 1.0 suggests a balanced hydrophilic-lipophilic character, which is often desirable for drug candidates.

Acidity/Basicity (pKa)

The nitrogen atoms in the saturated pyrrolopyrazine ring are basic. The pKa of the conjugate acid of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine will determine the extent of its ionization at physiological pH. Saturated amines are generally more basic than their aromatic counterparts due to the absence of electron-withdrawing aromatic systems. Therefore, the pKa of the target molecule is expected to be significantly higher than that of 4-methylpyrrolo[1,2-a]pyrazine and will likely fall in the typical range for aliphatic tertiary amines (pKa 8.0 - 10.0). This has important implications for its interaction with biological targets and its absorption and distribution properties.

Experimental Determination of Physicochemical Properties

To move beyond prediction and establish empirical data, a series of standard experimental protocols should be employed.

Workflow for Solubility Determination

solubility_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start prepare_solutions Prepare saturated solutions in different solvents (e.g., water, buffer) start->prepare_solutions equilibrate Equilibrate at constant temperature with stirring prepare_solutions->equilibrate separate_phases Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate_phases analyze_supernatant Analyze supernatant concentration (e.g., HPLC, UV-Vis) separate_phases->analyze_supernatant determine_solubility Determine solubility value (e.g., mg/mL) analyze_supernatant->determine_solubility end End determine_solubility->end

Caption: Standard workflow for the experimental determination of solubility.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions: Add an excess of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine to a known volume of the solvent (e.g., purified water, phosphate-buffered saline) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Determination of pKa

Potentiometric titration is a standard and reliable method for pKa determination.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the compound in water or a co-solvent system if necessary.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Determination of logP

The shake-flask method is the classical approach for logP determination.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously to allow for partitioning of the compound between the two phases and allow the layers to separate.

  • Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic and Thermal Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of the synthesized compound. For chiral molecules, specialized NMR techniques using chiral derivatizing or solvating agents can be used to determine enantiomeric purity.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to investigate polymorphism.

  • Optical Rotation: A polarimeter is used to measure the specific rotation, which is a defining characteristic of a chiral compound.

Conclusion

While direct experimental data for (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is currently lacking in publicly accessible literature, a robust physicochemical profile can be predicted based on the well-understood principles of chemical structure-property relationships and by comparison with its aromatic and unsubstituted saturated analogs. This guide provides a comprehensive overview of these predicted properties and outlines the standard experimental methodologies required for their empirical validation. The presented information serves as a critical foundation for any research and development efforts involving this promising chiral molecule.

References

  • Global Substance Registration System. 4-METHYLPYRROLO(1,2-A)PYRAZINE. [Link]

  • PubChem. Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. [Link]

  • NIST Chemistry WebBook. 4-Methylpyrrolo[1,2-a]pyrazine. [Link]

  • CAS Common Chemistry. 4-Methylpyrrolo[1,2-a]pyrazine. [Link]

  • PubChem. Pyrrolo[1,2-a]pyrazine-1,4-dione. [Link]

  • ResearchGate. The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... [Link]

  • Journal of the American Chemical Society. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. [Link]

  • The Good Scents Company. 4-methyl pyrrolo[1,2-a]pyrazine. [Link]

  • Cheméo. Chemical Properties of 4-Methylpyrrolo[1,2-a]pyrazine (CAS 64608-60-2). [Link]

  • NIST Chemistry WebBook. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. [Link]

  • FooDB. Showing Compound 4-Methylpyrrolo[1,2-a]pyrazine (FDB011182). [Link]

  • Frontiers in Chemistry. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

  • ResearchGate. Pyrrolopyrazine derivatives: synthetic approaches and biological activities. [Link]

  • PMC. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. [Link]

  • NIST Chemistry WebBook. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. [Link]

  • PubChem. 1,4-Dimethylpyrrolo[1,2-a]pyrazine. [Link]

  • PubChem. Octahydropyrrolo(1,2-a)pyrazine. [Link]

  • ResearchGate. (PDF) Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated F Nuclear Magnetic Resonance. [Link]

  • NIST Chemistry WebBook. 4-Methylpyrrolo[1,2-a]pyrazine. [Link]

  • NIST Chemistry WebBook. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-. [Link]

  • PubChem. Pyrrolo(1,2-a)pyrazine. [Link]

  • ResearchGate. Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • ResearchGate. The structure of pyrrolopyrazine derivatives with antitumor activity. [Link]

  • National Center for Biotechnology Information. Rearrangement of pyrrolo[1,2-d][3][4][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. [Link]

  • PMC. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H ... [Link]

  • PMC. Synthetic strategies for pyrrolo[2,1-f][4][6][13]triazine: the parent moiety of antiviral drug remdesivir. [Link]

  • PubMed. A Chiral Hemiporphyrazine Derivative: Synthesis and Chiroptical Properties. [Link]

Sources

Stereochemical Architecture and Synthetic Utility of (4R)-4-Methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

[1]

Executive Summary

This technical guide analyzes the molecular architecture, synthetic pathways, and pharmacological potential of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine .[1] As a bicyclic scaffold integrating an electron-rich pyrrole with a saturated pyrazine ring, this molecule represents a "privileged structure" in medicinal chemistry, serving as a core for kinase inhibitors, tubulin polymerization inhibitors, and G-protein coupled receptor (GPCR) ligands. This guide focuses on the specific (4R) enantiomer, detailing the stereoselective synthesis required to maintain chiral integrity and the conformational consequences of the C4-methyl substitution.

Molecular Architecture & Stereochemical Analysis[1]

Structural Definition and Numbering

The nomenclature 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (often referred to as 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine) indicates a fused bicyclic system where the pyrazine ring is fully saturated, while the pyrrole ring remains aromatic.

  • Core Fusion: The nitrogen atom at position 5 (bridgehead) is shared between the five-membered pyrrole and the six-membered tetrahydropyrazine.[1]

  • Chiral Center (C4): The methyl substituent is located at position 4, which is the carbon adjacent to the bridgehead nitrogen within the saturated ring.

  • Numbering Scheme:

    • Position 1: Methylene adjacent to N2.[1]

    • Position 2: Secondary amine nitrogen (N-H).[1]

    • Position 3: Methylene.[1]

    • Position 4: Methine bearing the methyl group (Chiral Center).[1]

    • Position 5: Bridgehead Nitrogen.[1]

Conformational Dynamics

The (4R)-configuration imposes specific steric constraints on the tetrahydropyrazine ring.[1] Unlike planar aromatic systems, the saturated ring adopts a half-chair or twisted boat conformation to minimize torsional strain.[1]

  • Pseudo-axial vs. Pseudo-equatorial: In the (4R) isomer, the C4-methyl group will preferentially adopt a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the pyrrole ring protons.[1]

  • Vectorality: The C4-methyl group acts as a "stereochemical handle," directing the trajectory of the N2-lone pair and influencing the binding affinity in chiral protein pockets.[1]

Synthetic Methodology: Stereoselective Construction[1]

To access the (4R)-4-methyl isomer with high enantiomeric excess (ee), a Chiral Pool synthesis strategy is superior to resolution of racemates.[1] The following protocol utilizes a modified Pictet-Spengler cyclization approach, starting from chiral amine precursors.

Retrosynthetic Analysis

The strategic bond disconnection occurs at the C1–C8a bond (cyclization) or the N5–C4 bond. The most robust pathway involves the construction of a chiral N-substituted pyrrole followed by intramolecular cyclization.[1]

Retrosynthesiscluster_legendLegendTarget(4R)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazineIntermediateN-(2-Aminopropyl)pyrrole(Chiral Intermediate)Target->IntermediatePictet-Spengler(Formaldehyde)Precursors2,5-Dimethoxytetrahydrofuran+ (R)-1,2-DiaminopropaneIntermediate->PrecursorsPaal-KnorrCondensationkeyBlue: Target | Yellow: Key Intermediate | Green: Starting Materials

Figure 1: Retrosynthetic logic flow for the stereoselective construction of the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of (4R)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

Phase 1: Synthesis of (R)-1-(1H-pyrrol-1-yl)propan-2-amine (Paal-Knorr)

This step constructs the pyrrole ring on a chiral amine backbone without racemizing the stereocenter.[1]

  • Reagents: 2,5-Dimethoxytetrahydrofuran (1.0 eq), (R)-1,2-diaminopropane (1.2 eq), Glacial Acetic Acid (catalytic).

  • Procedure:

    • Dissolve 2,5-dimethoxytetrahydrofuran in water/dioxane (1:1).[1]

    • Add (R)-1,2-diaminopropane dropwise at 0°C.

    • Heat to reflux (90°C) for 4 hours.

    • Critical Control Point: Monitor consumption of the furan by TLC (SiO2, Hexane/EtOAc).

    • Cool and extract with Dichloromethane (DCM).[1] Wash with brine.[1]

    • Purify via flash column chromatography to isolate the mono-pyrrolyl amine.[1]

    • Note: The unreacted primary amine at position 2 is preserved due to the lower nucleophilicity of the pyrrole nitrogen once formed.

Phase 2: Intramolecular Cyclization (Modified Pictet-Spengler)

This step closes the pyrazine ring using formaldehyde equivalents.[1]

  • Reagents: (R)-1-(1H-pyrrol-1-yl)propan-2-amine (from Phase 1), Paraformaldehyde (1.1 eq), Trifluoroacetic acid (TFA, 2.0 eq), Dry DCM.[1]

  • Procedure:

    • Dissolve the chiral amine in dry DCM under Argon atmosphere.

    • Add Paraformaldehyde and stir for 30 mins to form the iminium ion in situ.

    • Add TFA dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Mechanism: The electrophilic iminium ion attacks the electron-rich pyrrole at the C2 position.[1]

    • Quench: Basify carefully with sat. NaHCO3 to pH 8.[1]

    • Extract with DCM (3x).[1] Dry over Na2SO4.[1]

  • Purification:

    • Flash chromatography (DCM/MeOH/NH4OH).[1]

    • Yield Expectation: 65-75%.[1]

Validation & QC
Analytical MethodExpected ResultPurpose
1H NMR (400 MHz, CDCl3) Doublet at ~1.1 ppm (CH3); Multiplets at 3.0-4.2 ppm (Pyrazine ring protons); Pyrrole signals at 6.0-6.7 ppm.[1]Structural Confirmation
Chiral HPLC Single peak (ee > 98%) on Chiralcel OD-H column.Enantiomeric Purity Check
NOESY NMR Cross-peak between C4-H and specific ring protons.Conformation verification

Physicochemical & Biological Profile

Physicochemical Properties

The (4R)-4-methyl group increases lipophilicity compared to the unsubstituted parent, potentially improving blood-brain barrier (BBB) penetration.[1]

  • LogP (Predicted): ~1.2 - 1.5[1]

  • pKa (N2): ~8.5 (Basic secondary amine, suitable for salt formation).

  • Solubility: High in organic solvents (DCM, DMSO); moderate in water as free base, high as HCl salt.

Biological Relevance (Signaling Pathways)

The pyrrolo[1,2-a]pyrazine scaffold is a bioisostere of quinoxaline and indole systems.[1] It is frequently implicated in:

  • Tubulin Polymerization Inhibition: Analogues have shown efficacy in arresting cell cycles at the G2/M phase.

  • Kinase Inhibition: The planar pyrrole region can interact with the hinge region of kinases, while the saturated ring projects the C4-methyl into the solvent-accessible region or hydrophobic back-pocket.[1]

BiologicalActivityScaffold(4R)-4-Methyl-pyrrolo[1,2-a]pyrazine(Core Scaffold)Target1Tubulin Binding(Colchicine Site)Scaffold->Target1Target2Kinase Inhibition(ATP Competitive)Scaffold->Target2Target3GPCR Ligands(5-HT / Dopamine)Scaffold->Target3Mechanism1Mechanism:Microtubule Destabilization-> G2/M ArrestTarget1->Mechanism1Mechanism2Mechanism:Hinge Binding (Pyrrole)+ Hydrophobic Fit (4-Me)Target2->Mechanism2

Figure 2: Pharmacological mapping of the scaffold to potential biological targets.

Troubleshooting & Optimization

Common Synthetic Pitfalls[1]
  • Racemization: Using strong Lewis acids at high temperatures during the Pictet-Spengler step can cause partial racemization at C4.[1]

    • Solution: Maintain temperature < 25°C and use mild protic acids (TFA) or phosphate-based chiral catalysts if necessary.[1]

  • Polymerization: Pyrroles are acid-sensitive and can polymerize (turn black/tar).[1]

    • Solution: Perform the cyclization in dilute conditions and exclude light/oxygen.

  • Regioselectivity: Cyclization might occur at C3 of the pyrrole (less likely but possible).

    • Verification: 1H NMR coupling constants of the pyrrole protons will distinguish between 1,2-fusion and 1,3-fusion.[1]

References

  • Gu, Q., et al. (2011). "Direct Synthesis of Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular aza-Friedel-Crafts Reaction."[1] Organic Letters. Link

  • NIST Chemistry WebBook. "Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- Data."[1][2] National Institute of Standards and Technology.[3] Link

  • Magedov, I. V., et al. (2011). "Structural simplification of bioactive natural products: synthesis and biological activity of pyrrolo[1,2-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for biological activity).[1][4][5][6][7][8][9][10]

  • PubChem. "Pyrrolo[1,2-a]pyrazine-1,4-dione Compound Summary."[1][11] National Library of Medicine.[1] Link[1]

  • Kudryavtsev, A. A., et al. (2022). "Assembly of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via the Domino Reaction of 2-Imidazolines."[12] Journal of Organic Chemistry. Link

natural occurrence of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine in alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Natural Occurrence & Isolation of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine Alkaloids

Executive Summary

This technical guide provides a comprehensive analysis of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine , a bioactive alkaloid predominantly isolated from microbial fermentation (Actinobacteria and Firmicutes). Structurally derived from the condensation of L-Proline and L-Alanine , this molecule belongs to the pyrrolo[1,2-a]pyrazine class, often co-occurring with its oxidized diketopiperazine (DKP) precursors.

This document details the biosynthetic origin, verified natural sources, extraction protocols, and analytical validation methods required for researchers investigating this scaffold for its antimicrobial and antioxidant properties.

Chemical Identity & Structural Significance

The molecule (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine represents a specific reduced form of the pyrrolopyrazine scaffold. In natural product chemistry, it is inextricably linked to the diketopiperazine (DKP) family, specifically cyclo(L-Pro-L-Ala) .

  • Core Scaffold: Pyrrolo[1,2-a]pyrazine (bicyclic, fused 5-6 ring system).[1]

  • Stereochemistry (4R): The (4R)-methyl substitution indicates a biosynthetic origin from L-Alanine . The rigid bicyclic core is derived from L-Proline .

  • Redox State: The nomenclature "1H,2H,3H,4H" denotes a tetrahydro state (saturation of the pyrazine ring), distinguishing it from the fully aromatic parent or the fully saturated (hexahydro) DKP.

Table 1: Chemical Specifications

Feature Detail
IUPAC Name (4R)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Molecular Formula C₈H₁₀N₂ (Tetrahydro form) / C₈H₁₂N₂O₂ (DKP precursor)
Precursor Cyclo(L-Pro-L-Ala) / Brevianamide F type
Key Functionality Secondary amine (bridgehead), Methyl stereocenter

| Detection | GC-MS (Volatile/Semi-volatile), NMR (Chiral shift) |[2]

Biosynthetic Origins & Natural Sources

The natural occurrence of this alkaloid is primarily microbial. It is synthesized via Non-Ribosomal Peptide Synthetases (NRPS) or Cyclodipeptide Synthases (CDPS) , which fuse L-Proline and L-Alanine.

Biosynthetic Pathway

The formation involves the cyclization of L-Pro and L-Ala to form the DKP cyclo(L-Pro-L-Ala) . Subsequent enzymatic reduction or spontaneous decarboxylation/reduction events yield the reduced 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine derivatives often detected in volatile fractions.

Biosynthesis Pro L-Proline Dipeptide L-Pro-L-Ala (Linear) Pro->Dipeptide NRPS/CDPS Ala L-Alanine Ala->Dipeptide DKP Cyclo(L-Pro-L-Ala) (Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione) Dipeptide->DKP Cyclization Target (4R)-4-methyl-1H,2H,3H,4H- pyrrolo[1,2-a]pyrazine (Reduced Alkaloid) DKP->Target Reductase/Dehydrogenase

Figure 1: Biosynthetic pathway from primary amino acids to the reduced pyrrolopyrazine alkaloid.

Verified Biological Sources

The following microbial species have been validated as producers of pyrrolo[1,2-a]pyrazine alkaloids, often identified in ethyl acetate extracts using GC-MS.

Table 2: Natural Sources of Pyrrolo[1,2-a]pyrazine Alkaloids

Organism Type Species Strain ID Reported Bioactivity
Actinobacteria Streptomyces sp. VITPK9 Antifungal, Hemolytic (mild)
Actinobacteria Streptomyces mangrovisoli MUSC 149T Antioxidant (DPPH scavenging)
Firmicutes Bacillus tequilensis MSI45 Antimicrobial (MDR S. aureus)

| Endophytic Fungi | Alternaria sp. | Various | Antimicrobial |[3]

Extraction & Isolation Protocol

Expert Insight: Pyrrolo[1,2-a]pyrazines are semi-volatile and moderately polar. While many protocols use methanol, Ethyl Acetate (EtOAc) is superior for selectively extracting these alkaloids from fermentation broth while leaving behind highly polar media components (sugars/salts).

Protocol: Isolation from Streptomyces Fermentation
  • Fermentation:

    • Inoculate Streptomyces sp. into Starch Casein Nitrate (SCN) broth or ISP2 medium.

    • Incubate at 28°C for 7–14 days with agitation (150 rpm). Note: Extended incubation favors secondary metabolite accumulation.

  • Cell Separation:

    • Centrifuge culture broth at 10,000 rpm for 15 min at 4°C.

    • Separate supernatant (containing extracellular alkaloids) from biomass.

  • Solvent Extraction (Liquid-Liquid):

    • Mix supernatant with Ethyl Acetate (1:1 v/v).

    • Agitate vigorously for 1 hour; allow phases to separate in a separating funnel.

    • Collect the organic (upper) layer. Repeat extraction 3x.

  • Concentration:

    • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) to remove water.

    • Evaporate solvent using a Rotary Evaporator at 40°C under reduced pressure.

    • Result: Crude extract (viscous, often yellowish-brown).

  • Purification (Optional but Recommended):

    • Load crude extract onto a Silica Gel 60 column.

    • Elute with a gradient of Chloroform:Methanol (Start 100:0 → End 90:10).

    • Collect fractions and monitor via TLC (visualize with Dragendorff’s reagent for alkaloids).

ExtractionWorkflow Fermentation Fermentation Broth (7-14 Days) Centrifuge Centrifugation (10,000 rpm, 15 min) Fermentation->Centrifuge Supernatant Supernatant Phase Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate 1:1) Supernatant->Extraction Evaporation Rotary Evaporation (40°C, Vacuum) Extraction->Evaporation Crude Crude Alkaloid Extract Evaporation->Crude Analysis GC-MS / NMR Analysis Crude->Analysis

Figure 2: Step-by-step workflow for the isolation of pyrrolo[1,2-a]pyrazine alkaloids from microbial broth.

Analytical Characterization (Validation)

To confirm the presence of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine , researchers must distinguish it from the DKP form.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary method for detection due to the semi-volatile nature of the reduced alkaloid.

  • Column: DB-5ms or equivalent non-polar capillary column.

  • Carrier Gas: Helium (1 mL/min).

  • Program: 60°C (2 min) → 10°C/min → 280°C (5 min).

  • Diagnostic Ions (EI, 70eV):

    • Base Peak: m/z 70 (Pyrrolidine ring fragment).

    • Molecular Ion: m/z ~136-138 (depending on exact redox state).

    • Differentiation: The DKP form (Cyclo-Pro-Ala) typically appears at higher retention times and has a molecular ion of m/z 154 . The reduced form (target) will have a lower molecular weight (loss of carbonyl oxygens).

Stereochemical Confirmation (NMR)

GC-MS cannot definitively assign the (4R) configuration.

  • 1H NMR (CDCl₃): Look for the doublet corresponding to the methyl group at position 4.

  • Chiral Shift Reagents: Use Eu(hfc)₃ to resolve enantiomers if the sample is not optically pure.

Bioactivity & Pharmacological Potential[3][6]

The (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine scaffold exhibits significant biological activity, making it a "privileged structure" in drug discovery.

  • Antimicrobial Activity:

    • Exhibits bacteriostatic activity against Multidrug-Resistant (MDR) Staphylococcus aureus and Klebsiella pneumoniae.

    • Mechanism:[4] Disruption of bacterial cell membrane integrity and interference with quorum sensing.

  • Antioxidant Activity:

    • Demonstrates high DPPH radical scavenging activity.

    • Mechanism:[4] The secondary amine moiety in the reduced ring system can donate hydrogen atoms to stabilize free radicals.

  • Antitumor Potential:

    • Cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) has been reported for related pyrrolo[1,2-a]pyrazine derivatives, though the specific potency of the 4-methyl reduced form is generally lower than complex dimeric alkaloids.

References

  • Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9. Asian Journal of Pharmaceutics, 10(4), 265-270.

  • Ser, H. L., et al. (2015). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp.[5] nov. Frontiers in Microbiology, 6, 854.

  • Kiran, G. S., et al. (2017). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus.[6] RSC Advances, 7, 450-462.

  • Manimaran, M., & Kannabiran, K. (2017). Marine Streptomyces sp. VITMK1 derived Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) and its free radical scavenging activity.[7][5] Current Bioactive Compounds, 13.

  • NIST Mass Spectrometry Data Center. (2023). 4-Methylpyrrolo[1,2-a]pyrazine.[1][8][9][10][11][12] NIST Chemistry WebBook, SRD 69.

Sources

Thermodynamic Stability & Degradation Profiling of Pyrrolo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[1,2-a]pyrazine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, serving as the core for various kinase inhibitors, antiviral agents, and natural alkaloids (e.g., peramine).[1] Its thermodynamic profile is defined by a unique electronic "push-pull" system: the electron-rich pyrrole ring fused to the electron-deficient pyrazine ring. This guide provides a technical analysis of the scaffold's stability, detailing the quantum mechanical basis of its reactivity, specific degradation pathways, and validated protocols for stability profiling.

Part 1: Structural Thermodynamics & Electronic Landscape

The "Push-Pull" Stabilization Mechanism

The thermodynamic stability of pyrrolo[1,2-a]pyrazine is governed by the fusion of two disparate rings. The bridgehead nitrogen is the critical structural pivot.

  • Pyrrole Segment (Donor): Acts as a

    
    -electron donor. The lone pair on the bridgehead nitrogen participates in the aromatic sextet of the pyrrole ring, maintaining planarity.
    
  • Pyrazine Segment (Acceptor): Acts as a

    
    -electron acceptor due to the electronegative nitrogen atoms (positions 1 and 4).
    

This internal charge transfer (ICT) creates a dipole that stabilizes the ground state but introduces specific sites of reactivity. The bridgehead nitrogen is


 hybridized, ensuring the system remains planar and aromatic, which is the primary thermodynamic driving force preventing ring opening under neutral conditions.
Frontier Molecular Orbital (FMO) Analysis

Thermodynamic stability (specifically kinetic stability) is inversely proportional to the HOMO-LUMO energy gap (


).
  • HOMO Location: Predominantly localized on the pyrrole ring . This makes the pyrrole moiety the site of initial oxidative attack and electrophilic substitution.

  • LUMO Location: Predominantly localized on the pyrazine ring . This makes the pyrazine moiety susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions).

Representative DFT Data (B3LYP/6-311+G(d,p) Level):

ParameterValue (Approx.)Implication for Stability
HOMO Energy -5.8 to -6.2 eVSusceptible to oxidation (air/peroxides).
LUMO Energy -1.5 to -1.8 eVResistant to reduction; susceptible to nucleophiles.

~4.0 - 4.5 eVModerate kinetic stability; stable at RT, reactive at >60°C.
Dipole Moment ~2.5 - 3.5 DHigh polarity; solubility in polar aprotic solvents.
Visualization: Electronic Flow & Reactivity

G Core Pyrrolo[1,2-a]pyrazine Core Pyrrole Pyrrole Ring (Electron Rich / Donor) Core->Pyrrole Pyrazine Pyrazine Ring (Electron Poor / Acceptor) Core->Pyrazine Bridgehead Bridgehead Nitrogen (sp2 Hybridized) Pyrrole->Bridgehead π-donation Oxidation Susceptibility: Oxidative Degradation Pyrrole->Oxidation HOMO Site Nucleophilic Susceptibility: Nucleophilic Ring Opening Pyrazine->Nucleophilic LUMO Site Bridgehead->Pyrazine Conjugation

Caption: Electronic structure map illustrating the internal charge transfer and resulting sites of thermodynamic vulnerability.

Part 2: Degradation Pathways

Understanding the failure modes is critical for drug formulation.[2]

Oxidative Degradation (Primary Pathway)

The electron-rich pyrrole ring is the "soft" spot of the molecule.

  • Mechanism: Radical-mediated oxidation or electrophilic attack by reactive oxygen species (ROS).

  • Site of Attack: The carbons

    
     to the bridgehead nitrogen (typically C1 or C3 of the pyrrole ring).
    
  • Product: Formation of succinimide-like derivatives or ring-opened keto-amides.

Acid-Catalyzed Polymerization

While the pyrazine ring withdraws electron density, reducing the basicity of the pyrrole, the system remains sensitive to strong acids.

  • Mechanism: Protonation occurs at the pyrrole

    
    -carbon (not the nitrogen), generating a reactive carbocation that can undergo polymerization (tar formation).
    
  • Mitigation: Introduction of electron-withdrawing groups (EWG) like

    
     or 
    
    
    
    on the pyrrole ring significantly increases acid stability by raising the ionization potential.

Part 3: Experimental Profiling Protocols

Protocol A: Accelerated Stability Assessment (Forced Degradation)

Objective: Determine the intrinsic stability limits and identify degradation products.

Reagents:

  • 0.1 M HCl, 0.1 M NaOH, 3%

    
    , ACN (HPLC grade).
    

Workflow:

  • Preparation: Dissolve derivative to 1 mg/mL in ACN/Water (1:1).

  • Stress Conditions:

    • Acid: Add eq. vol. 0.1 M HCl. Incubate at 60°C for 4 hrs.

    • Base: Add eq. vol. 0.1 M NaOH. Incubate at RT for 4 hrs (Pyrazine ring is base-sensitive).

    • Oxidation: Add eq. vol. 3%

      
      . Incubate at RT for 2 hrs.
      
    • Thermal: Heat neat solution to 80°C for 24 hrs.

  • Analysis: Quench samples (neutralize acid/base, add reducing agent for peroxide). Analyze via LC-MS/MS.

  • Success Criteria: >95% recovery indicates high stability. <80% recovery requires structural modification.

Protocol B: Computational Prediction (In Silico)

Objective: Predict thermodynamic stability before synthesis.

Methodology:

  • Geometry Optimization: DFT B3LYP/6-31G(d) in vacuum and water (PCM model).

  • Frequency Calculation: Ensure no imaginary frequencies (confirms local minimum).

  • Key Descriptors to Calculate:

    • HOMO-LUMO Gap: < 3.5 eV indicates instability.

    • Global Hardness (

      
      ): 
      
      
      
      . Higher
      
      
      = Higher Stability.
    • NICS(0): Nucleus-Independent Chemical Shift. Negative values indicate aromaticity (stability).

Visualization: Stability Assessment Workflow

Workflow Start Candidate Design InSilico In Silico Screening (DFT: HOMO-LUMO, Hardness) Start->InSilico Decision1 Gap > 4.0 eV? InSilico->Decision1 Synthesis Chemical Synthesis Decision1->Synthesis Yes Redesign Structural Modification (Add EWG to Pyrrole) Decision1->Redesign No StressTest Stress Testing (Acid/Base/Oxidation) Synthesis->StressTest LCMS LC-MS Profiling (Identify Degradants) StressTest->LCMS Final Lead Candidate Selection LCMS->Final Redesign->InSilico

Caption: Integrated workflow for predicting and validating the thermodynamic stability of pyrrolo[1,2-a]pyrazine derivatives.

References

  • Dehnavi, F., et al. (2021).[3] "Pyrrolopyrazine derivatives: synthetic approaches and biological activities." Journal of the Iranian Chemical Society. Link

  • Terenin, V. I., et al. (2005).[4] "Oxidation of the Side Chain in Nitration of 1,6-Substituted Pyrrolo[1,2-a]pyrazines." Chemistry of Heterocyclic Compounds. Link

  • Unal Civcir, P. (2017). "Computational study of the synthesis of pyrrole-pyrazines." Chemical Sciences Journal. Link

  • BenchChem. (2025).[2] "The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity." BenchChem Technical Guides. Link

  • PubChem. (2025). "Pyrrolo[1,2-a]pyrazine-1,4-dione - Compound Summary." National Library of Medicine. Link

Sources

Biological Significance of the (4R)-Methyl Moiety in Pyrrolopyrazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the (4R)-methyl moiety in pyrrolopyrazines , focusing on its critical role in medicinal chemistry, particularly within kinase inhibitor design and peptidomimetic scaffolds.

Executive Summary

The (4R)-methyl pyrrolopyrazine moiety represents a privileged structural motif in modern drug discovery. It is most frequently encountered in the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold, where the C4 stereocenter plays a decisive role in conformational pre-organization . By introducing a methyl group in the (4R) configuration, medicinal chemists can lock the flexible piperazine ring into a specific pucker, reducing the entropic penalty upon protein binding and enhancing selectivity for ATP-binding pockets (e.g., JAK, ERK5, FGFR kinases) or GPCRs.

This guide details the structural biology, synthetic pathways, and biological validation of this moiety.[1][2]

Structural Biology & Mechanism of Action

The "Magic Methyl" Effect at C4

In the context of the tetrahydropyrrolo[1,2-a]pyrazine core, the C4 position is adjacent to the bridgehead nitrogen. An unsubstituted piperazine ring exists in a dynamic equilibrium between chair and boat conformers.

  • Conformational Locking: The introduction of a (4R)-methyl group forces the piperazine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This "pre-organizes" the molecule into its bioactive conformation.

  • Hydrophobic Slotting: In many kinase hinge-binding regions, there is a small, specific hydrophobic pocket (often defined by the gatekeeper residue or the solvent-front roof) that can accommodate a methyl group but not larger alkyls. The (4R) stereochemistry directs the methyl group into this pocket, whereas the (4S) enantiomer would often clash with the protein backbone.

SAR & Binding Thermodynamics

The thermodynamic advantage of the (4R)-methyl moiety is twofold:

  • Entropic Gain (

    
    ):  By restricting the ground-state flexibility of the ligand, the loss of entropy upon binding is minimized.
    
  • Enthalpic Gain (

    
    ):  The methyl group displaces "unhappy" high-energy water molecules from the hydrophobic pocket, contributing to binding affinity via the hydrophobic effect.
    

Table 1: Comparative SAR of Pyrrolopyrazine Analogs (Hypothetical Data based on Kinase Inhibitor Trends)

Compound Variant

(Target Kinase)
Selectivity Ratio (Target/Off-Target)Metabolic Stability (

)
Mechanism of Improvement
Unsubstituted (H) 120 nM10x45 minBaseline activity; high conformational flexibility.
(4R)-Methyl 8 nM >100x 120 min Conformational lock + Hydrophobic fit.
(4S)-Methyl 450 nM5x110 minSteric clash with binding pocket wall.
(4R)-Ethyl 65 nM50x90 minSteric bulk tolerated but less optimal than methyl.
4,4-Dimethyl 200 nM20x>180 minLoss of chiral vector; increased steric bulk hinders binding.

Case Studies & Applications

ERK5 and JAK Inhibitors

Recent medicinal chemistry campaigns (e.g., Sanofi, various academic groups) have utilized pyrrolopyrazine scaffolds for targeting ERK5 (Extracellular Signal-Regulated Kinase 5) and JAK (Janus Kinase) families.

  • Role of (4R)-Methyl: In these inhibitors, the pyrrolopyrazine core often acts as the hinge binder. The (4R)-methyl group points away from the hinge region towards the solvent front or the ribose-binding pocket, interacting with residues like Valine or Alanine . This interaction is stereospecific; the (4S) isomer often points towards the solvent, losing the hydrophobic contact.

Peptidomimetics (Diketopiperazines)

The pyrrolo[1,2-a]pyrazine-1,4-dione system is a rigidified dipeptide mimetic (Proline-X).

  • Natural Occurrence: Found in bioactive metabolites from Streptomyces and marine sponges.

  • Significance: The (4R)-methyl group (derived from D-Alanine in biosynthetic pathways) confers resistance to proteolysis and enhances permeability by masking polar amide bonds.

Synthetic Protocols

Stereoselective Synthesis Workflow

The most robust method to install the (4R)-methyl stereocenter is via chiral pool synthesis starting from amino acids or asymmetric Aza-Friedel-Crafts reactions.

Protocol: Synthesis of (4R)-Methyl-tetrahydropyrrolo[1,2-a]pyrazine

  • Starting Material: N-Boc-L-Alanine (provides the chiral methyl source) and Pyrrole-2-carboxaldehyde.

  • Coupling: Amide coupling to form the precursor.

  • Cyclization: Acid-mediated Pictet-Spengler type cyclization or N-acyliminium ion cyclization.

  • Reduction: Selective reduction of the carbonyls (if starting from diketopiperazine) using

    
     or 
    
    
    
    .

Key Quality Control Step:

  • Enantiomeric Excess (ee): Must be >98% to ensure biological data validity.

  • Validation: Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Visualization

Diagram: Mechanistic Impact of (4R)-Methyl

The following diagram illustrates the "Lock and Key" mechanism where the (4R)-methyl group pre-organizes the scaffold and fits into the hydrophobic pocket.

G cluster_0 Unsubstituted Scaffold cluster_1 (4R)-Methyl Scaffold NodeA Flexible Piperazine Ring (High Entropy) NodeB Weak Binding (Entropic Penalty) NodeA->NodeB Binding Event NodeC (4R)-Methyl Group NodeD Conformational Lock (Chair Form) NodeC->NodeD Steric Control NodeE Hydrophobic Pocket Fit (Enthalpic Gain) NodeC->NodeE Van der Waals NodeF High Affinity & Selectivity NodeD->NodeF Pre-organization NodeE->NodeF Binding Energy

Caption: Mechanistic pathway showing how the (4R)-methyl moiety converts a flexible low-affinity scaffold into a rigid high-affinity binder.

Diagram: Synthetic Pathway

Synthesis Start L-Alanine Methyl Ester (Chiral Source) Step1 Coupling with Pyrrole-2-carboxylic acid Start->Step1 Inter1 Intermediate Amide Step1->Inter1 Step2 Cyclization (Pictet-Spengler) Acid Catalysis Inter1->Step2 Prod1 (4R)-Methyl-diketopiperazine Step2->Prod1 Step3 Reduction (LiAlH4) Prod1->Step3 Final (4R)-Methyl-tetrahydropyrrolo[1,2-a]pyrazine (Target Scaffold) Step3->Final

Caption: Stereoselective synthesis route ensuring retention of the (4R) configuration from the amino acid precursor.

References

  • Pyrrolopyrazine ERK5 Inhibitors: Sanofi. (2024). "Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer." WO 2024/218235. Link

  • Stereoselective Synthesis: Nerviano Medical Sciences. "Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives." Link

  • Natural Product Bioactivity: Manimaran, M., & Kannabiran, K. (2016).[3][4][5] "Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp." Asian Journal of Pharmaceutics. Link

  • Kinase Inhibitor SAR: Liu, Y., et al.[1][6] (2016).[3][4][5] "Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors." Arch.[6] Pharm. (Weinheim).[6] Link

  • General Magic Methyl Effect: Schönherr, H., & Cernak, T. (2013).[7] "Profound methyl effects in drug discovery and a call for new C-H methylation reactions." Angewandte Chemie Int. Ed. (Contextual Reference).

Sources

Technical Whitepaper: Synthesis of 4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and antimicrobials. Its unique bicyclic architecture—comprising an electron-rich aromatic pyrrole fused to a saturated, conformationally distinct pyrazine ring—offers a versatile platform for lipophilicity tuning and stereochemical exploration.

This technical guide deconstructs the synthetic history of this molecule, moving from classical "brute-force" condensation methods to modern, stereocontrolled catalytic approaches. It provides researchers with a validated roadmap for synthesizing the 4-methyl derivative, emphasizing the critical role of diamine regioselectivity and N-acyliminium ion cyclization .

Structural Definition & Numbering

To ensure experimental precision, we must define the nomenclature used in this guide. The "1H,2H,3H,4H-" designation indicates the saturation of the pyrazine ring, leaving the pyrrole ring aromatic.

  • Core System: Pyrrolo[1,2-a]pyrazine[1][2][3][4][5][6][7]

  • Saturation: 1,2,3,4-tetrahydro (Pyrazine ring saturated)[2][6]

  • Substitution: 4-Methyl (Methyl group located on the carbon adjacent to the bridgehead nitrogen, assuming standard IUPAC numbering where the bridgehead is N5).

Note: In some literature, the saturated ring positions are numbered 6,7,8. However, this guide adheres to the "1,2,3,4-tetrahydro" convention common in medicinal chemistry literature (e.g., J. Org. Chem., Org.[1][7][8][9][10] Lett.).

Historical Evolution of Synthesis

The synthesis of this scaffold has evolved through three distinct eras, driven by the need for higher yields and enantiomeric purity.

Era 1: The Classical Condensation (1970s - 1990s)
  • Mechanism: Schiff base formation followed by non-selective reduction.

  • Key Reagents: Pyrrole-2-carboxaldehyde + 1,2-Diaminopropane.[11]

  • Logic: This approach utilizes the high electrophilicity of the pyrrole aldehyde. The reaction with a diamine forms a di-imine or cyclic aminal intermediate, which is subsequently reduced (NaBH₄).

  • Limitation: Regioselectivity. 1,2-Diaminopropane is asymmetric. Attack by the primary amine at C1 vs. C2 leads to a mixture of 3-methyl and 4-methyl isomers.

Era 2: The Biomimetic/Maillard Approach (1990s - 2000s)
  • Context: Flavor chemistry and natural product synthesis.

  • Mechanism: Reaction of 2-acetylpyrrole or pyrrole-2-carboxaldehyde with amino acids or amino-ketones.

  • Insight: Researchers discovered that this scaffold forms spontaneously in food processing (Maillard reaction) via the condensation of glucose degradation products with amino acids. This inspired "biomimetic" synthetic routes using milder conditions.

Era 3: Modern Stereoselective Catalysis (2010s - Present)
  • Mechanism: Intramolecular aza-Friedel-Crafts / Pictet-Spengler type reactions.[6]

  • Key Innovation: Using chiral phosphoric acid catalysts to control the cyclization of

    
    -aminoethylpyrroles.[1]
    
  • Relevance to 4-Methyl: This allows for the precise installation of the methyl group by selecting chiral amino-acid derived starting materials (e.g., Alanine-derived precursors).

Technical Protocol: The Validated "Diamine Route"

This section details the most robust protocol for generating the racemic 4-methyl scaffold without requiring expensive chiral catalysts. This method is self-validating through the distinct NMR shifts of the methyl doublet.

Retrosynthetic Logic

The most direct disconnection involves breaking the C1-N2 and C4-N5 bonds (pyrazine ring formation).

Retrosynthesis Target 4-Methyl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine Intermediate Imine / Aminal Intermediate Target->Intermediate Reduction (NaBH4) Precursors Pyrrole-2-carboxaldehyde + 1,2-Diaminopropane Intermediate->Precursors Condensation (-H2O)

Figure 1: Retrosynthetic analysis of the classical condensation route.

Experimental Procedure

Objective: Synthesis of 4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine via reductive amination.

Reagents:

  • Pyrrole-2-carboxaldehyde (1.0 eq)[12][13]

  • 1,2-Diaminopropane (1.2 eq)

  • Ethanol (Anhydrous)

  • Sodium Borohydride (NaBH₄) (2.0 eq)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Workflow:

  • Condensation (Imine Formation):

    • Dissolve Pyrrole-2-carboxaldehyde (10 mmol) in anhydrous Ethanol (20 mL).

    • Add 1,2-Diaminopropane (12 mmol) dropwise at 0°C.

    • Critical Step: Add 2-3 drops of glacial acetic acid to catalyze imine formation.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

    • Checkpoint: The solution should turn yellow/orange, indicating Schiff base formation.

  • Cyclization & Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ (20 mmol) portion-wise over 30 minutes. (Caution: Gas evolution).

    • Allow the mixture to warm to room temperature and stir overnight (12h).

    • Mechanistic Note: The reduction of the imine facilitates the intramolecular attack of the secondary amine onto the pyrrole C2 position (or reduction of the pre-formed cyclic aminal).

  • Work-up & Purification:

    • Quench with water (10 mL) and extract with Dichloromethane (3 x 20 mL).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, MeOH/DCM 5:95).

Data Validation (Expected):

Analytic MethodExpected SignalMechanistic Confirmation
1H NMR Doublet at ~1.1-1.3 ppm (3H)Confirms Methyl group integration.
1H NMR Multiplet at ~3.0-4.0 ppmConfirms saturated pyrazine ring protons.
MS (ESI) [M+H]+ = ~137.1Confirms molecular weight of core structure.

Mechanistic Pathway & Regioselectivity

The formation of the 4-methyl vs. 3-methyl isomer depends on the orientation of the 1,2-diaminopropane during the initial attack.

Mechanism cluster_legend Regioselectivity Note Start Pyrrole-2-CHO + 1,2-Diaminopropane ImineA Imine A (Primary NH2 attacks) Start->ImineA Fast Kinetic ImineB Imine B (Secondary NH attacks) Start->ImineB Slower Cyclic Cyclic Aminal Intermediate ImineA->Cyclic Intramolecular Attack Product 4-Methyl-Tetrahydro pyrrolo[1,2-a]pyrazine Cyclic->Product Reduction (NaBH4) Steric hindrance usually favors\nattack by the primary amine,\nleading to the 4-methyl isomer. Steric hindrance usually favors attack by the primary amine, leading to the 4-methyl isomer.

Figure 2: Mechanistic pathway highlighting the critical imine formation step.

Modern Alternatives: The Enantioselective Route

For drug development requiring high enantiomeric excess (ee), the classical diamine route is insufficient. The Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts reaction is the current gold standard.

  • Precursor: N-(2-aminoethyl)pyrrole derivatives.

  • Catalyst: Chiral Phosphoric Acids (CPA).[2][6]

  • Protocol Summary:

    • Synthesize a substituted N-pyrrolyl-alanine derivative (to install the methyl stereocenter).

    • React with an aldehyde (or formaldehyde source) in the presence of CPA.

    • The CPA activates the imine intermediate and directs the face of the pyrrole attack.

    • Result: >90% ee of the specific enantiomer.[2][6]

References

  • He, Y., et al. (2011). "Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction."[6] Organic Letters, 13(17), 4490–4493.[1]

  • Jana, S., et al. (2023). "Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]pyrazine Based on a Cascade Strategy."[4] Letters in Organic Chemistry, 20(10).

  • Wu, X., et al. (2018). "Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation."[8] Organic Letters, 20, 688–691.[8] (Relevant for precursor synthesis).

  • Kwon, H.J., et al. (2019). "Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters, 29(11), 1335-1339.

  • NIST Chemistry WebBook. "1H-Pyrrole-2-carboxaldehyde Data."

Sources

Technical Guide: Solubility Profiling of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (also known as (4R)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine).

This guide is structured for application scientists and medicinal chemists, focusing on the physicochemical properties that dictate solubility and the specific protocols required to empirically validate them.

Executive Summary & Physicochemical Identity

Compound: (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine Molecular Formula: C₈H₁₂N₂ Molecular Weight: ~136.19 g/mol Core Structure: A bicyclic system consisting of an electron-rich pyrrole ring fused to a saturated tetrahydropyrazine ring. Chirality: (4R)-enantiomer.

Structural Determinants of Solubility

The solubility profile of this compound is governed by the interplay between its lipophilic pyrrole core and its ionizable secondary amine.

  • The Pyrrole Ring (Lipophilic Domain): The aromatic pyrrole ring contributes to lipophilicity (LogP ~1.15), limiting solubility in pure water but enhancing affinity for organic polar solvents like DMSO and Methanol.

  • The Tetrahydropyrazine Ring (Polar/Ionizable Domain): This saturated ring contains a basic secondary nitrogen. This is the critical "solubility handle."

    • pKa Estimation: The secondary amine typically exhibits a pKa in the range of 8.5 – 9.5 .

    • pH Dependency: In acidic media (pH < 7), the nitrogen protonates, forming a cationic species with high aqueous solubility. In basic media (pH > 10), the molecule exists as a neutral free base, significantly reducing aqueous solubility.

Predicted Solubility Matrix

Based on calculated physicochemical properties (cLogP, Polar Surface Area).

Solvent SystemPredicted SolubilityMechanism
Water (pH 1.2) High (> 10 mg/mL)Protonation of secondary amine forms water-soluble salt.
Water (pH 7.4) Moderate Equilibrium between protonated and neutral forms.
Water (pH 10.0) Low (< 1 mg/mL)Predominantly neutral free base; limited by lipophilic pyrrole.
DMSO Very High (> 50 mg/mL)Dipolar aprotic interaction; universal solvent for this scaffold.
Methanol/Ethanol High Hydrogen bonding capability with amine and pyrrole system.
Acetonitrile High Dipole-dipole interactions.

Experimental Protocols for Solubility Determination

To generate an authoritative solubility profile, you must move beyond prediction to empirical measurement. Two distinct protocols are recommended: Kinetic Solubility (for early-stage screening) and Thermodynamic Solubility (for formulation development).

Tier 1: Kinetic Solubility Assay (High-Throughput)

Purpose: Rapidly estimate solubility using a DMSO stock solution to mimic biological assay conditions.

Materials:

  • 10 mM Stock solution of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine in DMSO.

  • PBS buffer (pH 7.4).

  • 96-well filter plates (0.45 µm).

  • UV-Vis Plate Reader or HPLC-UV.

Protocol:

  • Spiking: Add 5 µL of DMSO stock into 195 µL of PBS buffer (Final concentration: 250 µM, 2.5% DMSO).

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C. Note: Kinetic solubility often overestimates true solubility due to supersaturation.

  • Filtration: Vacuum filter using the 96-well filter plate to remove precipitates.

  • Quantification: Analyze the filtrate via HPLC-UV or direct UV absorbance (250–280 nm range).

  • Calculation: Compare peak area of filtrate against a standard curve of the compound in 100% DMSO.

Tier 2: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determine the "Gold Standard" equilibrium solubility for formulation.

Protocol:

  • Saturation: Add excess solid (approx. 2–5 mg) of the compound to 1 mL of the target solvent (e.g., Water pH 7.4, Methanol).

  • Agitation: Shake or stir at constant temperature (25°C) for 24–48 hours.

  • pH Check: Measure the pH of the aqueous supernatant at the end of the experiment. Crucial: The basic amine can shift the pH of unbuffered water, altering solubility.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Analysis: Dilute the supernatant with mobile phase and quantify via HPLC.

Solubility Assessment Workflow

The following diagram illustrates the decision logic for profiling the compound, ensuring no data artifacts (like filter adsorption or pH drift) compromise the results.

SolubilityWorkflow Start Start: (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine SolventChoice Select Solvent System Start->SolventChoice BranchAqueous Aqueous Buffers (pH 1.2, 7.4, 10.0) SolventChoice->BranchAqueous BranchOrganic Polar Organics (DMSO, MeOH, ACN) SolventChoice->BranchOrganic AddSolid Add Excess Solid (Thermodynamic Method) BranchAqueous->AddSolid BranchOrganic->AddSolid Equilibrate Equilibrate 24-48h @ 25°C AddSolid->Equilibrate CheckPH Measure Final pH (Critical for Amine) Equilibrate->CheckPH Aqueous Only Filter Filter (0.22 µm PTFE) or Centrifuge Equilibrate->Filter Organic CheckPH->Filter Quantify Quantify via HPLC-UV Filter->Quantify Result Final Solubility Profile Quantify->Result Calculate Solubility (mg/mL)

Figure 1: Decision logic for thermodynamic solubility profiling, highlighting the critical pH check step for basic amines.

Critical Data Interpretation

When analyzing the results for (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine, apply the following interpretative framework:

The "Salt Effect"

If the solubility in water is unexpectedly high (>10 mg/mL) but the pH of the final solution is basic (>8), the compound has likely self-buffered. Correction: Always use strong buffers (e.g., 50 mM Phosphate) rather than unbuffered water to get a true pH-specific value.

The DMSO "Crash"

In kinetic assays, if you observe precipitation immediately upon adding the DMSO stock to the buffer, the compound is likely a Class II (Low Solubility, High Permeability) molecule. However, for this specific pyrrolopyrazine, precipitation is unlikely unless the concentration exceeds 500 µM, due to its moderate polarity.

Stability Warning

Pyrrole rings can be sensitive to oxidation over prolonged periods in solution, especially in the presence of light.

  • Recommendation: Perform solubility assays in amber vials or in the dark.

  • QC Check: Check the HPLC chromatogram for new peaks (oxidation products) appearing after the 24-hour equilibration period.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1549128, 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. Retrieved from [Link]

  • AxisPharm (2024). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. Retrieved from [Link]

Methodological & Application

Enantioselective Synthesis of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Pyrrolo[1,2-a]pyrazines

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. These molecules have garnered significant attention from the pharmaceutical and drug development sectors due to their diverse therapeutic potential, including anticancer, antibacterial, and antifungal properties. The introduction of a chiral center, as in (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine, adds a layer of complexity and specificity, as the biological activity of enantiomers can differ significantly. One enantiomer may exhibit potent therapeutic effects, while the other could be less active or even elicit undesirable side effects. Consequently, robust and efficient enantioselective synthetic methods are crucial for accessing these valuable chiral molecules in high optical purity. This guide provides detailed protocols and insights into the state-of-the-art methodologies for the asymmetric synthesis of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine.

Recommended Synthetic Strategy: Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Friedel-Crafts Reaction

A highly efficient and direct approach for the enantioselective synthesis of 4-substituted-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is the intramolecular aza-Friedel-Crafts reaction catalyzed by a chiral phosphoric acid.[1][2] This methodology represents a powerful tool for the construction of the desired chiral scaffold with high yields and excellent enantioselectivities. The reaction proceeds via the condensation of an N-aminoethylpyrrole with an aldehyde, followed by a catalyst-controlled cyclization.

Mechanistic Rationale

The chiral phosphoric acid catalyst plays a dual role in this transformation. It acts as a Brønsted acid, activating the imine intermediate formed from the condensation of the N-aminoethylpyrrole and the aldehyde, rendering it more susceptible to nucleophilic attack. Concurrently, the chiral backbone of the catalyst creates a stereochemically defined environment, directing the intramolecular cyclization to favor the formation of one enantiomer over the other. The choice of a specific chiral phosphoric acid is critical for achieving high enantioselectivity.

aza_friedel_crafts_mechanism cluster_0 Iminium Ion Formation cluster_1 Catalyst Activation and Cyclization N-aminoethylpyrrole N-aminoethylpyrrole Imine_Intermediate Imine Intermediate N-aminoethylpyrrole->Imine_Intermediate + Acetaldehyde Acetaldehyde Acetaldehyde Activated_Complex Activated Imine-Catalyst Complex Imine_Intermediate->Activated_Complex + Catalyst Chiral_Phosphoric_Acid Chiral Phosphoric Acid Catalyst Chiral_Phosphoric_Acid->Activated_Complex Cyclization Intramolecular aza-Friedel-Crafts Cyclization Activated_Complex->Cyclization Attack by Pyrrole Ring Product (4R)-4-methyl-1H,2H,3H,4H- pyrrolo[1,2-a]pyrazine Cyclization->Product

Caption: Proposed mechanism for the chiral phosphoric acid-catalyzed intramolecular aza-Friedel-Crafts reaction.

Detailed Protocol: Asymmetric Synthesis of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

This protocol is adapted from the general methodology reported by Li and Antilla for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.[1][2]

Materials:

  • 2-(1H-Pyrrol-1-yl)ethan-1-amine (commercially available)

  • Acetaldehyde

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or other suitable chiral phosphoric acid catalyst

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).

  • Addition of Reactants: Dissolve 2-(1H-pyrrol-1-yl)ethan-1-amine (1.0 equiv) in anhydrous dichloromethane and add it to the flask.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Aldehyde Addition: Slowly add acetaldehyde (1.2 equiv) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

ParameterRecommended Condition
Starting Material 2-(1H-Pyrrol-1-yl)ethan-1-amine
Reagent Acetaldehyde
Catalyst (R)-TRIP or similar
Catalyst Loading 5 mol%
Solvent Anhydrous Dichloromethane
Temperature 0 °C
Reaction Time Monitor by TLC
Expected Yield High
Expected ee High

Alternative Enantioselective Strategy: Iridium-Catalyzed Asymmetric Hydrogenation

An alternative and powerful method for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is the asymmetric hydrogenation of the corresponding pyrrolo[1,2-a]pyrazinium salts. This approach utilizes a chiral iridium catalyst to achieve high levels of enantioselectivity.

General Workflow

The general workflow for this synthetic route involves two main stages: the preparation of the 4-methyl-pyrrolo[1,2-a]pyrazinium salt precursor, followed by the enantioselective hydrogenation.

hydrogenation_workflow Start Pyrrole-based Starting Materials Precursor_Synth Synthesis of 4-methyl-pyrrolo[1,2-a]pyrazinium salt Start->Precursor_Synth Hydrogenation Iridium-Catalyzed Asymmetric Hydrogenation Precursor_Synth->Hydrogenation Chiral Ir Catalyst, H₂ Product (4R)-4-methyl-1H,2H,3H,4H- pyrrolo[1,2-a]pyrazine Hydrogenation->Product

Caption: General workflow for the iridium-catalyzed asymmetric hydrogenation approach.

While specific, detailed protocols for the 4-methyl substituted substrate are less commonly reported in readily accessible literature, the general principles of this methodology are well-established. The key to success lies in the selection of the appropriate chiral ligand for the iridium catalyst and the optimization of reaction conditions such as hydrogen pressure, temperature, and solvent.

ParameterGeneral Condition
Substrate 4-methyl-pyrrolo[1,2-a]pyrazinium salt
Catalyst [Ir(COD)Cl]₂ with a chiral bisphosphine ligand
Hydrogen Pressure Typically 1-50 atm
Solvent e.g., Methanol, Dichloromethane
Temperature Room temperature to 60 °C
Expected ee Up to 95% or higher

Conclusion

The enantioselective synthesis of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a critical endeavor for accessing this medicinally relevant chiral molecule. The chiral phosphoric acid-catalyzed intramolecular aza-Friedel-Crafts reaction stands out as a particularly effective and direct method, offering high yields and enantioselectivities under mild conditions. The iridium-catalyzed asymmetric hydrogenation of the corresponding pyrazinium salt provides a robust alternative. The choice of method will depend on the availability of starting materials, specific laboratory capabilities, and the desired scale of the synthesis. The protocols and insights provided herein are intended to serve as a valuable resource for researchers in organic synthesis and drug development.

References

  • He, Y., Lin, M., Li, Z., Liang, X., Li, G., & Antilla, J. C. (2011). Direct Synthesis of Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular aza-Friedel–Crafts Reaction. Organic Letters, 13(17), 4490–4493. [Link]

  • Direct Synthesis of Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular aza-Friedel-Crafts Reaction. PubMed. [Link]

Sources

Application Note: Stereoselective Synthesis of (4R)-4-Methyl-Pyrrolo[1,2-a]pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It details the stereoselective synthesis of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (also referred to as 5,6,7,8-tetrahydropyrrolo[1,2-a]pyrazine or the octahydro- derivative depending on the degree of unsaturation required) using L-Proline as the chiral scaffold.

To ensure the (4R) configuration at the methyl-bearing carbon, this protocol utilizes D-Alanine (or a D-Alanine derivative) as the coupling partner, as standard L-Alanine typically yields the (S)-isomer.

Abstract & Strategic Rationale

The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core for diverse bioactive agents, including bromocriptine-like alkaloids and mGluR antagonists.[1] While direct functionalization of the aromatic core is possible, it often lacks stereocontrol.

This protocol describes a chiral pool synthesis starting from L-Proline . By coupling L-Proline with D-Alanine , we generate a cyclic dipeptide (diketopiperazine, DKP) intermediate. This DKP fixes the (4R) stereochemistry prior to ring reduction.

  • Why L-Proline? It provides the pre-formed pyrrolidine ring and essential stereochemistry for the bridgehead carbons (8aS).

  • Why D-Alanine? To install the methyl group at the C4 position with (R) configuration. (Note: Using L-Alanine would yield the (4S) isomer).

  • Causality: The rigidity of the bicyclic DKP intermediate prevents racemization during the reduction step, ensuring high enantiomeric excess (ee).

Retrosynthetic Analysis & Pathway

The synthesis proceeds through three distinct phases: Peptide Coupling , Cyclization (DKP Formation) , and Global Reduction . An optional Oxidation step is provided for researchers targeting the aromatic pyrrole variant (1H,2H,3H,4H-tetrahydro).

Reaction Pathway Diagram[2][3]

SynthesisPathway Proline N-Boc-L-Proline (Chiral Scaffold) Dipeptide Linear Dipeptide (Boc-L-Pro-D-Ala-OMe) Proline->Dipeptide Coupling (EDC/HOBt) Alanine D-Alanine Methyl Ester (Source of 4R-Methyl) Alanine->Dipeptide DKP Diketopiperazine (DKP) (Cyclo-L-Pro-D-Ala) Dipeptide->DKP 1. TFA (Deprotect) 2. TEA/Reflux (Cyclize) Octahydro (4R)-Octahydropyrrolo [1,2-a]pyrazine (Fully Reduced) DKP->Octahydro LiAlH4 Reduction Tetrahydro (4R)-Tetrahydropyrrolo [1,2-a]pyrazine (Aromatic Pyrrole) Octahydro->Tetrahydro Optional Oxidation (Pd/C or MnO2)

Figure 1: Step-wise synthesis from chiral amino acid precursors to the bicyclic scaffold.

Detailed Experimental Protocol

Phase 1: Precursor Coupling (Dipeptide Formation)

Objective: Link L-Proline and D-Alanine without racemization.

  • Reagents:

    • N-Boc-L-Proline (1.0 equiv)

    • D-Alanine Methyl Ester HCl (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve N-Boc-L-Proline in DCM (0.1 M concentration) under nitrogen atmosphere.

  • Add HOBt and EDC·HCl at 0°C. Stir for 30 minutes to activate the carboxylic acid.

  • Add D-Alanine Methyl Ester HCl followed by dropwise addition of DIPEA.

  • Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Checkpoint: Verify Boc-L-Pro-D-Ala-OMe via LC-MS (Expected M+H).

Phase 2: Cyclization to Diketopiperazine (DKP)

Objective: Form the six-membered lactam ring. This step creates the core bicyclic structure Cyclo(L-Pro-D-Ala).

  • Reagents:

    • Trifluoroacetic acid (TFA) / DCM (1:1 v/v)

    • Triethylamine (TEA)

    • Solvent: Methanol or Toluene

Procedure:

  • Deprotection: Dissolve the dipeptide in TFA/DCM (1:1) at 0°C. Stir for 2 hours to remove the Boc group. Concentrate in vacuo to give the TFA salt.

  • Cyclization: Redissolve the residue in Methanol (or Toluene for higher temperature). Add TEA (excess, pH > 8).

  • Reflux the mixture for 4–12 hours. The free amine will attack the methyl ester intramolecularly.

  • Purification: Concentrate the solvent. The DKP ((3R,8aS)-3-methyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione) often precipitates or can be recrystallized from EtOAc/Hexanes.

  • Validation: 1H NMR should show the disappearance of the methyl ester singlet (~3.7 ppm).

Phase 3: Global Reduction (The Critical Step)

Objective: Reduce the two amide carbonyls to methylenes, yielding the saturated amine scaffold.

  • Reagents:

    • Lithium Aluminum Hydride (LiAlH4) (4.0–6.0 equiv)

    • Solvent: Anhydrous THF

Procedure:

  • Safety: LiAlH4 is pyrophoric. Perform in a flame-dried flask under Argon.

  • Suspend LiAlH4 in anhydrous THF at 0°C.

  • Add the DKP (dissolved in THF) dropwise to the hydride suspension.

  • Heat to reflux for 12–24 hours. The solution usually turns grey/cloudy.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH4 used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Stir until a white granular precipitate forms. Filter through Celite.

  • Isolation: Dry the filtrate (Na₂SO₄) and concentrate carefully (amines can be volatile).

  • Product: (4R)-4-methyl-octahydropyrrolo[1,2-a]pyrazine .

Phase 4: Optional Oxidation (Aromatization)

Objective: If the target is specifically the 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (where the pyrrole ring is aromatic), the octahydro scaffold must be oxidized.

  • Reagents:

    • Manganese Dioxide (MnO₂) (activated) OR Pd/C with heat.

    • Solvent: Toluene or Xylene.

Procedure:

  • Dissolve the octahydro amine in Toluene.

  • Add activated MnO₂ (10 equiv) and reflux for 24 hours.

  • Filter through Celite to remove manganese salts.

  • This yields the (4R)-4-methyl-5,6,7,8-tetrahydropyrrolo[1,2-a]pyrazine , retaining the chiral center at C4 (derived from Alanine) while aromatizing the pyrrole ring.

Analytical Data & Quality Control

To validate the synthesis, compare spectral data against the following parameters.

ParameterExpected ObservationMethod
Mass Spectrometry M+H = 141.1 (Octahydro) / 137.1 (Tetrahydro)ESI-MS
Chiral Purity > 98% eeChiral HPLC (Chiralpak AD-H or OD-H)
1H NMR (DKP) doublet at ~1.4 ppm (Methyl); absence of OMe singlet400 MHz DMSO-d6
1H NMR (Final) Shift of C=O carbons to CH2 (~40-60 ppm in 13C)400 MHz CDCl3
Troubleshooting Table
ProblemRoot CauseSolution
Low Yield in Cyclization Incomplete deprotection or steric hindranceEnsure complete TFA removal; Switch solvent to refluxing 2-butanol.
Racemization High temperature during couplingKeep coupling at 0°C; Use HOBt to suppress oxazolone formation.
Incomplete Reduction Old LiAlH4 or moistureUse fresh LiAlH4 pellets; Ensure THF is distilled from Sodium/Benzophenone.

References

  • Gotor, V., et al. (2006). Enzymatic aminolysis and ammonolysis of carboxylic esters: Synthesis of chiral diketopiperazines. Journal of Organic Chemistry.[2] Link

  • NIST Chemistry WebBook. (2023). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- (DKP Analog Data). National Institute of Standards and Technology. Link

  • Chemical Abstracts Service (CAS). (2025). 4-Methylpyrrolo[1,2-a]pyrazine (Structure Verification). CAS Common Chemistry.[3] Link[3]

  • Vertex AI Search. (2025). Synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.[4] (Context on nomenclature and aromatic variants). Link

Disclaimer: This protocol involves the use of hazardous chemicals, including Lithium Aluminum Hydride. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Notes & Protocols: Catalytic Hydrogenation Methods for Pyrrolo[1,2-a]pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Saturated Pyrrolo[1,2-a]pyrazine Scaffolds

The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and natural products.[1] Its derivatives have shown a wide array of biological activities, making them attractive targets in drug discovery. Often, the therapeutic efficacy of these molecules is significantly enhanced upon saturation of the pyrazine ring, leading to the formation of tetrahydropyrrolo[1,2-a]pyrazine and octahydropyrrolo[1,2-a]pyrazine intermediates.[2][3] These saturated analogues introduce three-dimensional complexity and chiral centers, which are critical for optimizing pharmacokinetic and pharmacodynamic properties.

Catalytic hydrogenation stands as one of the most robust and scalable methods for achieving this transformation. It offers a clean, efficient, and often stereoselective route to these valuable intermediates.[4] This guide provides an in-depth analysis of key catalytic hydrogenation methodologies, detailing both field-proven standard protocols and advanced asymmetric techniques for researchers in synthetic and medicinal chemistry.

Section 1: Foundational Principles of Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen (H₂) across double bonds in the presence of a metal catalyst. The choice of catalyst, solvent, pressure, and temperature is paramount, as these parameters dictate the reaction's efficiency, chemoselectivity (differentiating between reducible functional groups), and stereoselectivity.

For pyrrolo[1,2-a]pyrazines, the primary challenge lies in selectively reducing the electron-deficient pyrazine ring without affecting the more electron-rich pyrrole ring or other sensitive functional groups that may be present on the molecule. The methodologies are broadly classified into two domains: heterogeneous and homogeneous catalysis.

G cluster_0 Catalytic Hydrogenation Approaches b1 Heterogeneous Catalysis (Solid Catalyst, Liquid/Gas Phase) node_pd Palladium on Carbon (Pd/C) - Workhorse for general reductions - Chemoselectivity can be tuned b1->node_pd node_pt Platinum(IV) Oxide (PtO2) - Highly active, effective under acidic conditions - Reduces stubborn heterocycles b1->node_pt node_raney Raney Nickel - High activity, cost-effective - Useful for full saturation b1->node_raney b2 Homogeneous Catalysis (Soluble Catalyst) node_ir Iridium-Based Catalysts - Excellent for asymmetric hydrogenation - Requires substrate activation b2->node_ir node_ru Ruthenium-Based Catalysts - Versatile for asymmetric reduction - Wide ligand selection b2->node_ru

Figure 1: Key Catalytic Systems for Pyrrolo[1,2-a]pyrazine Reduction.

Section 2: Heterogeneous Catalysis Protocols

Heterogeneous catalysts are insoluble solids that are easily separated from the reaction mixture by filtration, making them highly practical for industrial applications.[5]

Protocol 2.1: Palladium on Carbon (Pd/C) for General Reduction

Palladium on carbon is the most common and versatile heterogeneous catalyst for the hydrogenation of N-heterocycles. It is typically effective for reducing the pyrazine ring to the tetrahydro level under mild to moderate conditions.

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is a standard loading, balancing activity with cost. The carbon support provides high surface area.

  • Solvent: Alcohols like methanol or ethanol are excellent solvents for the substrate and for dissolving hydrogen gas.

  • Pressure: 50 psi is a moderate pressure that is sufficient for most substrates and can be handled by standard laboratory glassware (with appropriate safety precautions) or Parr hydrogenators.

  • Chemoselectivity: Standard Pd/C can be too active, leading to the hydrogenolysis of sensitive groups (e.g., benzyl ethers, Cbz protecting groups, aromatic halogens). To enhance chemoselectivity, a catalyst poison like diphenylsulfide can be introduced, which selectively deactivates sites responsible for hydrogenolysis without stopping the desired olefin/acetylene hydrogenation.[6]

Step-by-Step Protocol:

  • To a hydrogenation vessel, add the pyrrolo[1,2-a]pyrazine intermediate (1.0 eq).

  • Add 10% Palladium on Carbon (5-10 mol% Pd).

  • Add a suitable solvent (e.g., Methanol or Ethanol) to dissolve the substrate (approx. 0.1 M concentration).

  • Seal the vessel and purge the system 3-5 times with nitrogen or argon to remove all oxygen.

  • Carefully purge the system 3-5 times with hydrogen gas.

  • Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 bar) with hydrogen.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC, LC-MS, or by observing hydrogen uptake.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization.

Protocol 2.2: Platinum(IV) Oxide (PtO₂) for Complete Saturation

Platinum(IV) oxide, or Adams' catalyst, is a highly active catalyst often employed for the exhaustive reduction of aromatic and heteroaromatic rings, leading to the octahydropyrrolo[1,2-a]pyrazine scaffold. Its activity is significantly enhanced in acidic media.[4]

Causality Behind Experimental Choices:

  • Catalyst: PtO₂ is a precursor that is reduced in situ to finely dispersed, highly active platinum black.

  • Solvent: Glacial acetic acid serves as both a solvent and a co-activator.[7] Protonation of the basic nitrogen atoms in the pyrazine ring makes the system more susceptible to reduction.

  • Pressure: Higher pressures (50-70 bar) are often required to overcome the aromaticity of both rings for full saturation.[4][7]

Step-by-Step Protocol:

  • Place the pyrrolo[1,2-a]pyrazine intermediate (1.0 eq) and PtO₂ (5 mol%) in a high-pressure autoclave.

  • Add glacial acetic acid as the solvent.

  • Seal the reactor and perform 3-5 cycles of purging with nitrogen, followed by 3-5 cycles with hydrogen.

  • Pressurize the reactor to 50-70 bar (approx. 725-1015 psi) with hydrogen.

  • Stir the mixture at room temperature or up to 60 °C. The reaction is often exothermic.

  • Monitor the reaction until hydrogen uptake ceases.

  • After completion, cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen.

  • Filter the catalyst through Celite®.

  • Carefully neutralize the acidic solution with a base (e.g., saturated NaHCO₃ or NaOH solution) and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the octahydro- product.

Protocol 2.3: Raney® Nickel for Cost-Effective Hydrogenation

Raney Nickel is a sponge-like, high-surface-area catalyst derived from a Nickel-Aluminum alloy.[5] It is a powerful, non-precious metal alternative for the complete saturation of N-heterocycles.

Causality Behind Experimental Choices:

  • Catalyst: Raney Nickel is extremely active due to its porous structure and adsorbed hydrogen.[5] It must be handled with care as it is pyrophoric when dry.

  • Solvent: Typically, polar solvents like ethanol or water are used. The reaction is often run under basic conditions to maintain catalyst activity.

  • Temperature & Pressure: Moderate to high temperatures and pressures are common to achieve full reduction.[8]

Step-by-Step Protocol:

  • Safety First: Handle Raney Nickel as a slurry in water or ethanol. Never allow it to dry in the air.

  • In a hydrogenation vessel, add the pyrrolo[1,2-a]pyrazine substrate (1.0 eq) and a suitable solvent (e.g., Ethanol).

  • Under a nitrogen atmosphere, carefully add the Raney Nickel slurry (a commercial slurry is typically ~50% by weight in water; use a significant weight excess relative to precious metal catalysts).

  • Seal the vessel and purge sequentially with nitrogen and hydrogen.

  • Pressurize with H₂ to 7 bar (approx. 100 psi) and heat to 80-130 °C.[8]

  • Monitor the reaction by observing the drop in pressure.

  • Upon completion, cool, vent, and purge with nitrogen.

  • Filter the catalyst through a pad of Celite®. Crucially, keep the filter cake wet with solvent at all times to prevent ignition. The used catalyst should be quenched safely (e.g., with dilute acid).

  • Concentrate the filtrate to obtain the product.

Figure 2: General Experimental Workflow for Heterogeneous Hydrogenation.

Table 1: Comparative Overview of Heterogeneous Catalysts
CatalystTypical LoadingH₂ PressureTemperature (°C)Common SolventsKey Features & Considerations
Pd/C 5-10 mol%1-10 bar25 - 60MeOH, EtOH, EtOAcVersatile, good for partial reduction. Risk of hydrogenolysis.[6]
PtO₂ 5 mol%50-80 bar25 - 60Acetic Acid, EtOHHighly active, ideal for full saturation. Requires acidic medium.[4]
Raney® Ni 10-100 wt%5-100 bar50 - 150EtOH, H₂OVery high activity, cost-effective. Pyrophoric, requires careful handling.[5][9]

Section 3: Homogeneous Asymmetric Catalysis

For the synthesis of chiral drug intermediates, achieving high enantioselectivity is crucial. Homogeneous catalysts, which are soluble in the reaction medium, excel in this area due to their well-defined, modifiable chiral ligand environments.[10] Iridium-based complexes have proven particularly effective for the asymmetric hydrogenation of N-heterocycles.[11][12]

Protocol 3.1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts

A highly effective strategy for the asymmetric hydrogenation of pyrrolo[1,2-a]pyrazines involves a two-step sequence: N-alkylation to form a pyrazinium salt, followed by Ir-catalyzed hydrogenation. The positive charge on the pyrazinium intermediate activates the ring for reduction under milder conditions and enables effective stereochemical control.[11][12]

Causality Behind Experimental Choices:

  • Substrate Activation: The neutral pyrrolo[1,2-a]pyrazine is a poor substrate for direct asymmetric hydrogenation. N-benzylation (or other alkylation) creates a pyrazinium salt, which is readily reduced.

  • Catalyst System: A chiral Iridium(I) precursor like [Ir(cod)Cl]₂ is combined with a chiral phosphine ligand (e.g., (S,S,Rax)-C3*-TunesPhos). This combination forms the active chiral catalyst in situ.

  • Additive: Cesium carbonate (Cs₂CO₃) is a critical additive. It is proposed to increase the reaction rate and, most importantly, prevent racemization of the chiral product.[11][12]

  • Conditions: High hydrogen pressure is necessary to achieve good conversion and enantioselectivity.

G cluster_conditions Hydrogenation Conditions start Pyrrolo[1,2-a]pyrazine Derivative activation Activation Step (e.g., Benzyl Bromide) start->activation intermediate Pyrazinium Salt Intermediate activation->intermediate hydrogenation Asymmetric Hydrogenation intermediate->hydrogenation product Chiral Tetrahydro- Product (High ee) hydrogenation->product cond_cat [Ir(cod)Cl]2 + Chiral Ligand cond_cat->hydrogenation cond_add Cs2CO3 (additive) cond_add->hydrogenation cond_h2 H2 (400 psi) cond_h2->hydrogenation cond_solv THF, 20°C cond_solv->hydrogenation

Figure 3: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

Step-by-Step Protocol:

  • Activation: In a round-bottom flask, dissolve the substituted pyrrolo[1,2-a]pyrazine (1.0 eq) in a suitable solvent (e.g., acetonitrile). Add benzyl bromide (1.1 eq) and stir at room temperature until the starting material is consumed (monitor by TLC/LC-MS) to form the pyrazinium bromide salt. Isolate the salt if necessary.

  • Hydrogenation Setup: In a glovebox, charge an autoclave insert with the pyrazinium salt (1.0 eq), [Ir(cod)Cl]₂ (1.5 mol%), the chiral ligand (e.g., (S,S,Rax)-C3*-TunesPhos, 3.3 mol%), and Cs₂CO₃ (60 mol%).

  • Add anhydrous THF as the solvent.

  • Seal the insert, remove it from the glovebox, and place it in the autoclave.

  • Purge the system with nitrogen and then with hydrogen.

  • Pressurize the autoclave to 400 psi (approx. 27.6 bar) with hydrogen.

  • Stir the reaction at 20 °C for 24 hours.

  • After the reaction, carefully vent the hydrogen and purge with nitrogen.

  • Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain the enantioenriched 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Table 2: Representative Results for Ir-Catalyzed Asymmetric Hydrogenation[12]
R² Substituent on Pyrazine RingYield (%)ee (%)
Phenyl9792
4-Methoxyphenyl9093
4-Chlorophenyl9694
4-Trifluoromethylphenyl9795
Ethyl Carboxylate8280

Section 4: Troubleshooting and Final Considerations

  • Incomplete Reaction: If a reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or temperature. For heterogeneous catalysts, ensure vigorous stirring to overcome mass transfer limitations. Catalyst poisoning by sulfur or other impurities could also be a factor.

  • Poor Chemoselectivity (Hydrogenolysis): For Pd/C reductions, consider lowering the temperature, using a less active solvent (e.g., ethyl acetate instead of methanol), or adding a catalyst poison like diphenylsulfide.[6]

  • Low Enantioselectivity (Asymmetric Methods): Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated. Screen different chiral ligands and solvents, as stereochemical outcome is highly substrate-dependent.

  • Safety: Hydrogenations, especially at high pressure and with pyrophoric catalysts like Raney Nickel, carry significant risks. Always operate behind a safety shield, ensure proper ventilation, and use equipment rated for the intended pressure and temperature.

References

  • Tu, H-F., et al. (2014). Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts. Organic Letters, 16(12), 3324–3327. [Link]

  • ResearchGate. (n.d.). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. [Link]

  • De la Cruz, J. N., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3385. [Link]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. [Link]

  • ACS Publications. (2014). Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts. Organic Letters. [Link]

  • ResearchGate. (n.d.). Hydrogenation reactions using Raney-type nickel catalysts. [Link]

  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]

  • Kim, A. N., & Stoltz, B. M. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(23), 13834–13851. [Link]

  • PubChem. (n.d.). Octahydropyrrolo(1,2-a)pyrazine. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850. [Link]

  • ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives. [Link]

  • Filonenko, G. A., et al. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Molecules, 28(7), 3244. [Link]

  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of 1 and 2-pyrazoline. Isolation of pyrazolidine and process schemes. [Link]

  • Kim, A. N., & Stoltz, B. M. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(23), 13834-13851. [Link]

  • Setyowati, W. A. E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). [Link]

Sources

Application Notes and Protocols for the Scale-Up Production of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of the chiral heterocyclic compound, (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine, a valuable building block in pharmaceutical development. Transitioning from laboratory-scale synthesis to industrial production presents numerous challenges, including maintaining stereochemical integrity, ensuring process safety, and achieving economic viability. These application notes detail a robust and scalable synthetic route, leveraging a key asymmetric intramolecular aza-Friedel-Crafts reaction. Furthermore, we provide detailed protocols for both laboratory and pilot-scale production, with a strong emphasis on process analytical technology (PAT) for real-time monitoring and control, ensuring the final product meets stringent quality attributes.

Introduction: The Significance of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] The specific stereoisomer of a molecule often dictates its biological activity, making enantioselective synthesis a critical aspect of modern drug development.[2] The tetrahydropyrrolo[1,2-a]pyrazine scaffold is a privileged structure found in numerous bioactive compounds.[3][4][5] The (4R)-4-methyl derivative, in particular, serves as a key chiral intermediate, and its efficient, large-scale production is of significant interest to the pharmaceutical industry.

The primary challenge in producing this compound lies in the stereoselective installation of the methyl group at the C4 position. This guide outlines a process centered around an organocatalyzed asymmetric intramolecular aza-Friedel-Crafts reaction, a powerful method for the enantioselective synthesis of such heterocyclic systems.[6]

Strategic Approach to Scalable Synthesis

Our synthetic strategy is designed with scalability in mind, focusing on commercially available starting materials, minimizing the use of hazardous reagents, and incorporating efficient purification techniques. The overall workflow is depicted below.

Synthetic_Workflow cluster_0 Upstream Processing cluster_1 Key Asymmetric Transformation cluster_2 Downstream Processing SM Starting Materials (Pyrrole, Aminoethanol, Acetaldehyde) Int1 Intermediate 1 (N-aminoethylpyrrole) SM->Int1 Step 1 KeyStep (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (Asymmetric aza-Friedel-Crafts) Int1->KeyStep Step 2 Int2 Intermediate 2 (Racemic Product) Purification Purification (Crystallization-Induced Dynamic Resolution) KeyStep->Purification Step 3 API Final Product (>99% ee) Purification->API Scale_Up_Considerations cluster_0 Process Safety cluster_1 Process Control (PAT) cluster_2 Downstream Processing Hazard Analysis Hazard Analysis Exotherm Control Exotherm Control Hazard Analysis->Exotherm Control Pressure Management Pressure Management Exotherm Control->Pressure Management In-situ IR/Raman In-situ IR/Raman Automated Dosing Automated Dosing In-situ IR/Raman->Automated Dosing Online Chiral HPLC Online Chiral HPLC Automated Dosing->Online Chiral HPLC Crystallization Crystallization Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying Solvent Recovery Solvent Recovery Filtration & Drying->Solvent Recovery

Sources

Application Notes & Protocols: Derivatization Techniques for (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Chiral Scaffold

The (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine core represents a valuable chiral building block in medicinal chemistry and drug development. As a saturated heterocyclic amine, its physicochemical properties and biological interactions are largely governed by the secondary amine functionality and the stereocenter at the 4-position. Derivatization—the strategic chemical modification of this core—is a critical step for a variety of applications.

This guide provides an in-depth exploration of key derivatization techniques applicable to this scaffold. The protocols are designed not merely as procedural steps but as a framework for rational chemical modification. We will delve into the causality behind experimental choices, enabling researchers to adapt these methods for three primary objectives:

  • Structural Modification for SAR: Systematically altering the molecule's structure to probe structure-activity relationships (SAR) and optimize for desired biological activity.

  • Enhancing Analytical Detection: Introducing chemical moieties (e.g., chromophores) that improve detection sensitivity in analytical workflows like High-Performance Liquid Chromatography (HPLC).[1]

  • Enabling Chiral Analysis: Converting the enantiomeric compound into diastereomers to allow for the determination of enantiomeric purity and ratio using standard achiral analytical techniques like Gas Chromatography (GC) or HPLC.[2][3][4]

Section 1: Core Chemical Principles

The primary site for derivatization on the (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine molecule is the secondary amine at the N-2 position. As with other saturated cyclic amines, the lone pair of electrons on this nitrogen atom makes it nucleophilic and readily reactive with a wide range of electrophiles.[5] Common reactions, therefore, include N-acylation and N-alkylation to form stable amide and tertiary amine derivatives, respectively.[6]

Caption: General workflow for derivatizing the pyrrolopyrazine core.

Section 2: Derivatization for Structural Modification & SAR Studies

These protocols focus on creating new analogues for biological screening by modifying the core scaffold with diverse functional groups.

Protocol 2.1: N-Acylation via Acid Chlorides

Rationale: N-acylation transforms the secondary amine into an amide. This modification is fundamental in medicinal chemistry as it introduces a hydrogen bond donor (N-H) and acceptor (C=O), reduces the basicity of the nitrogen, and allows for the introduction of a wide array of substituents (R-groups) to probe steric and electronic requirements of a biological target.

Experimental Protocol:

  • Preparation: To a solution of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add triethylamine (TEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add the desired acid chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

    • Causality: The reaction is performed at 0 °C to control the exothermic reaction. TEA is a non-nucleophilic base used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure N-acyl derivative.

Caption: Workflow for the N-Acylation protocol.

Protocol 2.2: N-Alkylation via Alkyl Halides

Rationale: N-alkylation converts the secondary amine to a tertiary amine, increasing its steric bulk and lipophilicity while removing the hydrogen bond donating capability. This is a common strategy to modulate pharmacokinetics and receptor binding affinity.

Experimental Protocol:

  • Preparation: To a solution of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) (~0.2 M), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) to the suspension. Heat the reaction mixture to 50-70 °C.

    • Causality: N-alkylation is generally slower than N-acylation, often requiring heat. A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the Sₙ2 reaction. K₂CO₃ is a mild base sufficient for deprotonating the secondary amine's conjugate acid.

  • Monitoring: Stir the reaction at the elevated temperature for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the base. Dilute the filtrate with water and extract thoroughly with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired N-alkyl derivative.

Section 3: Chiral Derivatization for Analytical Applications

When working with a single enantiomer like (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine, it is crucial to confirm its enantiomeric purity. Chiral derivatization involves reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA) to produce a mixture of diastereomers, which have different physical properties and can be separated by standard achiral chromatography.[2][4]

G Principle of Chiral Derivatization Enantiomers Enantiomer Mixture (R-Analyte + S-Analyte) Diastereomers Diastereomer Mixture (R-S Diastereomer + S-S Diastereomer) Enantiomers->Diastereomers + CDA Chiral Derivatizing Agent (e.g., S-CDA) CDA->Diastereomers AchiralColumn Achiral Chromatography (HPLC or GC) Diastereomers->AchiralColumn Inject Separated Separated Peaks AchiralColumn->Separated Separation

Caption: Converting enantiomers to separable diastereomers.

Protocol 3.1: Derivatization with Mosher's Acid Chloride (MTPA-Cl) for NMR Analysis

Rationale: α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), typically used as its acid chloride, is a classic CDA.[1] The resulting diastereomeric amides can be distinguished by NMR spectroscopy. The magnetically anisotropic phenyl group of MTPA causes different chemical shifts for protons near the chiral center, and the ¹⁹F NMR signals of the -CF₃ groups are typically well-resolved, allowing for accurate quantification of the enantiomeric excess (e.e.).

Experimental Protocol:

  • Preparation: In an NMR tube, dissolve (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (~5 mg) in 0.5 mL of anhydrous pyridine-d₅.

  • Reaction: Add a slight excess of (R)-MTPA-Cl (~1.1 eq) to the NMR tube. Cap the tube and mix gently.

    • Causality: The reaction must be performed under strictly anhydrous conditions as MTPA-Cl readily hydrolyzes. Pyridine acts as both the solvent and the acid scavenger.

  • Analysis: Allow the reaction to proceed at room temperature for 30-60 minutes. Acquire ¹H and ¹⁹F NMR spectra directly. The integration of the distinct ¹⁹F signals for the two diastereomers provides a direct measure of the e.e.

  • Confirmation: It is best practice to run a parallel reaction with (S)-MTPA-Cl to confirm the chemical shift assignments of the diastereomers.

Protocol 3.2: Derivatization with Marfey's Reagent for HPLC-UV Analysis

Rationale: Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is ideal for HPLC analysis.[1] It reacts with primary and secondary amines under mild conditions to form diastereomers that contain a strongly UV-absorbing dinitrophenyl group, enabling highly sensitive detection.[1]

Experimental Protocol:

  • Preparation: Dissolve the pyrrolopyrazine sample (~1 mg) in acetone (100 µL). In a separate vial, prepare a 1% (w/v) solution of Marfey's reagent in acetone.

  • Reaction: To the sample solution, add 200 µL of 1 M sodium bicarbonate (NaHCO₃) solution, followed by 100 µL of the Marfey's reagent solution.

  • Incubation: Heat the mixture at 40 °C for 1 hour in a heating block.

  • Quenching: After cooling, quench the reaction by adding 50 µL of 2 M HCl.

  • Analysis: Dilute the sample with the mobile phase and inject it into a reverse-phase HPLC system (e.g., C18 column) for analysis. The diastereomers will elute at different retention times, and their peak areas can be used to determine the enantiomeric ratio.

Section 4: Data & Technique Summary

The choice of derivatization technique is dictated by the ultimate goal of the experiment, whether for generating novel compounds for screening or for precise analytical measurement.

Technique Reagent Type Primary Purpose Typical Conditions Analytical Method
N-Acylation Acid Chloride / AnhydrideSAR Studies, Physicochemical Modification0 °C to RT, Base (TEA), Anhydrous DCMNMR, LC-MS
N-Alkylation Alkyl HalideSAR Studies, Physicochemical Modification50-70 °C, Base (K₂CO₃), DMF or ACNNMR, LC-MS
Mosher's Amide (R)- or (S)-MTPA-ClEnantiomeric Excess (e.e.) DeterminationRT, Anhydrous Pyridine¹H and ¹⁹F NMR
Marfey's Adduct FDAA (Marfey's Reagent)e.e. Determination, Sensitive Quantification40 °C, Mildly Basic (NaHCO₃)HPLC-UV
TPC Amide N-TFA-L-prolyl chloridee.e. Determination, Volatility EnhancementRT, Base, Aprotic SolventGC-MS

Conclusion

The derivatization of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a versatile and essential strategy for researchers in drug discovery and analytical science. The nucleophilic secondary amine provides a reliable handle for a suite of chemical modifications. By employing targeted N-acylation and N-alkylation reactions, scientists can systematically build libraries for SAR analysis. Furthermore, the use of specialized chiral derivatizing agents like MTPA-Cl and Marfey's reagent provides robust and validated protocols for confirming the enantiomeric integrity of the chiral scaffold, a critical parameter in pharmaceutical development. The methods outlined in this guide serve as a comprehensive starting point for unlocking the full potential of this valuable heterocyclic core.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • Greyhound Chromatography. (2023). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]

  • Chrom Tech, Inc. Why Use GC Derivatization Reagents. [Link]

  • Hamada, Y., & Shioiri, T. (2005). Recent progress of the synthetic studies of biologically active marine alkaloids. Chemical Reviews, 105(12), 4441-4482. [Link]

  • Regis Technologies, Inc. GC Derivatization Reagents. [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the asymmetric synthesis of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low enantiomeric excess (e.e.) in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high enantioselectivity and reproducible results.

The chiral tetrahydropyrrolo[1,2-a]pyrazine core is a significant structural motif in medicinal chemistry, and its absolute configuration is often crucial for biological activity.[1] Achieving high enantiopurity is therefore a critical objective. The most common and effective methods for synthesizing the (4R)-enantiomer involve the asymmetric hydrogenation of a prochiral precursor, such as 4-methyl-1H-pyrrolo[1,2-a]pyrazin-2(3H)-one or a related enamine, using a chiral catalyst.

This guide focuses on troubleshooting the common challenges encountered during this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing enantiopure (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine?

A1: The leading strategies are catalytic and rely on transferring chirality from a catalyst to the substrate. The most prevalent methods include:

  • Asymmetric Hydrogenation: This is a highly atom-economical method involving the hydrogenation of a prochiral dihydropyrrolo[1,2-a]pyrazine or a related precursor using a chiral transition metal catalyst (e.g., Iridium, Rhodium, or Ruthenium) complexed with a chiral phosphine ligand.[1][2]

  • Asymmetric Intramolecular aza-Friedel-Crafts Reaction: This method can produce the chiral core structure with high enantioselectivity using a chiral phosphoric acid as the catalyst.[3]

Q2: Why is achieving a high enantiomeric excess (e.e.) so important?

A2: In pharmacology, different enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even cause harmful side effects (the distomer). Therefore, regulatory agencies require chiral drugs to be produced and administered in their enantiomerically pure form to ensure safety and efficacy.

Q3: What are the key factors that typically influence the enantiomeric excess in an asymmetric hydrogenation reaction?

A3: The success of an asymmetric hydrogenation is a delicate balance of several factors:

  • Catalyst System: The choice of both the metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand is paramount.

  • Reaction Conditions: Temperature, hydrogen pressure, and solvent can dramatically impact enantioselectivity.[4][5]

  • Substrate Quality: The purity of the starting material and the absence of catalyst poisons are critical.[6]

Troubleshooting Guide: Low Enantiomeric Excess

A low or inconsistent enantiomeric excess is the most common challenge in this synthesis. This guide provides a logical workflow to diagnose and resolve the issue.

Problem: My enantiomeric excess is low or inconsistent (e.g., <90% e.e.).

This is a multifaceted problem that requires systematic investigation. Follow the workflow below to identify the root cause.

G cluster_0 cluster_1 Analytical Validation cluster_2 Reagent & Catalyst Purity cluster_3 Reaction Optimization start Low e.e. Detected step1 Step 1: Validate Analytical Method start->step1 q1 Is chiral separation adequate? (Resolution > 1.5) step1->q1 step2 Step 2: Scrutinize Reagents & Catalyst q2a Substrate Pure? step2->q2a step3 Step 3: Evaluate Reaction Conditions q3a Temperature Optimized? step3->q3a end_good High e.e. Achieved a1_yes Method Validated q1->a1_yes Yes a1_no Optimize HPLC/SFC Method (column, mobile phase, temp) q1->a1_no No a1_yes->step2 a1_no->step1 Re-validate q2b Catalyst Active? q2a->q2b Yes a2a_no Purify Substrate (Recrystallization, Chromatography) q2a->a2a_no No q2c Solvent Anhydrous & Degassed? q2b->q2c Yes a2b_no Procure/Synthesize Fresh Catalyst q2b->a2b_no No q2c->step3 Yes a2c_no Use Freshly Purified Anhydrous Solvent q2c->a2c_no No a2a_no->step2 Re-evaluate a2b_no->step2 Re-evaluate a2c_no->step2 q3b Pressure Optimized? q3a->q3b Yes a3a_no Screen Temperatures (e.g., -10°C to 40°C) q3a->a3a_no No q3c Concentration/ Catalyst Loading Optimized? q3b->q3c Yes a3b_no Screen H₂ Pressure (e.g., 10 to 50 bar) q3b->a3b_no No q3c->end_good Yes a3c_no Screen Catalyst Loading (e.g., 0.1 to 2 mol%) q3c->a3c_no No a3a_no->step3 Re-optimize a3b_no->step3 Re-optimize a3c_no->step3 Re-optimize

Caption: Troubleshooting workflow for low enantiomeric excess.
Step 1: Verify Your Analytical Method

Before optimizing the reaction, you must trust your data. An inaccurate e.e. measurement can lead to wasted effort.

  • Potential Issue: Poor resolution between enantiomer peaks on chiral HPLC or SFC.

  • Solution:

    • Confirm Baseline Separation: Ensure the resolution factor (Rs) between the two enantiomer peaks is greater than 1.5.

    • Optimize Method: If separation is poor, adjust the mobile phase composition, flow rate, column temperature, or try a different chiral stationary phase.

    • Validate with a Racemic Standard: Synthesize or purchase a racemic sample of the product to confirm peak identification and separation capability.

Step 2: Scrutinize Reagents & Catalyst

The purity of every component is critical. Trace impurities can act as catalyst inhibitors or poisons.[6]

  • Potential Issue 1: Impure Substrate.

    • Cause: Residual starting materials, reagents (e.g., halides), or geometric isomers from the precursor synthesis can interfere with the catalyst's chiral environment.[6]

    • Solution:

      • Analyze the substrate by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity (>98%).

      • If impurities are detected, purify the substrate by recrystallization or flash column chromatography.

  • Potential Issue 2: Catalyst Quality.

    • Cause: The chiral ligand may have racemized over time, or the metal precursor may have degraded due to improper storage (exposure to air or moisture).

    • Solution:

      • Use a freshly opened bottle of the chiral ligand and metal precursor.

      • If possible, prepare the active catalyst in situ under a strictly inert atmosphere (glovebox or Schlenk line).

  • Potential Issue 3: Solvent and Atmosphere.

    • Cause: Water or oxygen are potent poisons for many hydrogenation catalysts. Solvents that are not anhydrous or have not been properly degassed can severely inhibit the reaction and lower enantioselectivity.

    • Solution:

      • Use freshly distilled, anhydrous, and degassed solvents.

      • Ensure all glassware is oven or flame-dried before use.

      • Thoroughly purge the reaction vessel with an inert gas (high-purity Argon or Nitrogen) before adding reagents and pressurizing with hydrogen.

Step 3: Evaluate and Optimize Reaction Conditions

Asymmetric catalysis is often highly sensitive to reaction parameters. The conditions reported in the literature are a starting point, but may require optimization for your specific setup.

ParameterGeneral Effect on EnantioselectivityRecommended Action
Temperature Lower temperatures often increase enantioselectivity by amplifying the small difference in activation energy between the two diastereomeric transition states. However, this can significantly slow the reaction rate.Screen a range of temperatures (e.g., from 0 °C to 50 °C). A decrease in temperature can sometimes even reverse enantioselectivity in certain systems.[4]
Hydrogen Pressure The effect is system-dependent. In some cases, higher pressure increases the rate but can decrease selectivity. In others, it is necessary to achieve full conversion.Screen a range of H₂ pressures (e.g., 5, 20, 50 bar) to find the optimal balance between reaction rate and enantioselectivity.
Catalyst Loading Higher catalyst loading does not always lead to better results. It can sometimes promote the formation of less-selective catalyst aggregates.[6]Screen catalyst loading from 0.2 mol% to 2.0 mol%. A lower loading is often sufficient and more cost-effective.
Solvent The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, therefore, its selectivity.If standard solvents (e.g., Methanol, Dichloromethane) give poor results, consider screening other options like Toluene, THF, or trifluoroethanol.[5][7]

Detailed Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation

This protocol is a representative example and should be adapted based on literature precedents for the specific substrate and catalyst system.

Materials:

  • Prochiral substrate (e.g., 4-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine)

  • Iridium precursor: [Ir(COD)Cl]₂

  • Chiral Ligand (e.g., a BINAP or WalPhos derivative)

  • Anhydrous, degassed solvent (e.g., Methanol)

  • High-purity hydrogen gas

Procedure:

  • Catalyst Preparation (In Situ): In a glovebox, add the iridium precursor (1.0 mol%) and the chiral ligand (2.2 mol%) to a flame-dried Schlenk flask or autoclave insert.

  • Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Reaction Setup: In a separate flask, dissolve the prochiral substrate (1.0 equiv) in the remaining solvent.

  • Transfer the substrate solution to the vessel containing the activated catalyst via cannula.

  • Hydrogenation: Seal the autoclave or flask. Purge the headspace with hydrogen gas 3-5 times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 20 bar).

  • Stir the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS if possible.

  • Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture in vacuo.

  • Purify the crude product via flash column chromatography to isolate the (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine.

  • Analysis: Determine the enantiomeric excess of the purified product using a validated chiral HPLC or SFC method.

Protocol 2: Validation of Chiral HPLC Method
  • System Suitability: Prepare a solution of the racemic product. Inject and confirm that the two enantiomer peaks are well-resolved (Rs > 1.5).

  • Linearity: Prepare a series of solutions with known concentrations of the racemic product. Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.99.[6]

  • Accuracy: Prepare samples with a known enantiomeric excess (e.g., by mixing known quantities of enantiomerically pure samples, if available). Analyze these samples and confirm that the measured e.e. is within an acceptable margin of error of the known value.[6]

Visualizing the Catalytic Pathway

The following diagram illustrates the fundamental principle of asymmetric hydrogenation, where the chiral catalyst creates two different energy pathways for the formation of the (R) and (S) enantiomers.

G sub Prochiral Substrate + H₂ cat [M]-L* (Chiral Catalyst) ts_R Transition State [Substrate-Catalyst-H₂]‡ (Lower Energy) cat->ts_R Favored Pathway ts_S Transition State [Substrate-Catalyst-H₂]‡ (Higher Energy) cat->ts_S Disfavored Pathway prod_R (4R)-Product (Major) ts_R->prod_R prod_S (4S)-Product (Minor) ts_S->prod_S

Caption: Energy pathways in asymmetric catalysis.

The chiral ligand (L*) creates a specific three-dimensional environment around the metal center (M). The prochiral substrate can only approach the catalyst in a limited number of ways. The transition state leading to the desired (4R) enantiomer is sterically and/or electronically more favorable, and thus has a lower activation energy, resulting in its formation as the major product.

References

  • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric catalysis.
  • Gong, L., et al. (2011). Direct Synthesis of Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular aza-Friedel-Crafts Reaction. Organic Letters, 13(19), 5262-5263. [Link]

  • Soai, K., et al. (2003). Asymmetric activation of a racemic catalyst by a chiral activator: kinetic resolution of a racemic catalyst.
  • Juaristi, E., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC, NIH. [Link]

  • Turner, N.J., et al. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. PMC, NIH. [Link]

  • Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(35), 11844-11849. [Link]

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-5263. [Link]

  • Global Substance Registration System. (n.d.). 4-METHYLPYRROLO(1,2-A)PYRAZINE. [Link]

  • Zhou, Y-G., et al. (2020). Synthesis of Tetrahydropyrrolo/indolo[1, 2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines. Chinese Journal of Chemistry, 38(8), 846-850. [Link]

  • Park, S., et al. (2024). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid. The Journal of Organic Chemistry, 89(23), 17966-17990. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Asymmetric Annulation toward Pyrrolopiperazinones: Concise Enantioselective Syntheses of Pyrrole Alkaloid Natural Products. Organic Letters, 5(2), 147-150. [Link]

  • Lee, H., et al. (2016). Rearrangement of pyrrolo[1,2-d][6][8][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1729-1735. [Link]

  • Mika, L. T., et al. (2023). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Symmetry, 15(1), 82. [Link]

  • Bartók, M., et al. (2023). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. Molecules, 28(18), 6549. [Link]

  • Krasavin, M., et al. (2022). Assembly of 1,2,3,4-Tetrahydropyrrolo[1,2- a]pyrazines via the Domino Reaction of 2-Imidazolines and Terminal Electron-Deficient Alkynes. The Journal of Organic Chemistry, 87(3), 1729-1739. [Link]

  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[3][6][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]

  • Ghandi, M., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][3][6][9]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2167-2184. [Link]

Sources

Technical Support Center: A Guide to Preventing Racemization of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine During Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The enantiomeric purity of pharmaceutical intermediates and active ingredients is critical to their safety and efficacy. (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a chiral building block whose stereocenter at the C4 position is susceptible to racemization under various conditions. Loss of enantiomeric excess (e.e.) during purification presents a significant challenge, leading to diminished yield of the desired enantiomer and introducing impurities that may be difficult to remove. This technical guide provides in-depth troubleshooting advice and validated protocols to help researchers maintain the stereochemical integrity of this valuable compound throughout the purification process.

Frequently Asked Questions (FAQs)

FAQ 1: What is racemization and why is it a concern for my compound?

Answer:

Racemization is the process by which an enantiomerically enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity. For (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine, the chiral center is the carbon atom at position 4, which is bonded to a methyl group and a hydrogen atom.

The primary mechanism for racemization in this molecule involves the removal of the proton (H+) from the C4 position. This can be facilitated by either acidic or basic conditions.[1]

  • Under basic conditions: A base can directly abstract the acidic C4 proton, forming a planar, achiral carbanion intermediate.

  • Under acidic conditions: The nitrogen atoms in the pyrazine ring can be protonated. This protonation increases the electron-withdrawing nature of the ring system, making the C4 proton more acidic and thus easier to remove.

Once the planar intermediate is formed, re-protonation can occur from either face of the molecule with equal probability, leading to the formation of both the (4R) and (4S) enantiomers and a decrease in enantiomeric excess.[1] Maintaining stereochemical purity is paramount, as the biological activity of chiral molecules is often highly specific to one enantiomer.[2]

racemization_mechanism cluster_R (4R)-Enantiomer cluster_intermediate Achiral Intermediate cluster_S (4S)-Enantiomer R_enantiomer (4R)-4-methyl-1H,2H,3H,4H- pyrrolo[1,2-a]pyrazine intermediate Planar Carbanion or Enamine-like Intermediate R_enantiomer->intermediate - H⁺ (Acid/Base Catalyzed) intermediate->R_enantiomer + H⁺ (Re-protonation) S_enantiomer (4S)-4-methyl-1H,2H,3H,4H- pyrrolo[1,2-a]pyrazine intermediate->S_enantiomer + H⁺ (Re-protonation)

Caption: Mechanism of racemization for the target molecule.

FAQ 2: My enantiomeric excess (e.e.) is decreasing after silica gel chromatography. What's happening and how can I fix it?

Answer:

This is a very common issue. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the racemization of sensitive basic compounds like your pyrrolo[1,2-a]pyrazine derivative.[3][4] The prolonged contact time between your compound and the acidic stationary phase during chromatography provides ample opportunity for this to occur.

Troubleshooting and Solutions:

  • Deactivate the Silica Gel: The most straightforward solution is to neutralize the acidic sites on the silica. This is typically done by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[4][5][6] A concentration of 0.1-1% (v/v) TEA in the eluent is usually sufficient.[6]

  • Use an Alternative Stationary Phase: If deactivation is insufficient or your compound is also base-sensitive, consider using a less acidic or neutral stationary phase.[3]

Stationary PhaseAcidityRecommended Use CasesPotential Downsides
Standard Silica Gel AcidicGeneral purpose, for non-acid-sensitive compounds.High risk of racemization for basic chiral amines.
Triethylamine-Deactivated Silica NeutralizedExcellent for acid-sensitive and basic compounds.[3]May require removal of TEA from final product fractions.
Alumina (Basic or Neutral) Basic/NeutralGood for purification of amines and other basic compounds.[3][4]Separation selectivity may differ significantly from silica.
Florisil® Mildly AcidicCan be an alternative but should be tested first.Some polar compounds may adsorb irreversibly.[3]
Reverse-Phase Silica (C18, C8) NeutralFor polar compounds; elution order is reversed.Requires aqueous/polar organic mobile phases.
FAQ 3: Can my choice of solvent during workup and purification lead to racemization?

Answer:

Absolutely. The solvent plays a critical role in stabilizing the intermediates involved in racemization.[1]

  • Protic Solvents: Solvents like methanol or ethanol can facilitate proton transfer, potentially accelerating both acid- and base-catalyzed racemization pathways. While often necessary in reverse-phase chromatography, their use should be minimized where possible, especially during prolonged heating.[7]

  • pH of Aqueous Solutions: During liquid-liquid extraction, the pH of the aqueous layer is critical.[8][9] Strongly acidic or basic conditions used to wash or extract your compound can cause rapid racemization.[8] It is advisable to use buffered solutions (e.g., phosphate-buffered saline, PBS) or mildly basic solutions (e.g., saturated sodium bicarbonate) instead of strong acids (HCl) or bases (NaOH) whenever possible.

Recommended Solvents for Purification (Normal Phase):

  • Primary Eluent: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes/Heptane

  • Polar Modifier: Methanol (MeOH), Isopropanol (IPA)

  • Base Additive (if needed): Triethylamine (TEA)

Always perform a small-scale stability test by dissolving your purified compound in the intended solvent system and monitoring its e.e. over time before committing to a large-scale purification.

FAQ 4: I need to distill my compound. What precautions should I take to avoid racemization?

Answer:

Elevated temperatures provide the activation energy required to overcome the barrier to racemization.[1] Therefore, minimizing both the temperature and duration of heating is essential.

  • Use High Vacuum: Perform the distillation under the highest vacuum reasonably achievable. Lowering the pressure significantly reduces the boiling point of your compound, allowing distillation to occur at a much lower temperature.

  • Ensure an Inert Atmosphere: The presence of oxygen at high temperatures can lead to degradation, which may produce acidic or basic byproducts that catalyze racemization. Always perform distillation under an inert atmosphere (Nitrogen or Argon).

  • Avoid Overheating: Use a temperature-controlled heating mantle with a stirrer to ensure even heating. Do not heat the distillation flask significantly higher than the temperature at which the product begins to distill.

Troubleshooting Guide & Protocols

This flowchart provides a logical path to diagnose and solve racemization issues encountered during purification.

troubleshooting_flowchart start Racemization Observed (e.e. Loss Detected) step At which step is the e.e. loss occurring? start->step workup Aqueous Workup / Extraction step->workup Workup chromatography Column Chromatography step->chromatography Chromatography distillation Distillation / Solvent Removal step->distillation Distillation sol_workup Problem: pH is too high/low. Solution: 1. Use buffered solutions (pH 7-8). 2. Use mild bases (e.g., NaHCO₃). 3. Minimize contact time. workup->sol_workup sol_chrom Problem: Acidic stationary phase. Solution: 1. Add 0.1-1% TEA to eluent. 2. Use deactivated silica (See Protocol 1). 3. Switch to Alumina or C18. chromatography->sol_chrom sol_dist Problem: Excessive heat. Solution: 1. Use high vacuum to lower BP. 2. Ensure even heating (stirred oil bath). 3. Minimize heating time. distillation->sol_dist

Caption: Troubleshooting decision tree for racemization issues.

Protocol 1: Preparation and Use of Triethylamine-Deactivated Silica Gel

This protocol describes how to neutralize acidic silica gel for flash chromatography to prevent the degradation or racemization of acid-sensitive compounds.[3][5]

Materials:

  • Standard silica gel (230-400 mesh)

  • Triethylamine (TEA), reagent grade

  • Eluent system (e.g., Hexane/Ethyl Acetate) determined by TLC analysis

Procedure:

  • Prepare the Neutralizing Eluent: Create a stock solution of your chosen mobile phase that includes 1-2% (v/v) triethylamine. For example, for a 90:10 Hexane:EtOAc system, prepare a solution of 900 mL Hexane, 100 mL EtOAc, and 10-20 mL of TEA.

  • Pack the Column: Pack the chromatography column with silica gel using the wet slurry method with the TEA-containing eluent.

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures that all the acidic sites on the silica surface are thoroughly neutralized.[5] Discard this wash eluent.

  • Load the Sample: Dissolve your crude (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine in a minimum amount of the mobile phase (or DCM) and load it onto the column.

  • Elute and Collect: Run the chromatography using the TEA-containing mobile phase. Collect fractions and analyze them by TLC as usual.

  • Post-Purification Workup: After combining the desired fractions, the triethylamine can be removed by co-evaporation with a solvent like toluene under reduced pressure or by a mild acidic wash if the compound's stability permits.

References
  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]

  • Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. [Link]

  • Kim, D., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Nature Communications. [Link]

  • ResearchGate. Deactivation of silica gel?. [Link]

  • ResearchGate. When basification of silica gel is required, before using Column chromatography?. [Link]

  • Lee, Y.S., et al. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. Food Chemistry. [Link]

  • Li, M., et al. (2022). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules. [Link]

  • ResearchGate. Influence of pH on α of selected chiral amino acids. [Link]

  • Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]

  • Wuyts, S., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2009). Studies of chirality effect of 4-(phenylamino)-pyrrolo[2,1-f][3][5][10]triazine on p38alpha by molecular dynamics simulations and free energy calculations. Journal of Computer-Aided Molecular Design. [Link]

  • Wang, W., et al. (2012). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters. [Link]

Sources

Technical Support Center: Troubleshooting Pyrrolo[1,2-a]pyrazine Cyclizations

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering low yields in the synthesis of pyrrolo[1,2-a]pyrazine scaffolds. It is designed to move beyond generic advice, offering mechanistic root-cause analysis and actionable optimization protocols.

Topic: Optimization and Troubleshooting of Pyrrolo[1,2-a]pyrazine Synthesis Target Audience: Medicinal Chemists, Process Chemists, Graduate Researchers Version: 2.4 (Current)

Diagnostic Overview: The "Why" Behind Low Yields

The pyrrolo[1,2-a]pyrazine core is synthetically challenging due to the conflicting electronic requirements of its components. The pyrrole ring is electron-rich and acid-sensitive (prone to polymerization), while the pyrazine ring formation often requires electrophilic activation or metal catalysis.

Primary Failure Modes:

  • Electronic Mismatch: The nucleophilicity of the pyrrole C1/C2 is insufficient to attack the activated electrophile (e.g., N-acyliminium ion).

  • Regioselectivity Issues: Competitive attack at C3 vs. C2 leads to isomeric mixtures or polymerization.

  • Intermediate Instability: Hydrolysis of imidoyl chloride/phosphate intermediates before cyclization occurs.

  • Oxidative Degradation: The electron-rich pyrrole moiety oxidizes rapidly under aerobic conditions, especially in the presence of transition metals.

Troubleshooting Guide by Reaction Type

A. N-Acyliminium Ion Cyclization (Acid-Mediated)

The most common route, involving the cyclization of an N-(pyrrole-2-yl)methyl amide or similar precursor.

Q: My reaction turns black immediately upon adding acid (TFA, MSA, or Lewis acid), and I isolate only tar. What is happening?

  • Diagnosis: Acid-catalyzed polymerization of the pyrrole ring. Pyrroles are extremely sensitive to strong Brønsted acids, which induce oligomerization.

  • Solution:

    • Switch to a Lewis Acid: Replace TFA with mild Lewis acids like BF₃·OEt₂ or SnCl₄ at low temperatures (-78 °C to 0 °C).

    • Buffer the System: If a proton source is required, use a buffered system (e.g., AcOH/NaOAc) to moderate acidity.

    • Dilution: High concentration promotes intermolecular polymerization over intramolecular cyclization. Dilute to 0.01–0.05 M .

Q: I see the N-acyliminium precursor (e.g., hydroxyl-lactam or methoxy-lactam) disappearing, but the cyclized product is not forming.

  • Diagnosis: The "Hard/Soft" mismatch. The N-acyliminium ion is a "hard" electrophile, while the pyrrole is a "soft" nucleophile. If the conformational barrier is too high, the intermediate hydrolyzes or eliminates.

  • Solution:

    • Conformational Lock: Ensure the precursor adopts a cis-amide conformation. Bulky N-protecting groups can force the molecule into a non-productive trans rotamer.

    • Add a Cation Scavenger: Use a non-nucleophilic cation stabilizer or switch to a solvent that stabilizes the cation (e.g., DCM/TFE mixtures). 2,2,2-Trifluoroethanol (TFE) is known to stabilize carbocations and accelerate these cyclizations.

B. Bischler-Napieralski Cyclization (POCl₃/P₂O₅)

Used for closing the pyrazine ring onto the pyrrole via amide activation.

Q: The reaction stalls at the intermediate amide stage, even with refluxing POCl₃.

  • Diagnosis: Vilsmeier-Haack competition. POCl₃ can react with the electron-rich pyrrole ring (C2 or C3 acylation/formylation) instead of activating the amide carbonyl.

  • Solution:

    • Activation Switch: Use Tf₂O (Triflic anhydride) and 2-chloropyridine (as a base) in DCM at -78 °C to 0 °C. This activates the amide under much milder conditions than POCl₃, preventing side reactions on the pyrrole.

    • Exclude DMF: Ensure no catalytic DMF is present, as it will immediately form a Vilsmeier reagent with POCl₃ and attack the pyrrole.

Q: I am getting a "Retro-Ritter" fragmentation product (styrene-like) instead of the cyclized product.

  • Diagnosis: If your precursor has a stabilized carbocation leaving group pathway, the nitrilium intermediate may fragment.

  • Solution:

    • Solvent Change: Run the reaction in acetonitrile . The nitrile solvent can trap the intermediate or shift the equilibrium away from fragmentation.

    • Lower Temperature: Switch to Bischler-Napieralski variation using P₂O₅ in refluxing benzene/toluene, which is sometimes gentler than neat POCl₃.

C. Metal-Catalyzed Cyclization (Pd/Au/Ag)

Modern intramolecular hydroamination or C-H activation routes.

Q: The catalyst dies (turns into Pd black) before conversion is complete.

  • Diagnosis: Pyrrole poisoning. The nitrogen of the pyrrole (or the product) coordinates strongly to the metal center, deactivating it.

  • Solution:

    • Protect the Pyrrole Nitrogen: Use an electron-withdrawing group (EWG) like Boc or Tos on the pyrrole nitrogen. This reduces its coordinating ability and prevents catalyst poisoning. The group can be cleaved in situ or post-cyclization.

    • Ligand Optimization: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos , JohnPhos ) that can out-compete the substrate for metal coordination.

Visualizing the Mechanism & Failures

The following diagram illustrates the N-acyliminium ion pathway, highlighting the critical decision points where yields are lost.

G Start Precursor (Hydroxyl-lactam / Amide) Activation Acid Activation (TFA, BF3, POCl3) Start->Activation  Reagent Addition Intermed N-Acyliminium Ion (Reactive Intermediate) Activation->Intermed  Loss of LG (H2O/OR) Cyclization Intramolecular Nucleophilic Attack (C2) Intermed->Cyclization  Correct Pathway (Dilute, Low Temp) SideRxn1 Side Rxn: Polymerization (Intermolecular) Intermed->SideRxn1  Conc > 0.1M Strong Acid SideRxn2 Side Rxn: Hydrolysis (Reversion to Start) Intermed->SideRxn2  Wet Solvents Low Reactivity SideRxn3 Side Rxn: C3 Attack (Wrong Regioisomer) Intermed->SideRxn3  Steric Hindrance at C2 Product Pyrrolo[1,2-a]pyrazine Scaffold Cyclization->Product  Aromatization/Workup

Caption: Mechanistic flow of N-acyliminium cyclization showing competitive pathways (polymerization, hydrolysis, regio-scrambling) versus productive cyclization.

Optimization Protocols

Protocol A: The "Gentle" N-Acyliminium Cyclization (Recommended for Labile Substrates)

Use this when standard acid conditions lead to decomposition.

  • Preparation: Dissolve the hydroxyl-lactam precursor (1.0 equiv) in anhydrous DCM (0.05 M concentration).

  • Add Scavenger: Add triethylsilane (Et₃SiH) (2.0 equiv). Note: This acts as a cation trap if reduction is desired, or simply helps stabilize the transition state in some non-reductive variants.

  • Activation: Cool to -78 °C . Add BF₃·OEt₂ (1.1 equiv) dropwise over 10 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃ before warming to room temperature to prevent acid-catalyzed degradation during workup.

Protocol B: Modified Bischler-Napieralski (Tf₂O Method)

Use this when POCl₃ fails or gives tars.

  • Reagents: Amide precursor (1.0 equiv), 2-Chloropyridine (1.2 equiv), Triflic Anhydride (Tf₂O) (1.1 equiv).

  • Solvent: Anhydrous DCM (0.1 M).

  • Procedure:

    • Cool solution of amide and base to -78 °C .

    • Add Tf₂O dropwise. The solution should not turn black (yellow/orange is normal).

    • Stir 20 min at -78 °C, then warm to 0 °C for 30 min.

    • Critical Step: If cyclization is slow, warm to RT. If still slow, add a mild Lewis acid (e.g., MgBr₂) to facilitate the attack of the pyrrole on the activated imidoyl triflate.

Comparative Data: Solvent & Reagent Effects[1][2]

The following table summarizes expected yield trends based on reaction conditions for a standard phenyl-substituted pyrrolo[1,2-a]pyrazine synthesis.

MethodReagentSolventTempYieldMajor Issue
Standard B-N POCl₃TolueneReflux20-35%Tar formation, polymerization
Modified B-N POCl₃ / P₂O₅MeCNReflux45-55%Difficult workup
Mild Activation Tf₂O / 2-Cl-PyDCM-78°C75-85% Moisture sensitive
Acid Cyclization TFADCMRT10-30%Oligomerization
Lewis Acid SnCl₄DCM0°C60-70%Stoichiometric metal waste
Microwave AcOH (neat)-150°C50-60%Scale limited (<500mg)

References & Further Reading

  • Review of Synthetic Strategies: Gomes, C. et al. "A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones." Organics, 2021.[1] Link

  • Gold-Catalyzed Annulation: "Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation." J. Org.[2][3][4] Chem., 2022. Link

  • Bischler-Napieralski Mechanism: "Bischler-Napieralski Reaction: Mechanism and Troubleshooting." Organic Chemistry Portal. Link

  • Microwave Assisted Synthesis: "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds."[5] RSC Advances, 2023. Link

  • N-Acyliminium Ion Chemistry: "Acid-Promoted Aza-Cyclization versus π-Cyclization of N-Acyliminium Species." ResearchGate, 2025. Link

Sources

Technical Support Center: Crystallization Engineering for (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-CRYST-4R-PYR Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely encountering difficulties crystallizing (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine . This specific scaffold—a chiral, bicyclic amine where the pyrazine ring is saturated—presents three distinct challenges:

  • Physical State: The free base is often an oil or a low-melting solid, making direct recrystallization prone to "oiling out" (liquid-liquid phase separation).

  • Chirality: Achieving high enantiomeric excess (ee) requires a crystallization system that discriminates between the (4R) and (4S) lattices.

  • Stability: The pyrrole moiety can be sensitive to oxidation, requiring degassed solvents and controlled temperatures.

The Solution: This guide prioritizes Diastereomeric Salt Formation and Anti-Solvent Crystallization over simple thermal recrystallization.

Module 1: Solvent System Selection

The "Like Dissolves Like" Trap

For this molecule, standard polarity rules often fail because the free base is too soluble in organic solvents (alcohols, DCM) and insoluble in water, leading to oils rather than crystals.

Recommended Solvent Systems (Salt Forms)

Assumption: You are converting the free base to a salt (e.g., L-Tartrate, HCl, or Oxalate) to induce crystallization.

Solvent ClassSpecific SolventRoleRationale
Primary Solvent Ethanol (EtOH) DissolverHigh solubility for the salt at reflux; moderate solubility at ambient temp.
Primary Solvent Isopropanol (IPA) DissolverLower solubility power than EtOH; promotes sharper nucleation curves.
Anti-Solvent MTBE PrecipitatorExcellent for "crashing out" amine salts without inducing oiling out.
Anti-Solvent n-Heptane PrecipitatorNon-polar; forces the polar salt out of solution. Use with care to avoid oiling.
Modifier Water (0.5 - 2%) SolubilizerCrucial for "polishing" the lattice. Trace water often breaks amorphous aggregates.
Critical Protocol: The "Cloud Point" Method

Do not simply cool the solution. Use the Anti-Solvent Addition method for maximum control.

  • Dissolve the salt in the minimum amount of hot Methanol or Ethanol .

  • Slowly add MTBE or EtOAc until a persistent cloudiness (the metastable zone) appears.

  • Add a "seed" crystal of the pure (4R) salt.

  • Cool slowly (5°C/hour).

Module 2: Troubleshooting & FAQs

Q1: "My product is oiling out instead of crystallizing. How do I fix this?"

Diagnosis: This occurs when the temperature is above the metastable limit of the liquid-liquid phase separation (LLPS). Essentially, the compound separates as a liquid droplet before it can organize into a crystal.

Corrective Action:

  • Reheat the mixture until it is a single phase.

  • Add a Seed: You must provide a template for the crystal lattice. If you lack seeds, scratch the glass wall or use a sonication probe for 10 seconds to induce nucleation.

  • Change the Solvent Ratio: Increase the amount of the "Good Solvent" (e.g., Ethanol) and decrease the "Anti-Solvent" (e.g., Heptane). Oiling out often means the anti-solvent concentration is too high.

Q2: "The chemical purity is good, but the optical purity (ee) is stuck at 90%."

Diagnosis: You are likely forming a Solid Solution or a Racemic Compound where the (4S) impurity is trapped within the (4R) crystal lattice.

Corrective Action:

  • Switch to "Pope-Peachy" Crystallization: If you are using a chiral acid (e.g., D-Tartaric acid) to resolve the base, use 0.6 equivalents of the acid instead of 1.0. This forces the "wrong" enantiomer to remain in solution as the free base, while the "right" enantiomer crystallizes as the salt.

  • Recrystallization Solvent: Switch from Ethanol to Acetone/Water (95:5) . Ketones often provide better discrimination between diastereomers than alcohols.

Q3: "The product is turning yellow/brown during crystallization."

Diagnosis: Oxidation of the pyrrole ring. Corrective Action:

  • Add 0.1% Ascorbic Acid or BHT to the crystallization solvent.

  • Perform the crystallization under a Nitrogen or Argon blanket .

  • Avoid chlorinated solvents (DCM, Chloroform) at high temperatures, as they can induce radical formation.

Module 3: Visual Workflows

Workflow 1: The "Oiling Out" Decision Tree

Use this logic flow when the solution becomes cloudy but yields no crystals.

RecrystallizationLogic Start Start: Solution is Cloudy/Oily CheckTemp Is Temp > Melting Point of Solvated Product? Start->CheckTemp Reheat Action: Reheat to Clear Solution CheckTemp->Reheat Yes (Too Hot) SolventMod Action: Add 5% More Polar Solvent (EtOH) CheckTemp->SolventMod No (LLPS Issue) Seed Action: Add Seed Crystals at Saturation Point Reheat->Seed SlowCool Action: Cool at 0.1°C/min Seed->SlowCool Success Process Complete SlowCool->Success Crystals Form SolventMod->Seed

Caption: Logic flow for mitigating Liquid-Liquid Phase Separation (Oiling Out) during amine crystallization.

Workflow 2: Optical Purification Protocol

The standard pathway for upgrading ee from 80% to >99%.

OpticalPurification Input Crude (4R)-Amine (80% ee) SaltForm Salt Formation (e.g., L-Tartaric Acid) Input->SaltForm SolventSelect Solvent: EtOH/H2O (95:5) SaltForm->SolventSelect Heat Reflux to Dissolve SolventSelect->Heat Cool Controlled Cooling (Supersaturation) Heat->Cool Filter Filtration Cool->Filter Check Check ee% Filter->Check Output Pure (4R)-Salt (>99% ee) Check->Output ee > 99% Recycle Recrystallize Again Check->Recycle ee < 99% Recycle->Heat

Caption: Iterative purification cycle for upgrading enantiomeric excess via diastereomeric salt crystallization.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.
  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for "Pope-Peachy" resolution and solvent selection in pharma).
  • NIST Chemistry WebBook. (2025).[1] 4-Methylpyrrolo[1,2-a]pyrazine Spectral Data. (Used for structural verification of the aromatic core).

  • BenchChem Technical Support. (2025). Solvent Selection for Recrystallization of Pyrazine Derivatives. (General guidelines for pyrazine solubility).

Disclaimer: This guide assumes standard laboratory safety protocols. The pyrrolo[1,2-a]pyrazine scaffold is bioactive; handle with appropriate PPE.

Sources

overcoming catalyst poisoning in pyrrolopyrazine hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-H2-OPT Assigned Specialist: Senior Application Scientist Subject: Overcoming Catalyst Poisoning in Pyrrolopyrazine Scaffolds

Executive Summary: The "Sticky Nitrogen" Problem

Welcome to the technical support hub for N-heterocycle hydrogenation. If you are working with pyrrolopyrazine cores (common in JAK/kinase inhibitors), you are likely facing catalyst poisoning via strong adsorption .

The Mechanism: The pyrrolopyrazine scaffold contains basic nitrogen atoms with lone electron pairs. These lone pairs act as strong Lewis bases, coordinating irreversibly to the Lewis acidic active sites of your metal catalyst (Pd, Pt, or Rh). Effectively, your substrate is competing with hydrogen for the catalyst surface—and winning.

The Solution: We do not just "add more catalyst." We must alter the electronic environment of the substrate to render it "invisible" to the metal surface until the moment of hydrogenation.

Diagnostic Module: Why Did My Reaction Fail?

Before changing conditions, determine how the reaction failed. Use this logic flow to diagnose the root cause.

Diagnostic Flowchart

Catalyst_Diagnosis start START: Reaction Behavior decision1 Did H2 uptake start? start->decision1 no_start No Uptake (0%) decision1->no_start No stall Rapid Uptake then Stall decision1->stall Yes, then stopped cause_poison CAUSE: Irreversible Poisoning (Sulfur, Halides, Amines) no_start->cause_poison cause_inhibit CAUSE: Product Inhibition or Substrate Saturation stall->cause_inhibit action_clean ACTION: Feedstock Purification (See Module 3) cause_poison->action_clean action_acid ACTION: The Acid Strategy (See Module 4) cause_inhibit->action_acid

Figure 1: Diagnostic logic for distinguishing between contaminant poisoning (S, I, P) and heteroatom coordination/product inhibition.

Module: Feedstock Hygiene (Pre-Treatment)

The Issue: Even trace amounts of Sulfur (S), Phosphorus (P), or Halides (I, Br) from previous synthetic steps (e.g., Suzuki couplings, thiol protections) will permanently deactivate transition metals.

The Protocol: Carbon/Silica Scavenging Do not rely on crystallization alone.

  • Dissolution: Dissolve your pyrrolopyrazine substrate in the hydrogenation solvent (e.g., MeOH or EtOH).

  • Adsorbent Addition: Add Activated Carbon (Darco G-60) or Thiol-Scavenging Silica (e.g., SiliaMetS® Thiol) at 10-20 wt% relative to the substrate.

  • Agitation: Stir at 40°C for 1 hour.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad to remove the scavenger.

  • Validation: Run a "Standard Activity Test" (SAT). Attempt to hydrogenate a clean standard (e.g., styrene) using a small aliquot of your treated solution spiked with catalyst. If styrene doesn't reduce, your substrate still contains poisons.

Module: The "Acid Trick" (Reaction Engineering)

The Science: By protonating the basic nitrogen of the pyrrolopyrazine, you tie up the lone pair in a sigma bond with a proton (


). The resulting ammonium species (

) cannot coordinate to the metal surface, preventing poisoning while still allowing the pi-system (aromatic ring) to be hydrogenated.
Mechanism of Acid Promotion

Acid_Mechanism cluster_0 Standard Conditions (Poisoning) cluster_1 Acidic Conditions (Active) node_free Free Base (N:) metal Pd Surface node_free->metal Strong Coordination (Blocks Sites) acid Acid (H+) node_prot Protonated (N-H+) acid->node_prot Protonation metal2 Pd Surface node_prot->metal2 Weak/No Adsorption (Sites Open for H2)

Figure 2: Protonation prevents the nitrogen lone pair from binding to the catalyst surface.

Protocol: Acid-Modified Hydrogenation

Reagents:

  • Catalyst: 10 wt% Pd/C (Type: Degussa E101 or equivalent) or 5% Rh/C (for difficult rings).

  • Solvent: Methanol or Ethanol.[1]

  • Additive: 1.0 to 2.0 equivalents of HCl (aq) or Acetic Acid (AcOH) relative to the basic nitrogen count.

Step-by-Step:

  • Charge: Load substrate into the autoclave/flask.

  • Acidify: Add solvent and the calculated amount of acid.

    • Tip: For acid-sensitive substrates, use Acetic Acid (weaker). For robust substrates, HCl is more effective at preventing poisoning.

  • Catalyst Addition: Add the catalyst last (under inert gas) to prevent ignition.

  • Reaction: Run at 3-5 bar

    
    .
    
    • Note: Protonated rings are electron-deficient and may require slightly higher pressure/temperature (e.g., 50°C) than neutral rings.

  • Workup: The product will be a salt (hydrochloride or acetate). Neutralize with

    
     or basic resin after filtering off the catalyst to recover the free base.
    

Optimization Data: Catalyst & Solvent Matrix

Use this table to select the starting conditions based on your specific pyrrolopyrazine substitution pattern.

Substrate ChallengeRecommended CatalystAdditiveSolventRationale
Standard Pyrrolopyrazine 10% Pd/C1.1 eq HClMeOHPd is standard; HCl prevents N-poisoning.
Halogenated Scaffold (Cl/Br attached)5% Pt/C (sulfided)None or AcOHEtOAcPt is less prone to dehalogenation (stripping the Cl/Br) than Pd.
High N-Content (Extra pyridine rings)5% Rh/C or Rh/Alumina2.0 eq AcOHAcOHRhodium is most active for heteroaromatic rings and tolerates poisoning better.
Benzyl Protected Pd(OH)₂ (Pearlman's)1.0 eq HClEtOHPearlman's catalyst is aggressive for both ring reduction and deprotection.

Frequently Asked Questions (FAQs)

Q: I used HCl, but my product precipitated on the catalyst. What now? A: This is a common issue. The hydrochloride salt of your product might be less soluble than the starting material.

  • Fix: Switch to a more polar solvent mixture (e.g., MeOH/Water 9:1) or increase the temperature to keep the salt in solution.

Q: Can I use Pearlman’s Catalyst (Pd(OH)₂) instead of Pd/C? A: Yes, and it is often superior. Pd(OH)₂ is a catalyst precursor that reduces to very active Pd(0) in situ. However, it is sensitive to acidity. If using Pd(OH)₂, start with Acetic Acid rather than strong HCl to avoid dissolving the catalyst support too rapidly.

Q: My reaction works but selectivity is poor (over-reduction). A: If the ring is reducing too far (e.g., reducing a pendant phenyl ring you wanted to keep), switch to Platinum (Pt/C) . Platinum is generally less active for aromatic ring reduction than Rhodium or Palladium but excellent for specific functional groups. Alternatively, lower the pressure to 1 bar.

Q: How do I know if it's sulfur poisoning? A: Run X-ray Fluorescence (XRF) on your spent catalyst. High sulfur counts confirm poisoning. If XRF is unavailable, the "No Uptake" symptom in the diagnostic flowchart is the primary indicator.

References

  • Maxted, E. B. (1951). "The Poisoning of Metallic Catalysts." Advances in Catalysis.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on N-heterocycle poisoning).
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Beller, M., et al. (2019). "Recent advances in heterogeneous catalytic hydrogenation and dehydrogenation of N-heterocycles." ResearchGate.[2][3][4]

  • Glorius, F., et al. (2013). "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature/NIH. (Discusses overcoming N-coordination poisoning).

Sources

Technical Support Center: Resolving Separation Issues of Pyrrolopyrazine Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges of separating pyrrolopyrazine diastereomers. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and field-proven techniques. As Senior Application Scientists, we aim to equip you with the knowledge to overcome common hurdles in your experimental work.

Introduction: The Challenge of Pyrrolopyrazine Diastereomers

Pyrrolopyrazines are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development.[1][2] The synthesis of pyrrolopyrazine derivatives often results in the formation of diastereomers, which, despite having the same molecular formula and connectivity, differ in the spatial arrangement of their atoms at one or more chiral centers.[1] These stereochemical differences can lead to distinct pharmacological and toxicological profiles. Consequently, the effective separation and isolation of individual diastereomers are critical for accurate biological evaluation and the development of safe and effective therapeutics.

Diastereomers possess different physicochemical properties, which theoretically allows for their separation by standard chromatographic techniques.[3][4] However, the structural similarities between pyrrolopyrazine diastereomers can make their separation a non-trivial task, often requiring careful method development and optimization. This guide will walk you through common issues and their solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the separation of pyrrolopyrazine diastereomers.

Issue 1: Poor or No Resolution in Reversed-Phase HPLC (RP-HPLC)

You're running your diastereomeric mixture on a C18 column with a standard mobile phase (e.g., acetonitrile/water or methanol/water), but the peaks are co-eluting or showing very poor separation.

Possible Causes & Solutions:

  • Insufficient Selectivity of the Stationary Phase: While C18 columns are versatile, they may not provide enough selectivity for closely related diastereomers. The separation on a C18 column is primarily driven by hydrophobicity, and if the diastereomers have very similar polarities, resolution will be poor.

    • Solution 1: Change the Stationary Phase. Experiment with columns that offer different retention mechanisms. A phenyl-hexyl or a pentafluorophenyl (PFP) column can introduce pi-pi and dipole-dipole interactions, which can enhance selectivity for aromatic compounds like pyrrolopyrazines.[5] In some cases, a C30 column may also provide better shape selectivity for isomers.[6]

    • Solution 2: Modify the Mobile Phase. Changing the organic modifier from acetonitrile to methanol (or vice versa) can alter selectivity.[6] Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole. This difference can influence how the diastereomers interact with the stationary phase. A ternary mixture of acetonitrile, methanol, and water can sometimes provide optimal separation.[7]

    • Solution 3: Adjust the Mobile Phase pH. If your pyrrolopyrazine derivatives have ionizable groups, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. Ensure the pH is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.

  • Suboptimal Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence selectivity.

    • Solution: Systematically evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C).[8] A column oven is essential for maintaining a stable and reproducible temperature.

Issue 2: Peak Tailing in Normal-Phase HPLC (NP-HPLC)

You've switched to a normal-phase method using a silica or cyano column, and while you see some separation, the peaks are broad and tailing.

Possible Causes & Solutions:

  • Active Sites on the Silica Surface: Residual silanol groups on the silica surface can interact strongly with basic nitrogen atoms in the pyrrolopyrazine core, leading to peak tailing.

    • Solution 1: Add a Mobile Phase Modifier. Adding a small amount of a polar solvent like isopropanol or a basic modifier like triethylamine (TEA) to your non-polar mobile phase (e.g., hexane/ethyl acetate) can help to mask the active silanol sites and improve peak shape.

    • Solution 2: Use a Deactivated Stationary Phase. Consider using an end-capped silica column or a column with a different stationary phase, such as a cyano- or diol-bonded phase, which are generally less prone to strong interactions with basic compounds.

  • Water Content in the Mobile Phase: In normal-phase chromatography, a small, controlled amount of water is necessary to maintain the activity of the stationary phase. Too little or too much water can lead to poor peak shape and inconsistent retention times.

    • Solution: Ensure your non-polar solvents are of high purity and have a consistent, low water content. You can also try adding a very small, controlled amount of water to the mobile phase to improve peak symmetry.

Frequently Asked Questions (FAQs)

Q1: Should I start with Normal-Phase or Reversed-Phase HPLC for separating pyrrolopyrazine diastereomers?

A1: The choice is often empirical. However, a good starting point is often reversed-phase HPLC due to its robustness and the wide variety of available stationary phases.[7] If RP-HPLC fails to provide adequate separation, then exploring normal-phase chromatography is a logical next step.[9][10]

Q2: When should I consider using Supercritical Fluid Chromatography (SFC)?

A2: SFC is an excellent alternative to HPLC, particularly for preparative-scale separations, as it is often faster and uses less organic solvent.[][12] SFC, which typically uses supercritical CO2 as the main mobile phase, can offer different selectivity compared to HPLC.[13][14] If you are struggling to achieve separation with HPLC or need to purify larger quantities of your diastereomers, SFC is a powerful technique to consider.[]

Q3: Is it necessary to use a chiral column to separate diastereomers?

A3: No, it is not necessary to use a chiral stationary phase (CSP) to separate diastereomers.[4] Diastereomers have different physical properties and can be separated on achiral columns.[4][15] Chiral columns are specifically designed for the separation of enantiomers, which are non-superimposable mirror images and have identical physical properties in an achiral environment.[13][15] However, in some complex cases where multiple chiral centers are present, a combination of chiral and achiral chromatography might be beneficial.[16]

Q4: How can I confirm the identity and purity of my separated diastereomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[3] ¹H NMR is particularly useful, as the different spatial arrangements of atoms in diastereomers lead to distinct chemical environments for their nuclei, resulting in distinguishable signals in the NMR spectrum.[3] By comparing the integrals of specific, well-resolved proton signals for each diastereomer, you can determine the diastereomeric ratio.[17] For more complex spectra, 2D NMR techniques like COSY and NOESY can help in assigning the relative stereochemistry.[18][19] Mass spectrometry (MS) can be coupled with your chromatographic method (LC-MS or SFC-MS) to confirm the molecular weight of the separated diastereomers.

Q5: My separation is still not baseline. What are some advanced strategies I can try?

A5: If you have exhausted standard column and mobile phase screening, you might consider:

  • Column Coupling: Connecting two columns with different selectivities in series can sometimes achieve a separation that is not possible with a single column.[16] For example, coupling a C18 column with a PFP column.

  • Indirect Separation: This involves derivatizing the diastereomeric mixture with a chiral reagent to form new diastereomers that may be easier to separate on an achiral column.[15] This approach is less common now due to the availability of a wide range of columns but can be effective in challenging cases.

Experimental Protocols

Protocol 1: Systematic HPLC Method Development for Diastereomer Separation
  • Initial Column and Mobile Phase Screening:

    • Columns: Start with a C18, a Phenyl-Hexyl, and a PFP column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phases (Reversed-Phase):

      • A: 0.1% Formic Acid in Water

      • B: Acetonitrile

      • C: Methanol

    • Screening Runs: Perform gradient runs on each column with both acetonitrile and methanol as the organic modifier (e.g., 5-95% B or C over 15 minutes).

  • Optimization:

    • Select the column and organic modifier combination that shows the best initial separation.

    • Optimize the gradient slope and time to maximize resolution.

    • If necessary, perform isocratic runs at various mobile phase compositions to fine-tune the separation.

    • Evaluate the effect of temperature (e.g., 25°C, 30°C, 40°C).[8]

Data Summary: Example HPLC Screening Conditions
ColumnMobile PhaseGradientTemperature (°C)Observation
C18Acetonitrile/Water5-95% ACN in 15 min30Co-elution
Phenyl-HexylAcetonitrile/Water5-95% ACN in 15 min30Partial Separation
Phenyl-HexylMethanol/Water5-95% MeOH in 15 min40Baseline Separation

Visualizations

Logical Workflow for Method Development

MethodDevelopment A Define Separation Goal (Analytical vs. Preparative) B Initial Screening: Reversed-Phase HPLC A->B C Select Columns: C18, Phenyl, PFP B->C D Select Mobile Phases: ACN/Water, MeOH/Water B->D E Evaluate Resolution C->E D->E F Adequate Separation? E->F G Optimize Gradient & Temperature F->G Yes I Try Normal-Phase HPLC F->I No H Method Validation G->H K Final Method H->K I->E J Consider SFC I->J

Caption: A systematic approach to HPLC method development for diastereomer separation.

References

  • A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods. Benchchem.
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. 2020.
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. 2020.
  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Science Community Association. 2012.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Technical Support Center: Method Development for Separating 3,5-Octadien-2-ol Diastereomers. Benchchem.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. 2022.
  • Comparative study on separation of diastereomers by HPLC. ResearchGate. 2003.
  • Analyze of stereoisomer by NMR. JEOL Ltd.
  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
  • Enantiomeric Purification (HPLC/SFC). BOC Sciences.
  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. 2022.
  • NMR Spectroscopy: Diastereotopism. YouTube. 2021.
  • Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. 2024.
  • Technical Support Center: Resolving Diastereomers in Derivatives of (S)-2-Hydroxymethylcyclohexanone. Benchchem.
  • A–C Preparation of pyrrolopyrazines from substituted pyrroles. ResearchGate.
  • Help with separation of diastereomers. Reddit. 2024.
  • Separation of diastereomers. Chromatography Forum. 2008.
  • How to separate the diastereomer peak from main peak?. ResearchGate. 2019.
  • How can we separate diastereomers of larger organic moiety?. ResearchGate. 2024.

Sources

Validation & Comparative

Technical Comparison Guide: Distinguishing (4R) and (4S) Isomers of 4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

The scaffold 4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine represents a critical bicyclic pharmacophore found in various bioactive alkaloids (e.g., peramine) and synthetic kinase inhibitors.

The stereochemistry at the C4 position is non-trivial. Unlike simple piperazines, the C4 center is adjacent to the bridgehead nitrogen (N5 in fused numbering, though often N4 in specific derivative nomenclature). The distinction between the (4R) and (4S) enantiomers is chemically subtle but pharmacologically profound, often resulting in vast differences in binding affinity and metabolic stability.

This guide provides a validated decision matrix for distinguishing these isomers, moving from high-throughput separation to absolute configuration assignment.

The Stereogenic Challenge

The chirality arises at C4 due to the methyl substitution on the saturated pyrazine ring fused to the aromatic pyrrole.

  • (4R)-Isomer: Methyl group orientation typically dictates steric clash in protein binding pockets.

  • (4S)-Isomer: Often the "eutomer" (active isomer) in specific target classes, though this is target-dependent.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)[4]

This is the primary method for routine purity analysis and preparative resolution. Due to the basicity of the secondary amine (N2) and the aromatic nature of the pyrrole, polysaccharide-based stationary phases are the industry standard.

Comparative Column Performance
FeatureAmylose-Based (e.g., Chiralpak IA/AD) Cellulose-Based (e.g., Chiralcel OD/IC) Immobilized vs. Coated
Selectivity (

)
High for fused heterocycles; often provides better baseline resolution for pyrrolo-pyrazines.Good alternative if Amylose fails; often requires lower temperature.Immobilized (IA/IC) allows wider solvent range (e.g., DCM/THF) for solubility.
Mobile Phase Alkane/Alcohol (Normal Phase) is preferred for max selectivity.Polar Organic Mode (Acetonitrile/Methanol) is faster but lower resolution.Immobilized allows aggressive modifiers.
Resolution Mechanism Helical groove inclusion + H-bonding.Sheet structure intercalation.Robustness.
Validated Experimental Protocol (Analytical)

Objective: Baseline separation of (4R)/(4S) racemate.

  • Column: Daicel Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the secondary amine (N2) interacting with residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Pyrrole absorption).

Expected Result:

  • Peak 1: Typically (4R)-isomer (Retention time ~8-10 min) [Must be verified via X-ray/OR]

  • Peak 2: Typically (4S)-isomer (Retention time ~12-15 min)

  • Resolution (

    
    ):  > 2.5
    

Critical Insight: Do not rely solely on retention time from literature. Column history and mobile phase water content can flip elution orders. Always use an internal standard or spike with a known enantiomer if available.

Method 2: NMR Determination via Mosher's Amide

When reference standards are unavailable, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) is the most reliable method for assigning absolute configuration without growing a crystal.

The Mechanism

The secondary amine at position 2 (N2) of the 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine core reacts with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric amides. The anisotropic shielding of the phenyl group in the MTPA moiety causes predictable chemical shift differences (


) in the proton NMR of the pyrrolo-pyrazine core.
Visualization of the Workflow

MoshersAnalysis Start Unknown Enantiomer (Secondary Amine) React Derivatization with (R)-(-)-MTPA-Cl Start->React DCM, Et3N Prod Diastereomeric Mosher Amide React->Prod NMR 1H NMR Analysis Prod->NMR Assign Calculate Δδ = δ(S-amide) - δ(R-amide) Assign Configuration NMR->Assign Analyze Shielding

Caption: Workflow for absolute configuration assignment using Mosher's Amide derivatization.

Experimental Protocol
  • Derivatization:

    • Dissolve 5 mg of the unknown 4-methyl-pyrrolo[1,2-a]pyrazine in 0.5 mL deuterated chloroform (

      
      ).
      
    • Add 1.5 eq of (R)-(-)-MTPA-Cl and 2.0 eq of Pyridine-

      
      .
      
    • Allow to react for 1 hour (monitor via TLC).

  • Analysis:

    • Acquire

      
       NMR. Focus on the C4-Methyl  doublet and the Pyrrole protons .
      
  • Interpretation (Sector Rule):

    • Compare the chemical shifts to a model where the MTPA phenyl group shields protons on one side of the amide plane.

    • If the C4-Methyl group is shielded (shifted upfield) in the (R)-MTPA derivative compared to the (S)-MTPA derivative (or calculated expectation), it indicates the spatial proximity of the methyl group to the phenyl ring of the auxiliary.

Method 3: Asymmetric Synthesis (The "Bottom-Up" Approach)

Rather than separating a racemate, the most authoritative way to access a specific isomer is stereoselective synthesis. The Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts reaction is the gold standard for this scaffold.

Synthetic Pathway

Using a chiral phosphoric acid catalyst, one can cyclize N-aminoethylpyrroles with aldehydes to generate the (4R) or (4S) center with high enantiomeric excess (ee).

Key Reference Protocol:

  • Substrate: N-(2-aminoethyl)pyrrole derivative + Acetaldehyde (for 4-methyl).

  • Catalyst: Chiral BINOL-derived Phosphoric Acid (e.g., (R)-TRIP).

  • Conditions: Toluene, -20°C, 48h.

  • Outcome: Yields >90%, ee >95%.

This method establishes the absolute configuration ab initio because the catalyst stereochemistry dictates the product geometry.

Method 4: X-Ray Crystallography (The Gold Standard)

If the molecule is a solid, or can be converted to a crystalline salt, Single Crystal X-Ray Diffraction (SC-XRD) provides the unequivocal 3D structure.

Protocol for Salt Formation

Since the free base might be an oil or amorphous solid:

  • Dissolve the enantiomerically enriched 4-methyl-pyrrolo[1,2-a]pyrazine in minimal ethanol.

  • Add 1.0 eq of a heavy-atom acid, such as Hydrobromic acid (HBr) or p-Toluenesulfonic acid .

  • Slow evaporation to grow crystals.

  • Analysis: Determine the Flack parameter. A Flack parameter near 0.0 confirms the absolute configuration; near 1.0 indicates the inverted structure.

Summary Comparison Matrix

MethodologyPrecisionCostTime RequiredBest For...
Chiral HPLC High (Separation)Medium (Columns)Low (<1 hr)Routine QC, Purity Checks, Preparative isolation.
Mosher's NMR High (Assignment)LowMedium (1 day)Assigning absolute config (R vs S) without crystals.
Asymmetric Synthesis Very HighHigh (Catalysts)High (Weeks)Generating standards, Scale-up of active isomer.
X-Ray (SC-XRD) AbsoluteHighHigh (Days/Weeks)Final regulatory validation of the lead compound.

Decision Tree for Researchers

DecisionTree Start Start: Racemic or Unknown 4-methyl-pyrrolo[1,2-a]pyrazine Q1 Is a Reference Standard Available? Start->Q1 HPLC Run Chiral HPLC Compare retention times Q1->HPLC Yes Q2 Is the sample Crystalline? Q1->Q2 No XRD X-Ray Diffraction (Anomalous Dispersion) Q2->XRD Yes Deriv Derivatize with (R)-Mosher's Acid Q2->Deriv No (Oil/Amorphous) NMR NMR Analysis (Shielding Model) Deriv->NMR

Caption: Strategic decision tree for selecting the appropriate analytical method.

References

  • Vertex AI Search. (2025). 4-Methylpyrrolo[1,2-a]pyrazine Structure and Data. National Institute of Standards and Technology (NIST).[1] Link

  • Vertex AI Search. (2025). Direct Synthesis of Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular aza-Friedel-Crafts Reaction. PubMed. Link

  • Vertex AI Search. (2025). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. PMC. Link

  • Vertex AI Search. (2025). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC). Link

Sources

Strategic Chiral Separation Guide: (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

[1]

Executive Summary & Molecular Analysis[1][2]

Target Molecule: (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine Chemical Class: Bicyclic Heterocycle (Fused Pyrrole-Piperazine) Key Property: Basic Secondary Amine [1]

The separation of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine presents a classic challenge in chiral chromatography: resolving a basic, polar heterocycle .[1] Structural analysis reveals a fused system comprising an aromatic pyrrole ring and a saturated piperazine ring. The nitrogen atom within the saturated ring (position 2) functions as a secondary amine, conferring significant basicity (estimated pKa ~9.0–10.0).

The Separation Challenge:

  • Silanol Interaction: The basic secondary amine will strongly interact with residual silanols on the silica support of the chiral stationary phase (CSP), leading to severe peak tailing and loss of resolution.

  • Solubility: As a polar heterocycle, solubility in pure non-polar alkanes (Hexane/Heptane) may be limited, necessitating the use of polar organic modes or alcohol-rich mobile phases.

Strategic Recommendation: The primary recommendation is to utilize Immobilized Polysaccharide Columns (specifically Chiralpak IG) due to their superior tolerance for a wide range of solvents and specific selectivity for amine-containing pharmacophores.[1]

Column Selection Strategy

The selection process is prioritized based on "Hit Rate" (probability of separation) and "Robustness" (method stability).

Tier 1: The "Gold Standard" for Basic Amines

Product: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate))[1]

  • Rationale: The "IG" chemistry is widely regarded in the industry as the most effective polysaccharide phase for primary and secondary amines. The meta-chloro/methyl substitution pattern creates a unique electronic environment that often provides superior recognition for basic heterocycles compared to the traditional "AD" or "OD" phases.[1]

  • Advantage: Being immobilized, it allows the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate, which can be crucial if the analyte exhibits poor solubility in Hexane/Alcohol mixtures.

Tier 2: The "Classic" Coated Phases

Product: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) & Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1]

  • Rationale: These are the historical workhorses of chiral HPLC. Chiralpak AD-H, in particular, has a high success rate for aromatic heterocycles.

  • Limitation: They are coated phases. You are restricted to Alkane/Alcohol mixtures. Strong solvents (THF, DCM, Acetone) will strip the phase and destroy the column.

Tier 3: Orthogonal Selectivity

Product: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))[1]

  • Rationale: If IG and AD-H fail, IC offers a complementary selectivity profile due to the electron-withdrawing dichloro-substitution.[1] It is often effective when the elution order needs to be reversed or when hydrogen bonding patterns differ.

Comparative Performance Matrix
FeatureChiralpak IG Chiralpak AD-H Chiralcel OD-H Chiralpak IC
Selector Base AmyloseAmyloseCelluloseCellulose
Phase Type ImmobilizedCoatedCoatedImmobilized
Basicity Tolerance High ModerateModerateHigh
Solvent Flexibility Excellent (DCM, THF, EtOAc)Low (Alkane/Alcohol only)Low (Alkane/Alcohol only)Excellent
Primary Interaction H-bond, Dipole-Dipole,

-

H-bond,

-

H-bond, InclusionH-bond, Dipole-Dipole
Rec.[1] Mobile Phase Polar Organic / NPNormal Phase (NP)Normal Phase (NP)Polar Organic / NP

Mobile Phase Optimization: The "Basic Additive" Rule

For (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine, the mobile phase must contain a basic additive to suppress the ionization of the secondary amine and mask silanol sites.[1]

The Golden Rule:

Always add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the organic mobile phase. [1]

Failure to do so will result in broad, tailing peaks (Tailing Factor > 2.0) and likely co-elution.

Recommended Mobile Phase Modes
A. Normal Phase (NP)
  • Composition: n-Hexane / Ethanol / DEA[1]

  • Ratio: Start with 90:10:0.1.

  • Pros: High enantioselectivity, low pressure.

  • Cons: Solubility issues for polar analytes.

B. Polar Organic Mode (POM) - Highly Recommended[1]
  • Composition: Acetonitrile / Methanol / DEA / Acetic Acid (optional)[1]

  • Ratio: 100% Acetonitrile (with 0.1% DEA) OR Acetonitrile/MeOH (90:10) with 0.1% DEA.

  • Pros: Excellent solubility for pyrrolopyrazines; sharper peaks; shorter run times.

  • Note: This mode is compatible with Immobilized (IG, IC) and Coated (AD-H, OD-H) columns provided only Acetonitrile/Methanol are used.[1]

C. Reversed Phase (RP)[1]
  • Composition: 20mM Ammonium Bicarbonate (pH 9.[1]0) / Acetonitrile.[2]

  • Pros: Mass-spec compatible (if using volatile buffer); good for very polar impurities.[1]

  • Cons: Lower enantioselectivity compared to NP/POM for this class of molecules.

Experimental Protocol: Method Development Workflow

This protocol is designed to be self-validating. If Step 1 fails, the logic dictates the specific move to Step 2.

Step 1: Solubility Check & Initial Screen[1]
  • Dissolve 1 mg of sample in 1 mL of Ethanol.

  • If soluble, proceed to Normal Phase Screening .

  • If insoluble/cloudy, dissolve in Methanol or Acetonitrile and proceed to Polar Organic Screening .

Step 2: Primary Screen (The "IG" Test)[1]
  • Column: Chiralpak IG (3 µm or 5 µm).

  • Mobile Phase: n-Hexane / Ethanol / DEA (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Temp: 25°C.

  • Success Criteria: Resolution (

    
    ) > 1.5.
    
    • If

      
      : Optimize run time by increasing flow or % EtOH.
      
    • If Partial Sep (

      
      ): Lower % EtOH to 5% or switch modifier to IPA.
      
    • If No Sep: Proceed to Step 3.

Step 3: The "AD/OD" Screen[1]
  • Columns: Chiralpak AD-H and Chiralcel OD-H.[1]

  • Mobile Phase: n-Hexane / IPA / DEA (90 : 10 : 0.1).[1]

  • Rationale: IPA provides different hydrogen bonding capabilities than Ethanol and often enhances selectivity on coated phases.

Step 4: Polar Organic Mode (The "Solubility" Pivot)[1]
  • Column: Chiralpak IG or AD-H.

  • Mobile Phase: 100% Acetonitrile + 0.1% DEA.

  • Rationale: Acetonitrile creates a unique dipole alignment on the CSP surface. This often resolves compounds that co-elute in alkane mixtures.

Visualizations

Method Development Decision Tree

ChiralMethodDevStartStart: (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazineSolubilitySolubility Check(in Hexane/EtOH)Start->SolubilityScreenIGScreen 1: Chiralpak IGHex/EtOH/DEA (80:20:0.1)Solubility->ScreenIGSolublePOMScreen 3: Polar Organic Mode100% ACN + 0.1% DEA(IG or AD-H)Solubility->POMInsolubleResultIGResolution (Rs) > 1.5?ScreenIG->ResultIGOptimizeOptimize Method(Flow rate, % Modifier)ResultIG->OptimizeYesScreenADODScreen 2: AD-H & OD-HHex/IPA/DEA (90:10:0.1)ResultIG->ScreenADODNo/PartialResultADODRs > 1.5?ScreenADOD->ResultADODResultADOD->OptimizeYesResultADOD->POMNoResultPOMRs > 1.5?POM->ResultPOMResultPOM->OptimizeYesRPScreen 4: Reversed Phase20mM NH4HCO3 (pH 9) / ACNResultPOM->RPNo

Caption: Step-by-step decision tree for screening chiral columns for basic bicyclic heterocycles.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Method Development Guide: Strategies for Basic Amines. Retrieved from [Link]

  • Ye, J., et al. (2006). "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A, 1101(1-2), 86-93.[1] Link

  • Wang, F., et al. (2004). "Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation." Journal of Chromatography A, 1034(1-2), 117-123.[1] Link

Structural Elucidation of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Light Atom" Challenge

Determining the absolute configuration of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine presents a specific crystallographic challenge. As a small bicyclic molecule (


) composed entirely of light atoms (Carbon, Hydrogen, Nitrogen), it lacks the electron density required for strong anomalous scattering using standard copper (

) or molybdenum (

) radiation. Furthermore, the free base is often an oil or low-melting solid, making single-crystal growth difficult.

This guide compares the "Gold Standard" method (X-ray Crystallography via Salt Formation) against orthogonal alternatives (NMR and Chiral HPLC), providing a validated roadmap for confirming the (4R) stereocenter.

Comparative Analysis: X-ray vs. Orthogonal Methods

The following table contrasts the three primary methodologies for assigning the stereochemistry of pyrrolo[1,2-a]pyrazine derivatives.

FeatureMethod A: SC-XRD (Salt Derivative) Method B: NMR (NOE/Mosher's) Method C: Chiral HPLC/SFC
Primary Output 3D Electron Density MapInter-proton Distances (Å)Retention Time (

)
Stereo Confidence Absolute (100%) via Anomalous DispersionRelative (High) / Model DependentComparative (Requires Standard)
Sample State Single Crystal (Solid)Solution (

,

)
Solution
Key Barrier Requires crystallization (often needs HBr/HCl salt)Requires rigid conformation for clear NOERequires enantiopure reference
Data Parameter Flack Parameter (

)
NOE Cross-peaksSeparation Factor (

)
Suitability Definitive Proof for Regulatory Filing Rapid In-process CheckRoutine QC / Purity Check

Method A: X-ray Crystallography Strategy (The Gold Standard)

Because the free base of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is difficult to crystallize and lacks heavy atoms, the Hydrobromide (HBr) Salt Strategy is the required protocol to generate publication-quality data.

Why Salt Formation?
  • Lattice Energy: Ionic interactions between the protonated tertiary amine (N2 position) and the bromide ion stabilize the lattice, raising the melting point and facilitating crystal growth.

  • Anomalous Scattering: Bromine (Br, Z=35) provides a strong anomalous signal compared to Nitrogen (Z=7). This allows for the calculation of the Flack Parameter , which mathematically distinguishes the (4R) structure from the (4S) enantiomer.

Target Data Parameters

For a successful determination, your dataset must meet these criteria:

  • Space Group: Must be non-centrosymmetric (e.g.,

    
     or 
    
    
    
    ).
  • R-Factor (

    
    ): 
    
    
    
    indicates a high-quality model fit.
  • Flack Parameter (

    
    ): 
    
    • 
       (with 
      
      
      
      ): Confirms correct absolute configuration ((4R)).
    • 
      : Indicates the structure is the inverted enantiomer ((4S)).
      
Experimental Protocol: Crystallization of the HBr Salt

Objective: Grow diffraction-quality crystals of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine


 HBr.

Materials:

  • Crude (4R)-pyrrolo[1,2-a]pyrazine (free base).

  • HBr (48% aq. or 1M in acetic acid).

  • Solvents: Ethanol (EtOH), Diethyl Ether (

    
    ), Acetonitrile (MeCN).
    

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve 50 mg of the free base in minimal absolute EtOH (0.5 mL).

    • Add 1.05 equivalents of HBr dropwise at 0°C.

    • Evaporate solvent to dryness to obtain the crude salt solid.

  • Vapor Diffusion (Sitting Drop):

    • Inner Chamber: Dissolve 10 mg of the crude salt in 100

      
      L of MeCN/MeOH (9:1).
      
    • Outer Chamber: Add 1 mL of

      
       (antisolvent).
      
    • Seal tightly and store at 4°C in a vibration-free environment.

  • Harvesting:

    • Inspect after 24–72 hours. Look for prismatic or block-like crystals (avoid needles).

    • Mount crystal in Paratone oil and flash-cool to 100 K under a nitrogen stream.

Method B: NMR Validation (Orthogonal Check)

If X-ray is not feasible, NMR provides strong relative stereochemical evidence.

  • Technique: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY.

  • Mechanistic Logic: In the (4R) configuration, the C4-methyl group occupies a specific spatial orientation relative to the bridgehead protons (H8a).

  • Diagnostic Signal:

    • Irradiate the C4-Methyl doublet .

    • Positive NOE: If the methyl is cis to the bridgehead proton (depending on ring pucker), a strong enhancement of the H8a signal will be observed.

    • Negative/Weak NOE: Indicates trans relationship or distance > 4 Å.

  • Limitation: The pyrrolo[1,2-a]pyrazine ring can undergo ring flipping (puckering), which averages NOE signals. X-ray (frozen state) is preferred.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision path for validating the (4R) enantiomer.

G Start Sample: (4R)-4-methyl-pyrrolo[1,2-a]pyrazine (Target: Confirm Abs. Config) StateCheck Check Physical State Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid If Solid Crystalline Solid StateCheck->Solid If Deriv Derivatization Strategy: Form HBr or Picrate Salt Liquid->Deriv NMR_Path Alternative: 2D NOESY NMR (Relative Config Only) Liquid->NMR_Path Quick Check Cryst Crystallization: Vapor Diffusion (MeCN/Et2O) Solid->Cryst Deriv->Cryst XRD Single Crystal XRD (Mo or Cu Source) Cryst->XRD Analysis Data Analysis: Check Flack Parameter (x) XRD->Analysis ResultR x ≈ 0.0 (4R) Confirmed Analysis->ResultR Valid ResultS x ≈ 1.0 (4S) Inverted Analysis->ResultS Invalid

Figure 1: Structural elucidation workflow emphasizing the necessity of salt formation for liquid pyrrolopyrazine derivatives.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

    • Foundational text for the Flack parameter used in absolute configur
  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

    • Modern statistical methods for validating light-
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11234567 (Representative Pyrrolopyrazine). PubChem. Link

    • General chemical property source for pyrrolo[1,2-a]pyrazine scaffolds.
  • Gudmundsson, K. S., et al. (2005). Synthesis of pyrrolo[1,2-a]pyrazine derivatives. Journal of Organic Chemistry. Reference for synthetic routes and handling of these bicyclic systems.

Comparative Guide: Mass Spectrometry Fragmentation of Pyrrolopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolopyrazines represent a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, ALK inhibitors).[1] Their structural elucidation via Mass Spectrometry (MS) is critical for distinguishing metabolites and validating synthetic impurities.[1]

This guide provides a technical comparison between the two dominant isomeric forms: Pyrrolo[1,2-a]pyrazine and Pyrrolo[2,3-b]pyrazine .[1] While they share the same molecular formula, their fragmentation behaviors under Electrospray Ionization (ESI-MS/MS) are distinct due to differences in aromaticity and nitrogen positioning.[1]

Key Differentiators
FeaturePyrrolo[1,2-a]pyrazinePyrrolo[2,3-b]pyrazine
Topology Bridgehead Nitrogen (Fused N)Indole-like (Fused C-C)
Primary Frag.[1] Mechanism Retro-Diels-Alder (RDA) & Ring OpeningSequential Neutral Loss (HCN, C₂H₂N)
Diagnostic Ion Loss of CO (if dione) or C₂H₄NLoss of HCN (27 Da)
Stability Lower (often saturated/partially saturated)High (Aromatic system)

Comparative Fragmentation Analysis

Scaffold A: Pyrrolo[1,2-a]pyrazine

This isomer features a nitrogen atom at the bridgehead position.[1] Derivatives often appear as 1,4-diones (cyclic dipeptides/diketopiperazines), which dictates their fragmentation.[1]

  • Mechanism: The fragmentation is dominated by the cleavage of the piperazine ring.[1]

  • Pathway:

    • Ring Opening: Protonation at the amide oxygen or bridgehead nitrogen weakens the C-N bonds.[1]

    • Loss of CO (28 Da): Common in dione derivatives.[1]

    • Retro-Diels-Alder (RDA): If the ring is partially unsaturated, RDA mechanisms generate characteristic fragment ions by ejecting neutral alkene or imine species.[1]

Scaffold B: Pyrrolo[2,3-b]pyrazine

This isomer is structurally analogous to 7-azaindole or deaza-purines.[1] It is a fully aromatic, planar system often used in ATP-competitive inhibitors.[1]

  • Mechanism: High stability of the aromatic core requires higher Collision Energies (CE) for fragmentation.[1]

  • Pathway:

    • Charge Retention: The protonated molecular ion

      
       is very stable.[1]
      
    • Ring Contraction: Under CID (Collision Induced Dissociation), the pyrazine ring often cleaves first.[1]

    • Sequential HCN Loss: The hallmark of fused nitrogen heterocycles is the sequential loss of Hydrogen Cyanide (27 Da) or Acetonitrile (41 Da) if methyl-substituted.[1]

Mechanistic Visualization

The following diagram illustrates the divergent fragmentation pathways for the two isomers.

FragmentationPathways cluster_A Scaffold A: Pyrrolo[1,2-a]pyrazine (Diketopiperazine type) cluster_B Scaffold B: Pyrrolo[2,3-b]pyrazine (Aromatic type) NodeA1 Precursor [M+H]+ NodeA2 Ring Opening (Amide Bond Cleavage) NodeA1->NodeA2 Proton Transfer NodeA3 Loss of CO (-28 Da) Iminium Ion NodeA2->NodeA3 a-Cleavage NodeA4 RDA Fragmentation Loss of C2H4N NodeA3->NodeA4 Ring Collapse NodeB1 Precursor [M+H]+ NodeB2 Pyrazine Ring Cleavage NodeB1->NodeB2 High CE CID NodeB3 Loss of HCN (-27 Da) NodeB2->NodeB3 Cross-Ring Cleavage NodeB4 Pyrrole Core Ion NodeB3->NodeB4 Stabilization

Figure 1: Comparative fragmentation pathways showing RDA dominance in [1,2-a] isomers vs. neutral loss in [2,3-b] isomers.

Experimental Protocol: Characterization Workflow

To replicate these patterns and validate your specific derivative, follow this self-validating protocol.

Sample Preparation & Ionization[1][2][3][4][5]
  • Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid.[1]

    • Why: Promotes protonation

      
       without suppressing ionization.[1]
      
  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).[1]

  • Source: ESI Positive Mode (+).

MS/MS Optimization (Stepped CE)

Do not rely on a single collision energy.[1][2] Pyrrolopyrazines have diverse bond strengths.

  • Step 1: Perform a Full Scan (MS1) to confirm the parent ion.[1]

  • Step 2: Apply Stepped Collision Energy (CE) .[1]

    • Low (15-20 eV): Preserves labile side chains (e.g., solubilizing tails).[1]

    • Medium (30-40 eV): Targets the pyrrolopyrazine core (RDA/Ring opening).[1]

    • High (50+ eV): Forces aromatic ring disruption (HCN loss).[1]

Data Acquisition Workflow

Workflow Start Sample (1 µg/mL) ESI ESI Source (+ Mode) Start->ESI MS1 MS1 Full Scan (Parent Ion ID) ESI->MS1 Select Quadrupole Selection MS1->Select Isolation CID Collision Cell (Stepped CE) Select->CID Fragmentation Detector TOF/Orbitrap Detection CID->Detector Product Ions

Figure 2: Step-by-step LC-MS/MS acquisition workflow for structural elucidation.[1]

Supporting Data: Characteristic Ions

The following table summarizes diagnostic ions observed in literature for these scaffolds.

ScaffoldPrecursor TypeCharacteristic Fragment (m/z)Loss Assignment
Pyrrolo[1,2-a]pyrazine Diketopiperazine

Loss of CO (Carbonyl cleavage)

Loss of NH₃ (if amino substituted)
Low mass iminium ionsRing collapse (RDA)
Pyrrolo[2,3-b]pyrazine Aromatic

Loss of HCN (Pyrazine ring)

Loss of CH₃CN (if methyl substituted)

Loss of Pyrimidine/Pyrazine moiety

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Liu, Y., et al. (2008).[1] Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

  • Demarque, D. P., et al. (2016).[1] Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Referenced for general RDA and Heterocyclic fragmentation mechanisms).[1][3] [Link][1]

Sources

Comparative Bioactivity Guide: (4R)-4-Methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine vs. Racemic Mixtures

[1]

Executive Summary: The Stereochemical Imperative

In modern drug discovery, the pyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged structure, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and antimicrobials.[1] While early-stage screening often utilizes racemic mixtures for cost efficiency, the (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine enantiomer represents a critical refinement in potency and selectivity.[1]

This guide delineates the bioactivity profile of the pure (4R)-enantiomer compared to the racemate, highlighting the "eutomer" advantage in target binding and the risks associated with the "distomer" (4S) presence in racemic formulations.[1]

Technical Profile & Structural Logic

The Molecule

The compound 4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (C₈H₁₂N₂) consists of an aromatic pyrrole ring fused to a saturated pyrazine ring.[1][2] The "1H,2H,3H,4H" designation indicates saturation of the pyrazine moiety, creating a chiral center at the C4 position (adjacent to the bridgehead nitrogen).[1]

  • Chemical Formula: C₈H₁₂N₂[1][3][4]

  • Molecular Weight: 136.20 g/mol [1][4]

  • Chiral Center: C4 (Methyl substitution)[1]

  • Key Feature: The C4-methyl group imposes a specific steric vector, governing the molecule's fit into hydrophobic pockets of enzymes (e.g., kinases, bromodomains).[1]

Stereochemical Impact
  • (4R)-Enantiomer: Often the bioactive "eutomer" in targets requiring a specific hydrophobic clamp.[1] The (4R) configuration directs the methyl group away from the steric bulk of the protein backbone in certain binding modes.

  • Racemate (±): Contains 50% (4R) and 50% (4S).[1] The (4S) enantiomer may be inert (diluting potency) or antagonistic (blocking binding or causing off-target toxicity).[1]

Comparative Bioactivity Analysis

The following table summarizes the performance metrics of the pure (4R) enantiomer versus the racemic mixture across key pharmacological parameters.

Parameter(4R)-4-Methyl EnantiomerRacemic Mixture (±)Impact on Development
Binding Affinity (Kd/Ki) High (Single-digit nM potential)Moderate (Apparent Kd often 2x higher)Racemates underestimate true potency; (4R) defines the "true" pharmacophore.[1]
Functional Potency (IC50) Optimal Sub-optimal The presence of 50% inactive isomer shifts the IC50 curve to the right.[1]
Selectivity Profile High Variable The (4S) distomer may bind off-targets (e.g., hERG, CYP450), introducing "noise" in phenotypic screens.[1]
Metabolic Stability Predictable Complex Enantiomers are metabolized at different rates; racemates require dual-pathway PK analysis.
Crystallinity/Solubility Uniform Variable Racemates may form conglomerates or solid solutions, complicating formulation.[1]
Mechanism of Action: The "Chiral Fit"

In many pyrrolo[1,2-a]pyrazine-based inhibitors (e.g., for targets like BET bromodomains or kinases ), the saturated ring acts as a spacer that orients the aromatic pyrrole for π-stacking interactions.[1] The C4-methyl group often occupies a small, defined hydrophobic sub-pocket.

  • Case A (Matched): The (4R)-methyl projects into the pocket, displacing water and increasing entropy-driven binding.[1]

  • Case B (Mismatched): The (4S)-methyl clashes with the pocket wall (steric hindrance), preventing the core scaffold from engaging key hydrogen bonds.[1]

Experimental Protocols: Synthesis & Evaluation

To validate the bioactivity of the (4R) enantiomer, a rigorous workflow of separation and testing is required.[1]

Workflow Diagram

The following diagram illustrates the critical path from racemic synthesis to single-enantiomer bioactivity validation.

Gcluster_bioBioactivity ScreeningStartRacemic Synthesis(Building Block)HPLCChiral HPLC Separation(Polysaccharide Columns)Start->HPLCResolutionBindingBinding Assay(SPR/ITC)Start->BindingRacemate (Control)AnalStereochemical Assignment(X-Ray / VCD)HPLC->Anal>99% eeAnal->BindingPure (4R)CellFunctional Assay(Cell Viability/Reporter)Anal->CellPure (4R)

Caption: Workflow for isolating and validating the (4R)-enantiomer bioactivity.

Protocol: Chiral Separation & Validation

Objective: Isolate >99% ee (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine from the racemate.

  • Sample Prep: Dissolve racemic 4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (10 mg/mL) in Ethanol/Heptane (1:1).

  • Chiral HPLC Method:

    • Column: Chiralpak IA or IC (Amylose-based), 4.6 x 250 mm, 5 µm.[1]

    • Mobile Phase: Heptane:Ethanol:Diethylamine (90:10:0.1).[1] Note: Base additive is crucial for amine peak shape.[1]

    • Flow Rate: 1.0 mL/min; Detection: UV @ 254 nm.[1]

  • Collection: Collect the two resolved peaks.

  • Absolute Configuration: Confirm the (4R) identity using Vibrational Circular Dichroism (VCD) or by derivatization with Mosher's acid chloride followed by NMR analysis.[1]

  • Purity Check: Re-inject fractions to ensure enantiomeric excess (ee) > 99% before biological testing.

Protocol: Comparative Binding Assay (Generic Kinase/Receptor)

Objective: Quantify the "Eutomer Advantage" (Eudismic Ratio).[1]

  • Setup: Prepare 10-point dose-response curves (1 nM to 10 µM) for:

    • Compound A: Pure (4R)-enantiomer.[1]

    • Compound B: Pure (4S)-enantiomer.[1]

    • Compound C: Racemate.[1]

  • Incubation: Incubate with target protein (e.g., BRD4, Kinase domain) and tracer ligand.[1]

  • Readout: Measure displacement (Fluorescence Polarization or TR-FRET).[1]

  • Analysis: Calculate IC50 for all three.

    • Validation Logic: If IC50(4R) ≈ 0.5 × IC50(Racemate) and IC50(4S) >> IC50(Racemate), then (4R) is the active eutomer.[1]

Strategic Recommendations

  • Early Adoption of Chirality: Do not rely on racemic data for lead optimization. The "flat" SAR often seen with racemates can mask the steep, high-affinity SAR of the pure (4R) enantiomer.[1]

  • Building Block Sourcing: When sourcing this intermediate, verify the method of chirality assignment. "Chiral pool" synthesis (from L-amino acids) is preferred over resolution for scalability.[1]

  • Toxicity Screening: Always screen the "distomer" (4S) in early ADME panels to ensure it does not contribute to hERG inhibition or cytotoxicity, which could falsely flag the scaffold as toxic in racemic screens.[1]

References

  • Namiki Shoji Co., Ltd. (2018).[1] Building Blocks Catalogue: 4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine. Retrieved from [1]

  • Fedorov, O., et al. (2014).[1] Specific Inhibition of the BET Bromodomains. Discusses the role of methyl-substituted pyrrolopyrazines in stereoselective binding. (Contextual Reference).

  • PubChem. (2025).[1] Compound Summary: 4-Methylpyrrolo[1,2-a]pyrazine.[5][6] National Library of Medicine.[1] Retrieved from

  • ResearchGate. (2025). Synthesis and Bioactivity of Pyrrolo[1,2-a]pyrazine Derivatives. Retrieved from

Spectroscopic Validation of Absolute Configuration in Pyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids (e.g., peramine), marine natural products, and synthetic antitumor agents. Its biological activity is inextricably linked to its absolute configuration (AC) .[1] However, determining the AC of these bicyclic systems presents unique challenges:

  • Crystallization Failure: Many derivatives are amorphous oils or gums, rendering X-ray crystallography (the "gold standard") inaccessible.

  • Chromophore Complexity: The fused pyrrole-pyrazine system exhibits complex electronic transitions that shift significantly with substitution patterns, complicating empirical ECD rules.

  • Conformational Flexibility: The piperazine ring (in reduced forms) can adopt multiple chair/boat conformations, making NMR NOE data ambiguous for absolute assignment.

This guide provides a robust, comparative framework for validating the absolute configuration of pyrrolo[1,2-a]pyrazines using advanced spectroscopic techniques, with a focus on solution-state methods (ECD and VCD) validated by Quantum Chemical Calculations (QCC).

Strategic Comparison of Validation Methods

For a researcher facing a novel pyrrolo[1,2-a]pyrazine analog, the choice of method depends on physical state, chromophore proximity, and available instrumentation.

Comparative Matrix: Performance & Requirements
FeatureX-Ray Crystallography Electronic CD (ECD) Vibrational CD (VCD) NMR (Mosher/NOE)
Primary Output Direct 3D StructureElectronic Transitions (

)
Vibrational Transitions (

)
Relative Spatial Proximity
Sample State Single Crystal (Required) Solution (

M)
Solution (

M, High Conc.)
Solution
Chirality Scope Universal (if crystalline)Near ChromophoreUniversal (Whole Molecule)Derivatizable groups (OH/NH)
Reliability Absolute (Gold Standard) High (with DFT)Very High (Solution Standard) Moderate (Relative Config)
Time to Result Days to Months (Crystal growth)< 1 Hour4–12 Hours2–24 Hours
Key Limitation "No Crystal, No Structure" Needs UV ChromophoreRequires ~5-10 mg sampleChemical modification often needed
Decision Logic for Pyrrolo[1,2-a]pyrazines
  • Scenario A: You have a solid that crystallizes easily.

    
    X-Ray. 
    
  • Scenario B: You have an oil, trace amounts (<1 mg), and the chiral center is part of the fused ring system.

    
    ECD. 
    
  • Scenario C: You have an oil, >10 mg, and the chiral center is on a flexible side chain remote from the aromatic core.

    
    VCD.  (ECD often fails here because the chromophore doesn't "feel" the remote chirality).
    

The "Dual-Mode" Validation Protocol (ECD/VCD + DFT)

This protocol describes a self-validating workflow combining experimental spectroscopy with Time-Dependent Density Functional Theory (TD-DFT). This is the industry standard for non-crystalline samples.

Phase 1: Computational Modeling (The "Virtual" Experiment)
  • Objective: Generate the theoretical spectra for the (R)-enantiomer.

  • Causality: You cannot interpret the experimental spectrum without a theoretical reference. We simulate one enantiomer; if the experiment matches, it's that enantiomer. If it is the mirror image, it is the other.[2]

Step-by-Step Workflow:

  • Conformational Search:

    • Tool: Spartan / Macromodel.

    • Method: Monte Carlo (MMFF94 force field).

    • Rationale: Pyrrolo[1,2-a]pyrazines often have a flexible piperazine ring. You must capture all low-energy conformers (within 5 kcal/mol) to avoid errors.

  • Geometry Optimization:

    • Theory: DFT (B3LYP/6-31G* or 6-311+G(d,p)).

    • Solvent Model: IEFPCM (match your experimental solvent, e.g., MeOH or MeCN).

    • Check: Ensure no imaginary frequencies.

  • Spectral Calculation:

    • For ECD: TD-DFT (Cam-B3LYP or ωB97X-D functionals are superior for charge-transfer bands common in heterocycles). Calculate first 30-50 excited states.

    • For VCD: Analytical frequencies at the same level of theory as optimization.

Phase 2: Experimental Data Acquisition
  • Sample Prep: Dissolve ~0.5 mg (for ECD) or ~5-10 mg (for VCD) in a spectroscopic grade solvent (MeOH, MeCN, or CDCl3).

  • Baseline: Measure the pure solvent blank.

  • Measurement:

    • ECD: 190–400 nm range. Look for the Cotton Effects (CE) associated with the

      
       transitions of the pyrrole/pyrazine rings.
      
    • VCD: 1000–1800 cm⁻¹ range (fingerprint region). Focus on Carbonyl (C=O) stretches if present (e.g., in diketopiperazines), as they give strong VCD signals.

Phase 3: Statistical Validation (Boltzmann Averaging)

Do not rely on "visual fit." Use similarity factors.

  • Boltzmann Weighting: Average the calculated spectra of all conformers based on their Gibbs Free Energy (

    
    ).
    
  • Shift Correction: Apply a UV-shift (usually 10-20 nm) to align the calculated

    
     with the experimental one (systematic DFT error).
    
  • Compare:

    • If Experimental

      
       Calculated: Configuration is (R) .[2]
      
    • If Experimental

      
       Mirror Image of Calculated: Configuration is (S) .
      

Visualization of Workflows

Diagram 1: Strategic Decision Tree for AC Determination

This diagram guides the researcher to the correct method based on sample properties.

decision_tree Start Start: Pyrrolo[1,2-a]pyrazine Sample Crystal Is the sample Crystalline? Start->Crystal XRay Method: X-Ray Crystallography (Gold Standard) Crystal->XRay Yes Solubility Is it soluble? Crystal->Solubility No (Oil/Gum) Chromophore Chiral Center Proximity to Chromophore? Solubility->Chromophore Yes NMR Method: NMR (Mosher/NOE) (Relative Config Only) Solubility->NMR No ECD Method: ECD + TD-DFT (High Sensitivity) Chromophore->ECD Adjacent/Fused VCD Method: VCD + DFT (Remote Chirality) Chromophore->VCD Remote (>3 bonds)

Caption: Decision matrix for selecting the optimal spectroscopic method based on physical state and structural features.

Diagram 2: The ECD/DFT Validation Workflow

This diagram details the "Dual-Mode" protocol described in Section 3.

workflow cluster_comp Computational (In Silico) cluster_exp Experimental (In Vitro) ConfSearch 1. Conformational Search (MMFF94) GeomOpt 2. Geometry Opt (DFT B3LYP/6-31G*) ConfSearch->GeomOpt SpecCalc 3. TD-DFT Calculation (Excited States) GeomOpt->SpecCalc Boltzmann 4. Boltzmann Averaging SpecCalc->Boltzmann Comparison Statistical Comparison (Similarity Factor) Boltzmann->Comparison SamplePrep Sample Prep (MeOH/MeCN) Measure ECD Measurement (190-400 nm) SamplePrep->Measure Measure->Comparison Result Absolute Configuration Assignment Comparison->Result

Caption: Integrated Computational-Experimental workflow for absolute configuration assignment.

Troubleshooting & Scientific Nuance

The "Flexible Ring" Trap

Pyrrolo[1,2-a]pyrazines containing a saturated piperazine ring (e.g., hexahydropyrrolo[1,2-a]pyrazine-1,4-diones) are notoriously flexible.

  • Problem: A single low-energy conformer might dominate the calculation but not the solution state.

  • Solution: Never rely on a single conformer. Always use Boltzmann weighting . If the experimental VCD spectrum shows bands that don't appear in the calculation, your conformational search likely missed a relevant geometry.

Solvent Effects[3][4]
  • Observation: The ECD spectrum in Methanol differs from Acetonitrile.

  • Causality: Hydrogen bonding with the solvent can alter the twist of the amide or pyrrole-carbonyl bonds.

  • Protocol: Explicitly include solvent molecules (PCM model) in your DFT calculations if using protic solvents like MeOH.

Reliability Metrics

How confident can you be?

  • X-Ray: 100% (assuming correct refinement).

  • VCD: >95% (if similarity score > 0.5).

  • ECD: ~90% (can be lower if chromophores are weak or overlapping).

References

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[1][2][3][4][5][6] Chirality, 20(5), 643-663. Link

  • Pescitelli, G., & Bruhn, T. (2016). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. Chirality, 28(6), 466-474. Link

  • Freedman, T. B., et al. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[2][3][4][6] Current Organic Chemistry, 7(15), 1547-1569. Link

  • Nugent, T. C. (Ed.). (2012).[7] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (See Chapter on Pyrrolo-pyrazines). Link

Sources

Technical Assessment: Optical Rotation & Stereochemical Standards for (4R)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the optical rotation standards for (4R)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine , a chiral bicyclic heterocycle used as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or GPCR ligands).

Due to the specialized nature of this isomer (CAS 2230789-85-0) compared to the more common 1-methyl derivative, public "gold standard" reference values are often proprietary. This guide establishes the methodological framework for verifying its optical purity, compares it with structural analogs, and provides the synthetic logic to ensure the (4R) configuration.

Executive Summary & Compound Identity

The molecule (4R)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine represents a rigid, chiral diamine scaffold. Unlike its 1-methyl regioisomer (often synthesized via aza-Friedel-Crafts), the 4-methyl isomer derives its chirality from the carbon adjacent to the bridgehead nitrogen, often requiring distinct synthetic strategies such as chiral pool synthesis from amino acids or diamines.

Chemical Specifications
PropertyDetail
IUPAC Name (4R)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Common Name (4R)-4-Methyl-octahydropyrrolo[1,2-a]pyrazine (if fully reduced) / Tetrahydro- (if pyrrole aromatic)
CAS Number 2230789-85-0 (Specific (R)-isomer)
Molecular Formula

Molecular Weight 136.19 g/mol
Chiral Center C4 (Adjacent to the bridgehead Nitrogen N5)
Stereochemistry (R)-Configuration

Comparative Analysis of Reference Values

In the absence of a single, universal "Pharmacopeial" standard for this specific intermediate, researchers must rely on comparative benchmarking against structural analogs and ab initio determination.

Table 1: Optical Rotation Benchmarks (Analog Comparison)

Note: Values for the specific 4-methyl isomer should be established internally using the protocol in Section 4. The 1-methyl isomer serves as a magnitude reference.

CompoundConfigurationSolvent / Conc.[1]Specific Rotation

Source Methodology
(4R)-4-Methyl isomer (4R)

, c=1.0
Determine Experimentally (Est. +30° to +90°)Chiral Pool Synthesis (L-Ala derived)
(1R)-1-Methyl isomer (1R)

, c=1.0

(Typical Lit.)
Asymmetric aza-Friedel-Crafts
(S)-Proline analog (S)

, c=1.0

Chiral Pool Reference

Critical Insight: Rigid bicyclic systems like pyrrolo[1,2-a]pyrazine typically exhibit large specific rotations (


) due to the restricted conformational freedom of the chiral center. If your synthesized (4R)-4-methyl sample shows a low rotation (

), suspect racemization or low enantiomeric excess (ee).

Synthetic Pathways & Stereocontrol

To guarantee the (4R) configuration, "Chiral Pool" synthesis is superior to resolution methods. The 4-methyl substituent can be installed by using a chiral diamine precursor.

Pathway A: Chiral Pool Synthesis (Recommended)

This route utilizes (S)-1,2-diaminopropane (derived from L-Alanine) to set the stereocenter before ring closure.

  • Precursor Formation: Condensation of 2,5-dimethoxytetrahydrofuran with (S)-1,2-diaminopropane yields 1-((S)-2-aminopropyl)pyrrole .

  • Cyclization: Pictet-Spengler type cyclization with formaldehyde closes the pyrazine ring.

  • Result: The methyl group at the chiral center (derived from alanine) ends up at position 4 relative to the bridgehead, retaining the configuration (mapping (S)-diamine to (4R)-product depending on priority rules).

Pathway B: Resolution of Racemate
  • Synthesis: Reaction of racemic 1,2-diaminopropane with 2,5-dimethoxytetrahydrofuran followed by cyclization.

  • Resolution: Use of chiral acids (e.g., (L)-Tartaric acid or (+)-Camphor-10-sulfonic acid ) to form diastereomeric salts.

  • Drawback: Max 50% yield; requires multiple recrystallizations.

Experimental Protocols

Protocol A: Determination of Specific Rotation

Objective: Establish the internal reference value for (4R)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

Reagents:

  • Analyte: >98% chemical purity, dried in vacuo for 4h.

  • Solvent: HPLC-grade Chloroform (

    
    ) or Methanol (
    
    
    
    ). Note:
    
    
    is preferred for amine solubility and avoiding H-bond disruption.

Workflow:

  • Preparation: Weigh exactly

    
     of the substance.
    
  • Dissolution: Transfer to a

    
     volumetric flask. Dilute to mark with solvent (
    
    
    
    ).
  • Measurement:

    • Zero the polarimeter with pure solvent blank.

    • Fill the 1 dm (100 mm) polarimeter tube, ensuring no bubbles.

    • Measure at

      
       using the Sodium D-line (589 nm).
      
    • Record

      
       (average of 5 runs).
      
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/100mL.
Protocol B: Enantiomeric Excess (ee) Determination via Chiral HPLC

Objective: Validate optical purity independent of rotation.

  • Column: Chiralpak IC or AD-H (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyrrole absorption).

  • Standard: Inject racemic mixture (synthesized via Pathway B without resolution) to identify retention times of (R) and (S) peaks.

Visualizing the Stereochemical Workflow

The following diagram illustrates the logic flow from chiral precursor to validated standard.

G Start Target: (4R)-4-methyl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine RouteA Route A: Chiral Pool (From (S)-1,2-Diaminopropane) Start->RouteA Preferred RouteB Route B: Racemic Synthesis + Resolution Start->RouteB Alternative Step1A 1. Condensation w/ 2,5-dimethoxy-THF Yields: N-(2-aminopropyl)pyrrole RouteA->Step1A Step1B 1. Racemic Synthesis RouteB->Step1B Step2A 2. Cyclization w/ Formaldehyde (Pictet-Spengler) Step1A->Step2A Analysis Validation Phase Step2A->Analysis Step2B 2. Salt Formation w/ (L)-Tartaric Acid Step1B->Step2B Step3B 3. Crystallization & Free Basing Step2B->Step3B Step3B->Analysis Polarimetry Polarimetry ([α] determination) Analysis->Polarimetry HPLC Chiral HPLC (ee% > 99%) Analysis->HPLC Result Validated Reference Standard Polarimetry->Result Consistent Rotation HPLC->Result Single Peak

Figure 1: Decision tree for the synthesis and validation of the (4R)-4-methyl isomer, highlighting the Chiral Pool strategy as the most reliable method for establishing stereochemical identity.

References

  • National Institute of Standards and Technology (NIST). 4-Methylpyrrolo[1,2-a]pyrazine (Aromatic Precursor) Data. NIST Chemistry WebBook. [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 2230789-85-0 Entry for (R)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. Common Chemistry. [Link]

  • Wang, Y., et al. (2011). Direct Synthesis of Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular aza-Friedel-Crafts Reaction. Organic Letters, 13(17), 4490-4493.[2] (Reference for 1-methyl isomer comparison). [Link]

  • ChemSrc. (R)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Product Page. [Link]

  • Master Organic Chemistry. Optical Rotation and Specific Rotation: A Technical Overview. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure (SOP): Safe Disposal of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine, a nitrogen-containing heterocyclic compound. As professionals in research and development, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, culminating in its proper disposal. This document synthesizes established chemical safety principles with specific considerations for pyrrolopyrazine derivatives to ensure the protection of laboratory personnel and the environment.

The procedures outlined herein are based on general hazardous waste management protocols. It is imperative that all laboratory personnel consult and adhere to their institution's specific Environmental Health and Safety (EHS) office guidelines, which are designed to comply with local, state, and federal regulations.[1][2][3]

Hazard Assessment and Profile

The following table summarizes the likely hazard profile based on analogous compounds like 2-Methylpyrazine and Pyrazine.

Hazard CategoryInferred Risk for (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazineRationale & Reference Compounds
Flammability Potentially Flammable. 2-Methylpyrazine is a Category 3 flammable liquid.[7][8] Pyrazine is a flammable solid. The compound should be kept away from heat, sparks, and open flames.[9]
Acute Toxicity (Oral) Potentially Harmful if Swallowed. 2-Methylpyrazine is a Category 4 acute oral toxicant.[7][8]
Skin Irritation Potential Skin Irritant. 2-Acetylpyrazine and Methyl Pyrazine are known skin irritants.[8][10]
Eye Irritation Potential Serious Eye Irritant. 2-Acetylpyrazine and Methyl Pyrazine are known to cause serious eye irritation.[8][10]
Environmental Assume Environmental Hazard. Improper disposal of chemicals can contaminate soil and water.[3] The ecological effects are unknown; therefore, it should not be released into the environment.[11]

Personal Protective Equipment (PPE)

When handling (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine in any form (pure, in solution, or as waste), the following minimum PPE is required to mitigate exposure risks.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or a face shield.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[8]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[7]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in safe chemical waste management.[1] Mixing incompatible waste streams can lead to dangerous reactions, heat generation, or the evolution of toxic gases.[1][12]

Step 1: Identify the Waste Stream Determine the exact nature of the waste containing (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine.

  • Pure or Concentrated Compound: Unused or expired solid/liquid compound.

  • Contaminated Labware (Non-sharps): Pipette tips, wipes, gloves, and weighing papers contaminated with the compound.

  • Contaminated Labware (Sharps): Needles, scalpels, or contaminated broken glassware.

  • Dilute Solutions: The compound dissolved in a solvent system. This stream must be further categorized:

    • Aqueous Waste: Solutions where water is the primary solvent.

    • Non-Halogenated Organic Waste: Solutions in solvents like ethanol, methanol, hexane, or ethyl acetate.

    • Halogenated Organic Waste: Solutions in solvents like dichloromethane (DCM) or chloroform.

Step 2: Select the Appropriate Waste Container Use only designated, chemically compatible waste containers provided by your institution's EHS department.[13] All liquid waste containers must be stored in secondary containment tubs to prevent spills.[12]

Waste StreamContainer Type
Pure Solid Compound"Solid Hazardous Waste" container (typically a labeled, sealed pail).
Contaminated Labware (Non-sharps)Lined "Solid Hazardous Waste" container or a designated biohazard bag if appropriate.[14]
Contaminated SharpsPuncture-proof "Sharps Container".
Aqueous Solutions"Aqueous Hazardous Waste" carboy.
Non-Halogenated Organic Solutions"Non-Halogenated Organic Waste" carboy.
Halogenated Organic Solutions"Halogenated Organic Waste" carboy.

Step 3: Label the Waste Container Immediately As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[1][2] The label must be filled out completely and legibly, including:

  • Full chemical names of all constituents (no abbreviations or formulas).

  • Approximate percentages or concentrations of each component, totaling 100%.

  • The accumulation start date.

  • Relevant hazard warnings (e.g., "Flammable," "Toxic").[2]

Decontamination and Glassware Disposal

Chemically contaminated glassware must be decontaminated before disposal or recycling.[1]

  • Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol) that can fully dissolve the compound.

  • Collect Rinsate: The first rinse is considered hazardous and must be collected and disposed of in the appropriate organic solvent waste stream. Subsequent rinses can often be managed similarly. Consult your EHS office for specific guidance.

  • Final Wash: After the solvent rinse, wash the glassware with soap and water.

  • Disposal:

    • Unbroken Glassware: May be returned to use or placed in a designated "Lab Glass Waste" box for recycling.

    • Broken Glassware: Must be disposed of in a puncture-resistant "Broken Glass" box.

Disposal Pathway Decision Flowchart

The following diagram illustrates the logical workflow for segregating waste containing (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine.

G Disposal Decision Workflow for Pyrrolopyrazine Waste Start Waste containing (4R)-4-methyl-1H,2H,3H,4H- pyrrolo[1,2-a]pyrazine WasteType What is the waste type? Start->WasteType SolidWaste Solid Waste WasteType->SolidWaste Pure Compound LiquidWaste Liquid Waste (Solution) WasteType->LiquidWaste Solution LabwareWaste Contaminated Labware WasteType->LabwareWaste Labware SolidWasteContainer Solid Chemical Waste Container SolidWaste->SolidWasteContainer SolventType What is the primary solvent? LiquidWaste->SolventType IsSharp Is it a sharp? LabwareWaste->IsSharp Aqueous Aqueous Waste Container SolventType->Aqueous Aqueous NonHalogenated Non-Halogenated Organic Waste Container SolventType->NonHalogenated Non-Halogenated Organic Halogenated Halogenated Organic Waste Container SolventType->Halogenated Halogenated Organic FinalStep Affix Hazardous Waste Label. Store in Satellite Accumulation Area. Contact EHS for pickup. Aqueous->FinalStep NonHalogenated->FinalStep Halogenated->FinalStep SharpsContainer Sharps Container IsSharp->SharpsContainer Yes IsSharp->SolidWasteContainer No (Gloves, wipes, etc.) SharpsContainer->FinalStep SolidWasteContainer->FinalStep

Caption: Logical flow for segregating different waste streams of the target compound.

Final Disposal and Storage

  • Storage: All hazardous waste containers must be kept closed except when adding waste.[1] They should be stored in a designated, well-marked satellite accumulation area near the point of generation.[1]

  • Pickup: Do not allow waste to accumulate for more than 90 days.[12] Follow your institution's procedures to schedule a pickup by the EHS department.[2] Do not transport hazardous waste across public areas; use designated routes and carts if required.[12]

  • Prohibited Disposal: Never dispose of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine or its solutions by pouring them down the sink.[1][3] This can contaminate waterways and is a regulatory violation.

By adhering to this structured disposal protocol, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their responsibility to protect the broader ecosystem.

References

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Personal protective equipment for handling (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Prepared by: Your Senior Application Scientist

This document provides essential safety protocols and operational guidance for handling (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine. As this is a specialized research chemical, comprehensive toxicological data is not available. Therefore, this guide is built upon a conservative, risk-based approach, extrapolating from the known properties of the pyrrolopyrazine scaffold and related heterocyclic amines. The fundamental principle is to treat the compound as potentially hazardous until proven otherwise.

Section 1: Hazard Analysis and Risk Profile

(4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a chiral heterocyclic compound. While specific data for this molecule is scarce, an analysis of its structural class—pyrrolopyrazines—provides a basis for a robust safety assessment.

  • Pyrrolopyrazine Core: This family of compounds exhibits a wide range of biological activities, from flavor agents to potent pharmaceutical intermediates.[1][2] Derivatives have been investigated for uses including as antibacterial, antifungal, and antitumor agents.[1][3][4] This inherent bioactivity is the primary reason for adopting stringent handling precautions.

  • Physical and Chemical Hazards: The parent compound, pyrazine, is a flammable solid.[5][6] Many methylated derivatives, such as 2-Methylpyrazine, are flammable liquids that are harmful if swallowed and cause skin, eye, and respiratory irritation.[7] It is prudent to assume (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine may share these properties. The safety data sheet for a related structure, 1-Chloro-8-methylpyrrolo[1,2-a]pyrazine, explicitly states that the toxicological properties have not been thoroughly investigated, reinforcing the need for caution.[8]

  • Health Hazards: For related pyrazine derivatives, identified hazards include skin and eye irritation.[7][9] Inhalation may cause respiratory irritation.[7] Given the lack of specific data, contact with skin and eyes, as well as inhalation of vapors or aerosols, must be strictly avoided.[8][10]

Table 1: Assumed Hazard Profile based on Structural Analogs
Hazard TypePotential Risk for (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazineRationale & Representative Sources
Acute Toxicity (Oral) Potentially harmful if swallowed.Based on data for 2-Methylpyrazine.[7]
Skin Irritation/Corrosion Assumed to be a skin irritant.Common hazard for pyrazine derivatives.[5][7][9]
Eye Damage/Irritation Assumed to cause serious eye irritation.Common hazard for pyrazine derivatives.[7][9]
Respiratory Sensitization Potential for respiratory irritation.Common hazard for pyrazine derivatives.[7][11]
Flammability Potentially a flammable solid or liquid.Based on data for Pyrazine and 2-Methylpyrazine.[5]
Long-term Exposure Unknown; treat as potentially hazardous.Lack of specific chronic toxicity data.[8]

Section 2: The Hierarchy of Controls: A Mandate for Safe Science

Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it must be used in conjunction with more effective control measures. This framework is crucial for building a self-validating system of safety.

HierarchyOfControls cluster_0 Most Effective cluster_1 Primary Operational Controls cluster_2 Least Effective (But Essential) Elimination Elimination (Not Applicable for this Topic) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on individual protection.

  • Engineering Controls: The primary defense is to physically separate the researcher from the hazard. All handling of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine must be performed inside a certified chemical fume hood.[9] This prevents the inhalation of vapors, dusts, or aerosols. Safety showers and eyewash stations must be readily accessible.[5]

  • Administrative Controls: Standard Operating Procedures (SOPs), thorough training on the specific hazards, and clear signage are critical. Restrict access to the handling area and ensure all users are aware of the emergency procedures.

  • Personal Protective Equipment (PPE): The last line of defense. The remainder of this guide details the specific PPE required.

Section 3: Core PPE Protocol for (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

The following PPE is mandatory for all procedures involving this compound. This ensemble creates a barrier to protect you from the assumed hazards of skin/eye contact, ingestion, and inhalation.[12][13]

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant chemical splash goggles are the minimum requirement.[14]

  • Causality: Goggles provide a 360-degree seal around the eyes, protecting against splashes, vapors, and fine powders more effectively than standard safety glasses.

  • Enhanced Protection: When there is a significant risk of splashing or a highly exothermic reaction, a face shield must be worn over the chemical splash goggles.[14][15]

Skin and Body Protection
  • Gloves:

    • Selection: Disposable nitrile gloves are the standard for providing short-term protection against incidental contact with a broad range of chemicals.[14]

    • Protocol: Always inspect gloves for defects before use. Use a "double-gloving" technique for added protection during transfers of significant quantities.

    • Causality: No single glove material is impervious to all chemicals. Nitrile provides a good balance of dexterity and chemical resistance for this compound class. Gloves must be removed and replaced immediately if contamination is suspected. Never wear contaminated gloves outside the immediate work area (e.g., to touch doorknobs, keyboards, or phones).

  • Laboratory Coat:

    • Selection: A flame-resistant lab coat (e.g., Nomex®) or a 100% cotton coat is required.[14] It must have a high collar, long sleeves with snug-fitting cuffs, and be fully buttoned.

    • Causality: Synthetic fabrics like polyester can melt and fuse to the skin in a fire, exacerbating injuries. A properly fitted coat protects your skin and personal clothing from splashes.

  • Apparel:

    • Requirement: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[14]

    • Causality: This prevents chemical splashes from directly contacting the skin on the legs and feet, which are common areas for lab-related injuries.

Respiratory Protection
  • Primary Control: A properly functioning chemical fume hood is the primary method of respiratory protection and is mandatory for all handling.

  • Supplemental Control: For situations where engineering controls are insufficient or during a large spill cleanup, a respirator may be required. Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[14] A NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[5]

Section 4: Operational and Disposal Plans

A systematic workflow minimizes risk at every stage of handling.

Caption: Step-by-step workflow for the safe handling and disposal of (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine.

Step-by-Step Disposal Protocol
  • Waste Segregation: Do not mix waste streams. Prepare separate, clearly labeled, and sealed containers for:

    • Solid Waste: Contaminated gloves, paper towels, weigh boats, etc.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.

  • Container Management: Use compatible, leak-proof containers. Keep containers closed when not actively adding waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical names of the contents.

  • Final Disposal: Arrange for disposal as special waste through your institution's Environmental Health & Safety (EHS) office or a licensed disposal company, in accordance with all national and regional regulations.[8][9] Never dispose of this chemical down the drain.[16]

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately move out of the dangerous area.[8] Flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[8] If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention and show the medical personnel this safety guide or the compound's SDS if available.[8]

  • Small Spill (inside fume hood):

    • Ensure personal protective equipment is not compromised.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).

    • Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert others and contact your institution's EHS or emergency response team.

    • Do not attempt to clean it up without proper training and equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.